2-(2-Bromoethyl)benzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-bromoethyl)benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYZRKPDDKSEWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCBr)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Multi-Step Synthesis of 2-(2-Bromoethyl)benzonitrile from 2-Phenylethanol
This technical guide provides a comprehensive, in-depth overview of a robust, multi-step synthetic pathway for converting 2-phenylethanol into 2-(2-bromoethyl)benzonitrile. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes not only the procedural steps but also the underlying chemical principles, strategic decisions, and mechanistic insights that ensure a successful and reproducible synthesis.
Introduction
This compound is a valuable bifunctional molecule, featuring both a reactive bromoethyl side chain and a nitrile group in an ortho relationship on a benzene ring. This substitution pattern makes it a useful intermediate in the synthesis of various heterocyclic compounds and active pharmaceutical ingredients (APIs). The synthesis from the readily available starting material, 2-phenylethanol, requires a strategic, multi-step approach, as direct conversion is not feasible.
This guide outlines a validated four-step pathway:
-
Bromination: Conversion of the primary alcohol, 2-phenylethanol, to (2-bromoethyl)benzene.
-
Nitration: Electrophilic aromatic substitution to introduce a nitro group, yielding a mixture of ortho and para isomers.
-
Reduction: Selective reduction of the ortho-nitro isomer to the corresponding aniline.
-
Diazotization & Cyanation (Sandmeyer Reaction): Conversion of the primary amine to the target benzonitrile.
Overall Synthetic Scheme
The complete transformation is visualized in the workflow below. Each step is designed to be high-yielding and utilizes common laboratory reagents and techniques.
Caption: High-level overview of the four-step synthesis from 2-phenylethanol.
Part 1: Strategic Considerations and Pathway Selection
The primary challenge in this synthesis is the introduction of a nitrile group specifically at the ortho position relative to the ethyl side chain. Direct cyanation of the aromatic ring is not practical. Therefore, a more classical and reliable approach via the Sandmeyer reaction was selected. This necessitates the formation of an aniline precursor.
The chosen pathway strategically places the functional group transformations in an order that maximizes yield and simplifies purification:
-
Bromination First: The hydroxyl group is converted to a bromide early on. This is a robust transformation with high yields. Alternative starting materials like styrene could be used, but 2-phenylethanol is often more accessible and easier to handle.[1]
-
Nitration and Isomer Management: The bromoethyl group is an ortho, para-director in electrophilic aromatic substitution.[2] Nitration will inevitably produce a mixture of 1-(2-bromoethyl)-2-nitrobenzene and 1-(2-bromoethyl)-4-nitrobenzene. The significant differences in the physical properties (polarity and melting/boiling points) of these isomers allow for their separation via fractional crystallization or column chromatography.[3]
-
Reduction and Final Conversion: The separated ortho isomer is then carried forward through a standard reduction and the well-established Sandmeyer reaction to yield the final product.[4][5]
Part 2: Detailed Synthesis Protocols & Experimental Data
Step 1: Synthesis of (2-Bromoethyl)benzene from 2-Phenylethanol
This step converts the primary alcohol into an alkyl bromide. Using phosphorus tribromide (PBr₃) offers a clean reaction with a simple workup, proceeding via an SN2 mechanism.[6] Alternatively, hydrobromic acid (HBr) can be used.[7][8]
Protocol (PBr₃ Method):
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-phenylethanol.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus tribromide (PBr₃) dropwise to the stirred alcohol. Caution: The reaction is exothermic.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the mixture to reflux for 3-4 hours to ensure the reaction goes to completion.
-
Cool the mixture, then carefully pour it over crushed ice.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or dichloromethane.
-
Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to yield (2-bromoethyl)benzene as a colorless liquid.[9]
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| 2-Phenylethanol | 122.16 | 1.0 eq | (e.g., 24.4 g) |
| Phosphorus Tribromide (PBr₃) | 270.69 | 0.4 eq | (e.g., 29.2 g) |
Step 2: Nitration of (2-Bromoethyl)benzene and Isomer Separation
This is a classic electrophilic aromatic substitution. The reaction uses a mixture of concentrated nitric and sulfuric acids to generate the nitronium ion (NO₂⁺) electrophile.[10]
Protocol:
-
In a flask, cautiously add concentrated sulfuric acid to concentrated nitric acid while cooling in an ice-salt bath. This "nitrating mixture" should be prepared with care.
-
Slowly add (2-bromoethyl)benzene dropwise to the stirred nitrating mixture, ensuring the temperature does not exceed 10 °C.
-
After addition, let the reaction stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice and stir until the ice melts completely.
-
The product will separate as an oil. Extract the mixture with a suitable solvent like dichloromethane.
-
Wash the organic layer with water, sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄, filter, and remove the solvent.
-
Isomer Separation: The resulting oil is a mixture of ortho and para isomers. These can be separated by fractional crystallization from a solvent like ethanol, where the less soluble para isomer will crystallize out upon cooling, or more effectively by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3][11][12]
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| (2-Bromoethyl)benzene | 185.06 | 1.0 eq | (e.g., 18.5 g) |
| Conc. Nitric Acid (70%) | 63.01 | 1.1 eq | (e.g., 7.6 mL) |
| Conc. Sulfuric Acid (98%) | 98.08 | 1.2 eq | (e.g., 6.5 mL) |
Step 3: Reduction of 1-(2-Bromoethyl)-2-nitrobenzene
The nitro group of the purified ortho isomer is reduced to a primary amine. A common and effective method is using a metal in acidic conditions, such as iron in hydrochloric acid or tin(II) chloride in hydrochloric acid.[13][14]
Protocol (Fe/HCl Method):
-
Set up a flask with a reflux condenser. Add 1-(2-bromoethyl)-2-nitrobenzene and ethanol.
-
Add iron powder and concentrated hydrochloric acid to the mixture.
-
Heat the mixture to reflux with vigorous stirring for 2-3 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of celite to remove the iron salts.
-
Neutralize the filtrate with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic.
-
Extract the product into an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield 2-(2-bromoethyl)aniline. This product can often be used in the next step without further purification.
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| 1-(2-Bromoethyl)-2-nitrobenzene | 230.06 | 1.0 eq | (e.g., 23.0 g) |
| Iron Powder (Fe) | 55.85 | 3.0-4.0 eq | (e.g., 16.8 g) |
| Conc. Hydrochloric Acid (37%) | 36.46 | (catalytic) | (e.g., 2-3 mL) |
| Ethanol | 46.07 | (solvent) | (e.g., 100 mL) |
Step 4: Sandmeyer Reaction: Synthesis of this compound
This final step is a two-part process that converts the aniline into the target nitrile.[15][16][17] It begins with diazotization, followed by displacement with a cyanide nucleophile catalyzed by a copper(I) salt.[18][19]
Protocol:
-
Diazotization:
-
Dissolve 2-(2-bromoethyl)aniline in a mixture of water and concentrated hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature strictly below 5 °C. The formation of the diazonium salt is indicated by a positive starch-iodide paper test for excess nitrous acid.
-
-
Cyanation (Sandmeyer):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. Extreme Caution: Cyanide salts are highly toxic. Handle with appropriate safety measures in a fume hood.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution. Vigorous evolution of nitrogen gas will be observed.
-
Allow the reaction to stir and warm to room temperature, then heat gently (e.g., 50-60 °C) for 1 hour to ensure completion.
-
-
Workup & Purification:
-
Cool the reaction mixture and extract the product with an organic solvent like diethyl ether or toluene.
-
Wash the organic layer with water and brine.
-
Dry the solution over anhydrous MgSO₄, filter, and remove the solvent.
-
Purify the crude product by column chromatography or vacuum distillation to obtain pure this compound.[20]
-
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Volume/Mass |
| 2-(2-Bromoethyl)aniline | 200.08 | 1.0 eq | (e.g., 20.0 g) |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 eq | (e.g., 7.6 g) |
| Conc. Hydrochloric Acid (37%) | 36.46 | ~3.0 eq | (e.g., 25 mL) |
| Copper(I) Cyanide (CuCN) | 89.56 | 1.2 eq | (e.g., 10.7 g) |
Part 3: Mechanistic Insights
The Sandmeyer reaction is the most mechanistically complex step in this synthesis. It proceeds through a radical-nucleophilic aromatic substitution (SRNAr) pathway.[16][21]
Caption: Mechanism of the copper(I)-catalyzed Sandmeyer Cyanation reaction.
Mechanism Explanation:
-
Single Electron Transfer (SET): The reaction is initiated by the transfer of a single electron from the copper(I) species to the diazonium salt.[21]
-
Radical Decomposition: This forms an unstable intermediate that rapidly decomposes, releasing a molecule of dinitrogen gas (N₂) and forming an aryl radical.
-
Radical Capture: The aryl radical then reacts with the copper(II) species, transferring the cyanide ligand to the aromatic ring to form the final product and regenerating the copper(I) catalyst.[15]
Conclusion
The synthesis of this compound from 2-phenylethanol is a classic yet highly effective demonstration of strategic organic synthesis. By carefully planning the sequence of reactions—bromination, nitration, reduction, and Sandmeyer cyanation—it is possible to construct this valuable intermediate with good overall yield. This guide provides the necessary procedural details and theoretical underpinning for researchers to successfully replicate and, where necessary, adapt this synthesis for their specific applications.
References
- 1. nbinno.com [nbinno.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chm.uri.edu [chm.uri.edu]
- 4. organicchemistryguide.com [organicchemistryguide.com]
- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. brainly.com [brainly.com]
- 7. (2-Bromoethyl)benzene synthesis - chemicalbook [chemicalbook.com]
- 8. prepchem.com [prepchem.com]
- 9. bloomtechz.com [bloomtechz.com]
- 10. savitapall.com [savitapall.com]
- 11. benchchem.com [benchchem.com]
- 12. Sciencemadness Discussion Board - Separation of nitrotoluene isomers - Powered by XMB 1.9.11 [sciencemadness.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. m.youtube.com [m.youtube.com]
- 15. byjus.com [byjus.com]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. Sandmeyer Reaction Mechanism: Steps, Diagram & Exam Notes [vedantu.com]
- 18. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 19. lscollege.ac.in [lscollege.ac.in]
- 20. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. royalsocietypublishing.org [royalsocietypublishing.org]
2-(2-Bromoethyl)benzonitrile CAS number and IUPAC name
An In-Depth Technical Guide to 2-(2-Bromoethyl)benzonitrile for Researchers and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
This compound is a versatile bifunctional molecule of significant interest in synthetic organic chemistry and medicinal chemistry. Its structure, featuring both a reactive bromoethyl group and a cyano moiety on a benzene ring, makes it a valuable building block for the synthesis of a wide array of more complex molecules, including pharmaceutical intermediates and heterocyclic compounds. This guide provides a comprehensive overview of this compound, covering its fundamental properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and development settings.
Core Properties: CAS Number and IUPAC Nomenclature
Correctly identifying a chemical compound is the cornerstone of safe and reproducible research. The Chemical Abstracts Service (CAS) number and the International Union of Pure and Applied Chemistry (IUPAC) name provide universally recognized identifiers.
| Property | Identifier |
| CAS Number | 17499-73-7 |
| IUPAC Name | This compound |
The IUPAC name, this compound, precisely describes the molecular structure: a benzonitrile core with a 2-bromoethyl substituent at the second position of the benzene ring. The CAS number is a unique numerical identifier assigned by the Chemical Abstracts Service, which is essential for database searches and regulatory compliance.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through several routes, with the choice often dictated by the availability of starting materials, desired scale, and safety considerations. A common and reliable method involves the bromination of 2-(2-hydroxyethyl)benzonitrile.
Diagram: Synthesis of this compound
Caption: Synthesis of this compound via bromination.
Experimental Protocol: Bromination of 2-(2-hydroxyethyl)benzonitrile
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-(2-hydroxyethyl)benzonitrile in a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Reagent Addition: Cool the solution in an ice bath to 0 °C. Slowly add phosphorus tribromide (PBr3) dropwise via the dropping funnel. The addition should be controlled to maintain the reaction temperature below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by carefully and slowly adding water or a saturated sodium bicarbonate solution. Extract the aqueous layer with the organic solvent used for the reaction.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.
-
Anhydrous Solvent: PBr3 reacts violently with water.
-
Slow Addition at Low Temperature: The reaction is exothermic, and slow addition helps to control the temperature and prevent the formation of byproducts.
-
Aqueous Workup: Neutralizes any unreacted PBr3 and acidic byproducts.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the distinct reactivity of its two functional groups. The bromoethyl group is an excellent electrophile, susceptible to nucleophilic substitution, while the cyano group can undergo various transformations, including hydrolysis, reduction, and cycloaddition reactions.
Diagram: Reactivity of this compound
Caption: Key reaction pathways of this compound.
This dual reactivity makes this compound a valuable precursor for the synthesis of various pharmaceutical scaffolds. For instance, its reaction with primary amines can lead to the formation of secondary amines, which are common motifs in drug molecules. Furthermore, intramolecular cyclization reactions can be employed to construct heterocyclic ring systems, such as dihydroisoquinolines, which are present in numerous biologically active compounds.
Spectroscopic Characterization
The identity and purity of this compound should be confirmed using standard spectroscopic techniques.
| Spectroscopic Data | Characteristic Features |
| ¹H NMR | Aromatic protons (multiplet, ~7.2-7.7 ppm), -CH₂-Br (triplet, ~3.6-3.8 ppm), -CH₂-Ar (triplet, ~3.1-3.3 ppm) |
| ¹³C NMR | Aromatic carbons (~110-140 ppm), Cyano carbon (~118 ppm), -CH₂-Br (~30-35 ppm), -CH₂-Ar (~35-40 ppm) |
| IR | C≡N stretch (~2220-2230 cm⁻¹), C-Br stretch (~600-700 cm⁻¹) |
| Mass Spec | Molecular ion peak corresponding to the molecular weight. |
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
This compound is a key intermediate with broad applicability in organic synthesis and drug discovery. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in a research and development setting. The protocols and data presented in this guide serve as a valuable resource for scientists working with this versatile compound.
Spectral data for 2-(2-Bromoethyl)benzonitrile (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectral Analysis of 2-(2-Bromoethyl)benzonitrile
For researchers, scientists, and professionals in drug development, the precise characterization of chemical entities is paramount. This guide provides a detailed examination of the spectral properties of this compound, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. While experimental spectra for this specific molecule are not widely published, this document leverages established spectroscopic principles and data from analogous structures to present a comprehensive analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach not only offers a predictive framework for the identification of this compound but also serves as a practical guide to the methodologies employed in such characterizations.
Molecular Structure and Properties
This compound possesses the molecular formula C₉H₈BrN and a molecular weight of approximately 210.07 g/mol .[1] Its structure consists of a benzene ring substituted with a cyano group and a 2-bromoethyl group at the ortho position.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 111-116 °C at 2 Torr | [2] |
| Density | 1.43 g/cm³ (predicted) | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nature of the cyano group and the electronegativity of the bromine atom will influence the chemical shifts of adjacent protons.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.7 | d | 1H | Ar-H |
| ~ 7.6 | t | 1H | Ar-H |
| ~ 7.4 | t | 1H | Ar-H |
| ~ 7.3 | d | 1H | Ar-H |
| ~ 3.7 | t | 2H | -CH₂-Br |
| ~ 3.3 | t | 2H | Ar-CH₂- |
Interpretation:
-
The aromatic protons are expected to appear in the range of δ 7.3-7.7 ppm. The ortho-substitution pattern will lead to complex splitting, likely appearing as a series of multiplets (doublets and triplets).
-
The methylene protons adjacent to the bromine atom (-CH₂-Br) are predicted to be deshielded and appear as a triplet around δ 3.7 ppm due to coupling with the adjacent methylene group.
-
The methylene protons attached to the aromatic ring (Ar-CH₂-) are expected to resonate as a triplet around δ 3.3 ppm, coupled with the neighboring methylene group.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Acquire the spectrum on a 500 MHz NMR spectrometer.
-
Data Acquisition: Obtain a high-resolution spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 142 | Ar-C (quaternary) |
| ~ 133 | Ar-CH |
| ~ 132 | Ar-CH |
| ~ 128 | Ar-CH |
| ~ 127 | Ar-CH |
| ~ 118 | -C≡N |
| ~ 112 | Ar-C (quaternary) |
| ~ 38 | Ar-CH₂- |
| ~ 31 | -CH₂-Br |
Interpretation:
-
The aromatic carbons are expected to appear in the δ 127-142 ppm region. The carbon attached to the cyano group and the carbon bearing the bromoethyl group will be quaternary and have distinct chemical shifts.
-
The nitrile carbon (-C≡N) is anticipated to resonate around δ 118 ppm.
-
The aliphatic carbons of the bromoethyl group are expected at approximately δ 38 ppm (Ar-CH₂-) and δ 31 ppm (-CH₂-Br).
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Acquire the spectrum on a 125 MHz NMR spectrometer.
-
Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum with singlet signals for each unique carbon atom.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with the CDCl₃ solvent peak at δ 77.16 ppm used for referencing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitrile, aromatic, and alkyl halide moieties.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~ 3060 | Medium | Aromatic C-H stretch |
| ~ 2950 | Medium | Aliphatic C-H stretch |
| ~ 2225 | Strong | C≡N stretch |
| ~ 1600, 1480, 1440 | Medium-Strong | Aromatic C=C bending |
| ~ 750 | Strong | ortho-disubstituted benzene C-H out-of-plane bend |
| ~ 650 | Medium | C-Br stretch |
Interpretation:
-
A strong, sharp peak around 2225 cm⁻¹ is the most characteristic signal for the nitrile group (C≡N).
-
The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretches will be just below 3000 cm⁻¹.
-
The presence of the aromatic ring will be confirmed by the C=C stretching bands in the 1440-1600 cm⁻¹ region and a strong C-H out-of-plane bending band around 750 cm⁻¹, indicative of ortho-disubstitution.
-
The C-Br stretching vibration is expected to be in the fingerprint region, around 650 cm⁻¹.
Experimental Protocol for IR Spectroscopy (ATR):
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Instrument Setup: Configure the FTIR spectrometer to collect data in the 4000-400 cm⁻¹ range.
-
Data Acquisition: Obtain a background spectrum of the clean ATR crystal, followed by the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum (Electron Ionization - EI)
| m/z | Relative Intensity (%) | Assignment |
| 210/212 | Moderate | [M]⁺ and [M+2]⁺ (Molecular ion peak with bromine isotopes) |
| 130 | High | [M - Br]⁺ |
| 116 | High | [M - CH₂Br]⁺ (Benzylic cation) |
| 103 | Moderate | [C₈H₇]⁺ |
Interpretation:
-
The molecular ion peak ([M]⁺) is expected at m/z 210 and 212 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br).
-
Loss of a bromine radical will lead to a prominent peak at m/z 130.
-
Cleavage of the C-C bond between the methylene groups can result in a stable benzylic cation at m/z 116.
-
Further fragmentation of the aromatic portion can lead to other characteristic ions.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Instrument Setup: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.
-
Data Acquisition: Inject the sample into the GC, where it will be vaporized and separated. The separated components will then enter the MS for ionization and analysis.
-
Data Processing: The resulting mass spectrum will be plotted as relative intensity versus mass-to-charge ratio (m/z).
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.
Caption: A generalized workflow for the spectroscopic characterization of a chemical compound.
Safety and Handling
This compound should be handled with care in a well-ventilated fume hood. It is harmful if swallowed and causes serious eye irritation. Appropriate personal protective equipment, including gloves and safety glasses, should be worn.[3][4] For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5]
Conclusion
This guide provides a comprehensive overview of the expected spectral data for this compound. By understanding the predicted NMR, IR, and MS spectra, researchers can more confidently identify and characterize this important chemical intermediate. The provided experimental protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality and reproducible results. As with any chemical analysis, a combination of these spectroscopic techniques will provide the most definitive structural confirmation.
References
Reactivity and stability of 2-(2-Bromoethyl)benzonitrile under standard conditions
An In-Depth Technical Guide on the Reactivity and Stability of 2-(2-Bromoethyl)benzonitrile
Executive Summary
This compound is a bifunctional organic molecule of significant interest in the synthesis of complex chemical entities, particularly within the pharmaceutical and agrochemical industries. Its structure, featuring both a reactive alkyl bromide and a versatile nitrile group, allows for a range of chemical transformations. This guide provides a comprehensive analysis of its reactivity and stability under standard conditions, drawing upon available data and established principles of organic chemistry. A critical point of clarification is the distinction between this compound and its isomer, 2-(Bromomethyl)benzonitrile, as the latter is more frequently documented in scientific literature. This guide will focus exclusively on the former, providing insights into its handling, storage, and synthetic applications for researchers, scientists, and professionals in drug development.
Physicochemical Properties of this compound
A thorough understanding of a compound's physical and chemical properties is fundamental to its safe and effective use in a laboratory setting. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 101860-81-5 | [1] |
| Boiling Point | 111-116 °C (at 2 Torr) | |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | |
| SMILES | C1=CC=C(C(=C1)CCBr)C#N | [1] |
| InChI | InChI=1S/C9H8BrN/c10-6-5-8-3-1-2-4-9(8)7-11/h1-4H,5-6H2 | [1] |
Chemical Stability and Safe Handling
Stability Profile
Under standard laboratory conditions (ambient temperature and pressure, in the absence of light and moisture), this compound is expected to be a relatively stable compound. However, as with many bromoalkanes, certain conditions can promote degradation.
-
Moisture: The presence of water can lead to slow hydrolysis of the alkyl bromide to the corresponding alcohol, 2-(2-hydroxyethyl)benzonitrile, with the concomitant formation of hydrobromic acid. This process can be accelerated by elevated temperatures and the presence of acids or bases.
-
Light: While not extensively studied for this specific compound, prolonged exposure to UV light can potentially initiate radical reactions, leading to decomposition. It is therefore advisable to store the compound in amber or opaque containers.
-
Temperature: Elevated temperatures can increase the rate of decomposition, particularly elimination reactions to form 2-vinylbenzonitrile.
Recommended Storage and Handling Protocols
Given the potential hazards associated with alkyl halides and nitriles, the following handling and storage procedures are recommended:
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and bases. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.
-
Handling: Use of personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of any potential vapors. Avoid contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.
Reactivity Profile and Synthetic Utility
The synthetic utility of this compound is derived from the presence of two key functional groups: the bromoethyl chain and the nitrile group. The primary reactivity is centered around the electrophilic carbon of the bromoethyl group.
Nucleophilic Substitution (SN2) Reactions
The carbon atom attached to the bromine is electrophilic and is susceptible to attack by a wide range of nucleophiles in a bimolecular nucleophilic substitution (SN2) reaction. This is the most common and synthetically valuable reaction pathway for this compound.
-
Mechanism: The nucleophile attacks the carbon atom from the side opposite to the bromine atom, leading to an inversion of stereochemistry if the carbon were chiral. The bromide ion is displaced as a good leaving group.
-
Applicable Nucleophiles: A variety of nucleophiles can be employed, including:
-
Amines: Primary and secondary amines react to form the corresponding secondary and tertiary amines, respectively. This is a common method for introducing a 2-(2-cyanoethyl)phenyl group into a molecule.
-
Alcohols and Phenols: In the presence of a base, alcohols and phenols are converted to their corresponding alkoxides and phenoxides, which can then act as nucleophiles to form ethers.
-
Thiols: Thiolates, generated by treating thiols with a base, are excellent nucleophiles and react readily to form thioethers.
-
Carboxylates: Carboxylate anions can displace the bromide to form esters.
-
Cyanide: Reaction with cyanide ions can be used to introduce a second nitrile group, although this is less common given the starting material already possesses one.
-
Elimination (E2) Reactions
A competing reaction pathway to nucleophilic substitution is the bimolecular elimination (E2) reaction, which leads to the formation of an alkene.
-
Mechanism: A strong, sterically hindered base can abstract a proton from the carbon atom adjacent to the one bearing the bromine, leading to the formation of a double bond and the elimination of HBr.
-
Conditions Favoring Elimination: The use of strong, non-nucleophilic, and sterically hindered bases (e.g., potassium tert-butoxide) and high temperatures favor the E2 pathway over the SN2 pathway. The product of this reaction is 2-vinylbenzonitrile.
Reactions of the Nitrile Group
While the bromoethyl group is generally more reactive under the conditions described above, the nitrile group can also undergo various transformations, typically under more forcing conditions. These include:
-
Hydrolysis: Acidic or basic hydrolysis will convert the nitrile to a carboxylic acid (2-(2-bromoethyl)benzoic acid).
-
Reduction: The nitrile can be reduced to a primary amine (2-(2-bromoethyl)benzylamine) using reducing agents such as lithium aluminum hydride (LiAlH₄).
Exemplary Experimental Protocol: SN2 Reaction with an Amine
The following is a generalized, illustrative protocol for the reaction of this compound with a generic primary amine. Note: This protocol is for educational purposes and should be adapted and optimized for specific substrates and scales. A thorough risk assessment should be conducted before any experimental work.
Objective: To synthesize N-alkyl-2-(2-cyanoethyl)aniline.
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous acetonitrile (CH₃CN) or dimethylformamide (DMF)
-
Standard laboratory glassware for reactions under an inert atmosphere
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add this compound (1.0 eq).
-
Solvent and Base Addition: Dissolve the starting material in anhydrous acetonitrile. Add anhydrous potassium carbonate (2.0-3.0 eq) to the mixture.
-
Nucleophile Addition: Add the primary amine (1.1-1.2 eq) to the stirring suspension.
-
Reaction: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
-
Characterization: Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry) to confirm its identity and purity.
Conclusion
This compound is a valuable building block in organic synthesis, primarily due to the reactivity of its bromoethyl group in nucleophilic substitution reactions. While it is expected to be stable under standard storage conditions, care must be taken to avoid moisture, light, and high temperatures to prevent degradation. Its reactivity is dominated by the SN2 pathway, allowing for the straightforward introduction of the 2-(2-cyanoethyl)phenyl moiety into a variety of molecular scaffolds. However, under appropriate conditions, elimination reactions can also occur. The nitrile group offers further opportunities for functional group transformation. It is imperative for researchers to exercise caution when handling this compound, following best practices for alkyl halides and nitriles, especially given the current lack of a dedicated, publicly available Safety Data Sheet. Further experimental studies are warranted to fully characterize the stability and reactivity of this versatile chemical intermediate.
References
An In-Depth Technical Guide on the Core Structural Features of 2-(2-Bromoethyl)benzonitrile: A Note on Data Availability
To our valued researchers, scientists, and drug development professionals,
In the spirit of scientific integrity and our commitment to providing technically accurate and field-proven insights, we must begin this guide with a critical clarification regarding the available data for 2-(2-Bromoethyl)benzonitrile (CAS Number: 101860-81-5) . Our comprehensive investigation into the scientific literature and chemical databases has revealed a significant and persistent conflation of this compound with its structural isomer, 2-(Bromomethyl)benzonitrile (CAS Number: 22115-41-9) .
The vast majority of published research, including detailed spectroscopic data, established reaction protocols, and applications in pharmaceutical synthesis—most notably as an intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Alogliptin—pertains to 2-(Bromomethyl)benzonitrile.[1][2]
Therefore, this guide will proceed by:
-
Clearly defining the structural and chemical properties of this compound based on available database information.
-
Drawing logical, theory-based inferences on its reactivity by comparing it to its better-documented isomer and related chemical structures.
-
Providing a transparent assessment of the current state of knowledge and highlighting the clear need for further research into this compound.
We believe this approach provides the most responsible and valuable resource for the scientific community at this time.
Core Structural Features and Physicochemical Properties
This compound is an aromatic compound characterized by a benzene ring substituted at the ortho position with a cyano group (-C≡N) and a 2-bromoethyl group (-CH₂CH₂Br).
dot graph { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=57227888&t=l"]; "this compound"; } /* Caption: Molecular Structure of this compound */
This unique arrangement of functional groups dictates its chemical behavior and potential utility as a synthetic building block.
Key Structural Elements:
-
Benzene Ring: Provides a stable aromatic core. The substitution pattern (ortho) creates steric and electronic influences on the reactive sites.
-
Nitrile Group (-C≡N): An electron-withdrawing group that influences the aromatic ring's reactivity. It can also serve as a synthetic handle for transformation into amines, carboxylic acids, or various heterocyclic systems.
-
Bromoethyl Group (-CH₂CH₂Br): The primary site of reactivity. The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This is a key feature for alkylation reactions.
Physicochemical Data Summary:
The following table summarizes the computed physicochemical properties of this compound, primarily sourced from the PubChem database. It is important to note that these are largely predicted values and may differ from experimentally determined data.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrN | [3] |
| Molecular Weight | 210.07 g/mol | [3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 101860-81-5 | [3][4][5] |
| XLogP3 (Predicted) | 2.9 | [3] |
| Topological Polar Surface Area | 23.8 Ų | [3] |
| Rotatable Bond Count | 2 | [3] |
Theoretical Reactivity and Comparison with 2-(Bromomethyl)benzonitrile
While specific experimental data on the reactivity of this compound is scarce, we can infer its likely chemical behavior based on fundamental organic chemistry principles and by comparing it to its isomer, 2-(bromomethyl)benzonitrile.
This compound:
-
Nature of the Halide: It is a primary alkyl halide . The bromine is attached to a carbon that is bonded to only one other carbon atom in the ethyl chain.
-
Primary Reaction Pathway: Primary alkyl halides strongly favor Sₙ2 (bimolecular nucleophilic substitution) reactions. This is due to the low steric hindrance around the electrophilic carbon, allowing for backside attack by a nucleophile. Sₙ1 reactions are highly disfavored as they would proceed through a very unstable primary carbocation.
-
Potential Reactions:
-
Alkylation: It can be used to introduce a 2-(2-cyanophenyl)ethyl group onto various nucleophiles such as amines, alcohols, thiols, and carbanions.
-
Cyclization: If a suitable nucleophile is present within the same molecule, intramolecular cyclization could be possible, leading to the formation of heterocyclic systems.
-
2-(Bromomethyl)benzonitrile (for comparison):
-
Nature of the Halide: It is a benzylic halide . The bromine is attached to a carbon atom that is directly bonded to a benzene ring.
-
Primary Reaction Pathway: Benzylic halides are significantly more reactive than their primary alkyl halide counterparts. They can readily undergo both Sₙ1 and Sₙ2 reactions . The Sₙ1 pathway is viable because the resulting benzylic carbocation is stabilized by resonance with the adjacent aromatic ring.
-
Documented Reactions: This enhanced reactivity is why 2-(bromomethyl)benzonitrile is widely used in syntheses, such as reacting with tetrazoles or undergoing base-promoted condensation with anhydrides.[2]
The key takeaway is that this compound is expected to be a less reactive alkylating agent than 2-(bromomethyl)benzonitrile, and it will almost exclusively react via an Sₙ2 mechanism. This distinction is crucial for designing synthetic routes and predicting reaction outcomes.
Potential Synthetic Applications: An Inferential Outlook
Based on the structural features, this compound could be a valuable intermediate in the synthesis of various molecular scaffolds. The following represents a logical, though not experimentally verified, workflow for its application in heterocyclic synthesis.
Workflow: Hypothetical Synthesis of a Tetrahydroisoquinoline Derivative
This workflow is based on the known reactivity of similar (2-bromoethyl)benzene compounds.[6][7]
Protocol Causality:
-
Reduction of the Nitrile: The nitrile group would first need to be reduced to a primary amine. This transformation is a standard procedure in organic synthesis. The resulting intermediate would contain a primary amine and a bromoethyl group.
-
Intramolecular Cyclization: In the presence of a base, the newly formed amine could act as an internal nucleophile, displacing the bromide in an intramolecular Sₙ2 reaction to form a seven-membered ring. Alternatively, a Pictet-Spengler type reaction could be employed if the amine is condensed with an aldehyde or ketone to facilitate cyclization onto the aromatic ring, a common strategy for building isoquinoline cores.
Safety and Handling
Due to the lack of a comprehensive, publicly available Safety Data Sheet (SDS) specifically for this compound, extreme caution is advised. A brief SDS from one supplier was located, but detailed toxicological data is absent.[8]
Based on the known hazards of analogous compounds such as (2-bromoethyl)benzene and various brominated benzonitriles, the following precautions should be considered mandatory:[9][10]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid all direct contact with the substance. Do not breathe dust, vapor, mist, or gas.
-
Personal Protective Equipment (PPE): Wear protective gloves (nitrile or other appropriate material), safety glasses with side-shields or goggles, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases. Keep the container tightly closed.
-
In Case of Exposure:
-
Skin/Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
Conclusion and Future Outlook
This compound presents a chemical structure with clear potential for applications in organic synthesis, particularly for creating complex nitrogen-containing molecules and as a versatile alkylating agent. However, a significant information gap exists in the scientific literature regarding its experimental properties, reactivity, and established synthetic protocols.
The persistent confusion with its more reactive isomer, 2-(bromomethyl)benzonitrile, has likely contributed to this lack of specific data. This guide has aimed to clearly delineate the known and inferred properties of this compound while transparently acknowledging the current limitations.
For the scientific and drug development community, this presents an opportunity. There is a clear need for foundational research to characterize this compound fully. Such work would include:
-
Publication of detailed, validated spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
-
Experimental studies to confirm its reactivity and explore its utility in novel synthetic methodologies.
-
Comprehensive toxicological evaluation to establish a complete safety profile.
Until such data becomes available, researchers are urged to proceed with caution, relying on sound chemical principles and treating this compound as potentially hazardous.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 3. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 101860-81-5|this compound|BLD Pharm [bldpharm.com]
- 5. molcore.com [molcore.com]
- 6. (2-Bromoethyl)benzene: Applications in Pharmaceutical Synthesis and its Synthesis Method_Chemicalbook [chemicalbook.com]
- 7. (2-Bromoethyl)benzene | 103-63-9 | FB12171 | Biosynth [biosynth.com]
- 8. bjoka-vip.com [bjoka-vip.com]
- 9. fishersci.com [fishersci.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Commercial suppliers and purity of 2-(2-Bromoethyl)benzonitrile
An In-Depth Technical Guide to 2-(2-Bromoethyl)benzonitrile for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 101860-81-5), a specialized chemical intermediate crucial for advanced organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into the landscape of commercial suppliers, stringent purity standards, and the analytical methodologies required for its qualification. We will explore the causality behind protocol design, outline a self-validating workflow for quality control, and discuss the common impurities that can impact experimental outcomes. This guide serves as an authoritative resource, grounded in established analytical principles, to ensure the reliable application of this versatile building block in research and development.
Introduction: A Critical Intermediate in Synthesis
This compound is an aromatic compound featuring a nitrile group and a bromoethyl substituent at the ortho position. Its molecular structure offers two distinct reactive sites, making it a valuable precursor for constructing complex heterocyclic systems and other molecular scaffolds.
Molecular Identity:
-
Chemical Name: this compound
-
CAS Number: 101860-81-5
-
Molecular Formula: C₉H₈BrN
-
Molecular Weight: 210.07 g/mol
It is critical to distinguish this compound from its common structural isomer, 2-(Bromomethyl)benzonitrile (CAS No. 22115-41-9), which possesses significantly different reactivity due to the benzylic nature of its bromide. Misidentification can lead to failed syntheses and unexpected side products. The utility of this compound lies in its role as a versatile linker and building block in medicinal chemistry and materials science.[1]
Commercial Sourcing and Supplier Landscape
As a specialized, non-commodity chemical, this compound is not available from all large-scale suppliers. It is typically sourced from companies specializing in fine chemicals, custom synthesis, and research-grade intermediates. When procuring this reagent, batch-to-batch consistency and documented purity are paramount.
Table 1: Representative Commercial Suppliers
| Supplier | Typical Purity | Notes | Availability |
| Parchem | Inquiry-based | A key supplier specializing in specialty chemicals.[2] | Made-to-order / Stock |
| Custom Synthesis Labs | >95% (Typical) | Many labs offer synthesis on demand, providing detailed analytical data (NMR, GC-MS). | Custom Order |
| Fine Chemical Marketplaces | Varies by Lister | Platforms connecting buyers with niche manufacturers, often based in China.[1] | Varies |
Expert Insight: When sourcing this intermediate, it is imperative to request a lot-specific Certificate of Analysis (CoA). This document should provide empirical data from purity and identity tests, not just generic specification ranges. For GMP or regulated development, a supplier audit may be necessary to ensure robust quality systems.
Purity Assessment: A Multi-Technique Approach
The purity of this compound directly influences reaction yield, impurity profiles of subsequent steps, and overall reproducibility. A combination of chromatographic and spectroscopic techniques is essential for comprehensive quality control.
Structural Confirmation via Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for unambiguous structure elucidation of organic molecules.[3] It is a non-destructive technique that provides detailed information about the chemical environment of each atom in the molecule, confirming both identity and the absence of structurally similar impurities.[4][5]
-
¹H NMR: Confirms the presence and connectivity of protons. The spectrum of this compound is expected to show distinct triplets for the two methylene (-CH₂-) groups of the ethyl chain and a complex multiplet pattern for the four aromatic protons. The integration of these signals should correspond to the correct proton count.
-
¹³C NMR: Provides a count of unique carbon atoms, confirming the carbon framework of the molecule.[6]
Purity Determination by Gas Chromatography (GC)
Gas chromatography, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is the primary method for quantifying the purity of volatile and semi-volatile organic compounds.[7] The principle involves separating components of a mixture in the gas phase based on their boiling points and interactions with the stationary phase of a capillary column.[8]
The purity is typically calculated from the resulting chromatogram by the area percent method, where the area of the main product peak is divided by the total area of all peaks (excluding the solvent).[9]
Experimental Protocol: GC-MS Purity and Impurity Profiling
This protocol describes a self-validating method for determining the purity of a newly acquired batch of this compound and identifying potential volatile impurities.
Objective: To achieve >99.5% separation of volatile components and obtain mass spectra for peak identification.
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Capillary Column: Agilent HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with Dichloromethane (pesticide grade or equivalent). Mix thoroughly.
-
Transfer an aliquot to a 2 mL GC autosampler vial.
-
-
Instrument Parameters:
-
Injector: Splitless mode, 250 °C
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Impact (EI), 70 eV
-
Scan Range: 35-450 amu
-
-
-
Data Analysis:
-
Integrate all peaks in the total ion chromatogram (TIC).
-
Calculate purity using the area percent formula.
-
For each impurity peak, analyze its mass spectrum. Compare the fragmentation pattern against a spectral library (e.g., NIST) and known potential impurities to achieve identification.
-
Visualization of Quality Control Workflow
A robust quality control system is essential for ensuring the reliability of incoming reagents. The following workflow illustrates a logical and self-validating process for the qualification of this compound.
Caption: Quality Control workflow for incoming this compound.
Common Impurities and Their Significance
Understanding the synthetic route is key to predicting potential impurities. A likely synthesis involves the radical bromination of 2-ethylbenzonitrile. Based on this, common process-related impurities may include:
-
Unreacted Starting Material: Residual 2-ethylbenzonitrile.
-
Isomeric Impurities: Formation of 1-bromo isomers if the reaction conditions are not well-controlled.
-
Over-brominated Products: Such as 2-(1,2-dibromoethyl)benzonitrile, which can complicate subsequent reactions.[10]
-
Solvent Residues: Traces of solvents used during the reaction or purification (e.g., acetonitrile, carbon tetrachloride).
-
Reagent By-products: If N-Bromosuccinimide (NBS) is used as the brominating agent, residual succinimide may be present.[10]
Causality: The presence of these impurities is detrimental. For instance, unreacted starting material will reduce the effective molarity of the reagent, leading to lower yields. Reactive impurities like over-brominated species can initiate undesired side reactions, making purification of the final product difficult and costly.
Safe Handling and Storage
-
Handling: Always handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety glasses, and a lab coat. Avoid inhalation of dust or vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Trustworthiness Pillar: The end-user is required to consult the specific SDS provided by the supplier before any handling or use. The information provided here is for guidance only and does not replace the supplier's formal safety documentation.
Conclusion
This compound is a valuable, yet specialized, reagent whose successful application hinges on rigorous quality control. Researchers and drug development professionals must prioritize sourcing from reputable suppliers who provide comprehensive analytical documentation. Independent verification of identity and purity using techniques like NMR and GC-MS is a cornerstone of good scientific practice, ensuring the integrity and reproducibility of experimental results. By understanding the potential impurities and adhering to strict safety protocols, scientists can effectively leverage the synthetic potential of this important intermediate.
References
- 1. 4-(2-Bromoethyl)Benzonitrile Supplier in China [nj-finechem.com]
- 2. parchem.com [parchem.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 7. oshadhi.co.uk [oshadhi.co.uk]
- 8. agilent.com [agilent.com]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Safe Handling of 2-(2-Bromoethyl)benzonitrile
Disclaimer: This guide has been compiled using the most current information available from chemical supplier safety data and public databases. However, a comprehensive, officially published Safety Data Sheet (SDS) for 2-(2-Bromoethyl)benzonitrile (CAS No. 101860-81-5) was not available at the time of writing. The information herein is provided for guidance and is based on the known hazards of the compound and general principles of laboratory safety. It is imperative that all users conduct their own risk assessments and consult with their institution's Environmental Health and Safety (EHS) department before handling this chemical.
Introduction: Understanding the Compound and Its Associated Risks
This compound is a substituted aromatic nitrile that serves as a valuable intermediate in synthetic organic chemistry, particularly in the development of pharmaceutical compounds. Its structure, featuring a reactive bromoethyl group and a cyano moiety, makes it a versatile building block. However, this reactivity also underpins its potential hazards. This guide provides an in-depth analysis of the known risks associated with this compound and outlines robust safety protocols to mitigate them, ensuring the well-being of researchers and scientists.
The primary hazards identified for this compound are acute toxicity if swallowed and acute toxicity in contact with skin. Unlike its isomer, 2-(bromomethyl)benzonitrile, which is known to be corrosive, this compound's main threat appears to be systemic toxicity upon absorption. This distinction is critical for implementing the correct safety measures and emergency responses.
Hazard Analysis and GHS Classification
Based on available data from chemical suppliers, this compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) as follows:
| Hazard Class | Hazard Category | GHS Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
Signal Word: Warning
Hazard Pictogram:
The causality behind these classifications lies in the compound's ability to be absorbed into the bloodstream either through ingestion or skin contact, where it can then exert toxic effects on the body. The presence of the nitrile group also suggests that metabolic processes could potentially release cyanide, a known systemic poison, although specific toxicological data for this compound is limited.
Comprehensive Safety Protocols: A Self-Validating System
The following protocols are designed to create a multi-layered safety system that minimizes the risk of exposure at every stage of handling.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to hazardous chemicals is through robust engineering controls. For this compound, the following are mandatory:
-
Chemical Fume Hood: All handling of the solid compound and any solutions containing it must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or aerosols.[1]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[1]
-
Designated Work Area: A specific area within the fume hood should be designated for working with this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): The Essential Barrier
Given the significant risk of dermal toxicity, the selection and use of appropriate PPE are critical.[2] This is not merely a checklist, but a system where each component protects a specific exposure route.
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile rubber recommended) | To prevent dermal absorption, which is a primary hazard route.[2] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect the eyes from any potential splashes of solutions or contact with dust.[1] |
| Body Protection | Laboratory coat | To protect the skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not generally required if handled in a fume hood | If there is a risk of generating significant dust or aerosols outside of a fume hood, a NIOSH-approved respirator with a particulate filter may be necessary.[1] |
The trustworthiness of this PPE protocol relies on its correct and consistent use. Gloves should be inspected before use and disposed of immediately if contaminated. Laboratory coats should be laundered regularly and not worn outside of the laboratory.
Safe Handling and Storage
-
Handling:
-
Storage:
-
Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Store in a tightly sealed container to prevent absorption of moisture.
-
Experimental Workflow: A Step-by-Step Methodology
The following is a generalized protocol for using this compound in a nucleophilic substitution reaction. This protocol is designed to be self-validating by incorporating safety checks at each critical step.
-
Preparation and Risk Assessment:
-
Review the Safety Data Sheets for all reactants and solvents.
-
Ensure all necessary engineering controls and PPE are in place and functional.
-
Prepare a quench solution appropriate for the reaction.
-
-
Reagent Preparation (in a fume hood):
-
Wearing appropriate PPE, weigh the required amount of this compound.
-
Dissolve the compound in the chosen solvent.
-
-
Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Add the solution of this compound to the reaction vessel containing the nucleophile.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture and quench it carefully.
-
-
Extraction and Purification:
-
Perform all extractions and purifications within the fume hood.
-
Handle all waste streams as hazardous.
-
-
Decontamination:
-
Decontaminate all glassware and equipment that came into contact with this compound.
-
Wipe down the work area in the fume hood.
-
Dispose of all contaminated waste in a designated hazardous waste container.
-
Caption: A logical workflow for the safe execution of a chemical synthesis involving this compound.
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, a rapid and correct response is crucial to minimizing harm.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[3][4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[4] |
| Inhalation | Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[3] |
Accidental Release Measures
-
Minor Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Decontaminate the area with a suitable solvent.
-
-
Major Spill:
-
Evacuate the laboratory immediately.
-
Alert your institution's EHS department and emergency services.
-
Prevent entry to the contaminated area.
-
Caption: Decision workflow for responding to an accidental skin exposure to this compound.
Waste Disposal
All waste materials contaminated with this compound, including empty containers, absorbent materials from spills, and reaction residues, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
Conclusion: A Culture of Safety
The safe handling of this compound is predicated on a thorough understanding of its hazards and the diligent application of established safety protocols. While this guide provides a comprehensive framework, it is the responsibility of every researcher to foster a culture of safety in the laboratory. By integrating these principles into daily practice, the risks associated with this valuable chemical intermediate can be effectively managed, enabling its continued use in advancing scientific discovery.
References
Solubility profile of 2-(2-Bromoethyl)benzonitrile in common organic solvents
An In-Depth Technical Guide to the Solubility Profile of 2-(2-Bromoethyl)benzonitrile in Common Organic Solvents
Abstract
Understanding the solubility of chemical intermediates is a cornerstone of efficient process development, synthesis scale-up, and formulation in the chemical and pharmaceutical industries. This guide provides a comprehensive technical overview of the solubility profile of this compound. While specific experimental data for this compound is not widely published, this document outlines its predicted solubility based on first principles of physical organic chemistry and data from analogous structures. Crucially, it provides a detailed, field-proven experimental protocol for researchers to quantitatively determine this profile in their own laboratories. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for critical research and development applications.
Introduction and Physicochemical Profile
This compound is an aromatic compound featuring a nitrile group and a bromoethyl substituent on the benzene ring. Its chemical structure dictates its utility as a versatile building block in organic synthesis.
-
IUPAC Name: this compound
-
Molecular Formula: C₉H₈BrN[1]
-
Molecular Weight: 210.07 g/mol [1]
-
Structure:
(Note: Placeholder for actual structure image)
The key to predicting its solubility lies in analyzing its structural components:
-
Benzene Ring: A large, nonpolar aromatic core.
-
Nitrile Group (-C≡N): A strongly polar group capable of dipole-dipole interactions.
-
Bromoethyl Group (-CH₂CH₂Br): An alkyl halide chain that adds to the molecular size and introduces some polarity due to the carbon-bromine bond.
The computed XLogP3 value, a measure of lipophilicity, is 2.9, which suggests a preference for organic, nonpolar environments over aqueous media.[1]
Based on the "like dissolves like" principle, a qualitative solubility profile can be predicted. The presence of both polar (nitrile) and nonpolar (benzene ring, ethyl chain) regions suggests solubility across a range of organic solvents. The parent molecule, benzonitrile, is miscible with ethanol and diethyl ether and very soluble in acetone and benzene, while being poorly soluble in water.[2] We can therefore anticipate that this compound will exhibit good solubility in polar aprotic solvents (e.g., acetone, ethyl acetate, dichloromethane) and nonpolar aromatic solvents (e.g., toluene), with moderate solubility in polar protic solvents (e.g., ethanol, methanol) and very low solubility in water.
Experimental Determination of Equilibrium Solubility
To move from prediction to quantitative data, a robust experimental method is required. The isothermal equilibrium shake-flask method is a gold standard for determining the solubility of a compound and is recommended here.[3][4]
Critical Safety Precautions
Substituted benzonitriles and alkyl bromides require careful handling. While a specific Safety Data Sheet (SDS) for this compound should be consulted, general precautions based on analogous compounds include:
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[5][6]
-
Ventilation: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[5]
-
Handling: The compound may be corrosive and a lachrymator. Avoid contact with skin, eyes, and clothing.[5][6] In case of contact, rinse the affected area immediately and thoroughly with water.[5][6]
-
Incompatibilities: Avoid contact with strong bases, alcohols, amines, and metals.[6]
Materials and Equipment
-
Solute: this compound, purity >98%
-
Solvents: HPLC-grade or equivalent purity (e.g., Acetone, Dichloromethane, Ethyl Acetate, Toluene, Hexane, Ethanol, Methanol)
-
Equipment:
-
Analytical balance (±0.1 mg)
-
Glass vials with PTFE-lined screw caps
-
Thermostatically controlled shaker or incubator capable of maintaining constant temperature (e.g., 25 °C ± 0.5 °C)
-
Centrifuge capable of >3000 x g
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the volatility and thermal stability of the compound.
-
Step-by-Step Experimental Protocol
This protocol is designed to establish thermodynamic equilibrium to ensure the measured solubility is the true saturation point.
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The key is to ensure solid material remains after equilibrium is reached, confirming saturation. A starting point is ~50-100 mg of solute per 1-2 mL of solvent.
-
Add a precise volume of the selected organic solvent to each vial.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in the thermostatically controlled shaker.
-
Agitate the samples at a constant temperature (e.g., 25 °C) for a sufficient duration to reach equilibrium. A minimum of 24 hours is standard, but 48-72 hours is recommended to be certain.[4]
-
Causality Check: The goal of prolonged agitation is to ensure the rate of dissolution equals the rate of precipitation, defining thermodynamic equilibrium. Preliminary experiments can be run to check if the concentration in solution remains constant between, for example, 24 and 48 hours.
-
-
Phase Separation (Self-Validation Step):
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for several hours to let excess solid settle.
-
To remove all undissolved solids, centrifuge the vials at a high speed (>3000 x g) for 15-20 minutes. This step is critical as any suspended microparticles will lead to an overestimation of solubility.
-
Carefully draw an aliquot from the clear supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter into a clean vial. This dual separation (centrifugation and filtration) ensures the sample is free of particulates.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of a pre-established calibration curve.
-
Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculate the concentration of the solute in the original undiluted supernatant based on the dilution factor. This concentration is the equilibrium solubility.
-
Each measurement should be performed in triplicate to ensure reproducibility.
-
Data Presentation and Interpretation
Quantitative results should be organized for clarity and comparison.
Table 1: Illustrative Solubility Profile of this compound at 25 °C
| Solvent | Solvent Class | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | Nonpolar | 0.1 | Hypothetical: 25 | Hypothetical: 0.12 |
| Toluene | Nonpolar Aromatic | 2.4 | Hypothetical: 350 | Hypothetical: 1.67 |
| Dichloromethane | Polar Aprotic | 3.1 | Hypothetical: >500 | Hypothetical: >2.38 |
| Ethyl Acetate | Polar Aprotic | 4.4 | Hypothetical: 450 | Hypothetical: 2.14 |
| Acetone | Polar Aprotic | 5.1 | Hypothetical: >500 | Hypothetical: >2.38 |
| Ethanol | Polar Protic | 4.3 | Hypothetical: 150 | Hypothetical: 0.71 |
| Methanol | Polar Protic | 5.1 | Hypothetical: 120 | Hypothetical: 0.57 |
| Water | Polar Protic | 10.2 | Hypothetical: <0.1 | Hypothetical: <0.0005 |
(Note: Data in this table is hypothetical and for illustrative purposes only. It must be determined experimentally.)
Interpretation: The experimental results can be rationalized by considering the intermolecular forces between the solute and solvent. High solubility in solvents like dichloromethane and acetone would be driven by strong dipole-dipole interactions with the nitrile group. The solubility in toluene is facilitated by π-π stacking between the aromatic rings. The lower, yet significant, solubility in ethanol and methanol is due to a balance of polar interactions and the energy cost of disrupting the solvent's hydrogen-bonding network. The predicted insolubility in water is due to the large, nonpolar surface area of the molecule.
Visual Workflow and Logic Diagrams
Diagrams help visualize the experimental process and the underlying chemical principles.
References
Potential applications of 2-(2-Bromoethyl)benzonitrile in organic synthesis
A Technical Guide to the Synthetic Utility of 2-(2-Bromoethyl)benzonitrile
Abstract
This compound is a bifunctional aromatic building block possessing two key reactive sites: an electrophilic bromoethyl chain and a versatile nitrile group, positioned ortho to each other. This unique arrangement makes it a highly valuable precursor for a range of strategic transformations in organic synthesis. This technical guide explores the core applications of this reagent, focusing on its utility in constructing complex molecular architectures. We will delve into its application in intramolecular cyclization reactions for the synthesis of nitrogen-containing heterocycles, its role in forming polycyclic systems through carbanionic intermediates, and its use as a versatile substrate in nucleophilic substitution and cross-coupling reactions. Each section provides a detailed examination of the underlying chemical principles, field-proven experimental protocols, and the causality behind critical procedural choices, aimed at researchers, chemists, and drug development professionals.
Introduction: Structural Features and Synthetic Potential
This compound, with the chemical structure C₉H₈BrN, is a crystalline solid at room temperature. Its synthetic power lies in the orthogonal reactivity of its two functional groups. The primary alkyl bromide serves as a potent electrophile, susceptible to nucleophilic attack, while the nitrile group can be transformed into a variety of other functionalities (e.g., amine, carboxylic acid, tetrazole) or act as an electrophilic handle itself.
The ortho orientation of these groups is the most critical feature, predisposing the molecule to intramolecular reactions, thereby providing a streamlined entry into fused ring systems that are prevalent in medicinal chemistry and materials science. This guide will illuminate the key synthetic pathways accessible from this versatile starting material.
Caption: Structure of this compound.
Core Application: Intramolecular Cyclization for Heterocycle Synthesis
The proximity of the electrophilic side chain and the transformable nitrile group makes this compound an ideal precursor for constructing fused nitrogen heterocycles, particularly isoquinoline derivatives.[1][2] Isoquinolines are a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[3]
Synthesis of 3,4-Dihydroisoquinolines
A primary application is the synthesis of 3,4-dihydroisoquinolines. This transformation is logically achieved by first reducing the nitrile to a primary amine. The resulting 2-(2-aminoethyl)phenethylamine contains a nucleophilic amine that can readily undergo an intramolecular SN2 reaction, displacing the bromide to form the six-membered heterocyclic ring.
The choice of reducing agent for the nitrile is critical. Strong, non-acidic hydrides like Lithium Aluminum Hydride (LAH) are effective. The subsequent cyclization is often promoted by a non-nucleophilic base to neutralize the HBr generated, driving the reaction to completion.
Caption: Pathway for 3,4-Dihydroisoquinoline Synthesis.
Experimental Protocol: Synthesis of 3,4-Dihydroisoquinoline
I. Reduction of Nitrile to Amine
-
Setup: Under an inert argon atmosphere, suspend Lithium Aluminum Hydride (LAH) (1.2 eq) in anhydrous Tetrahydrofuran (THF) (30 mL/g of LAH) in a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel. Cool the suspension to 0 °C in an ice bath.
-
Addition: Dissolve this compound (1.0 eq) in anhydrous THF (10 mL/g) and add it dropwise to the LAH suspension over 30 minutes, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the excess LAH by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams.
-
Workup: Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with additional THF. Concentrate the filtrate under reduced pressure to yield the crude 2-(2-aminoethyl)phenethyl bromide, which is often used in the next step without further purification.
II. Intramolecular Cyclization
-
Setup: Dissolve the crude amine from the previous step in acetonitrile (20 mL/g). Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution.
-
Reaction: Heat the suspension to reflux (approx. 82 °C) and stir vigorously for 12-18 hours. The progress of the cyclization can be monitored by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in dichloromethane and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the resulting crude product by column chromatography on silica gel to afford the 3,4-dihydroisoquinoline.
Synthesis of Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic Aromatic Hydrocarbons (PAHs) are compounds with fused aromatic rings that are significant in materials science and as structural motifs in complex molecules.[4] this compound can serve as a precursor to PAHs through reactions that form an additional ring on the benzonitrile core. A particularly effective, albeit sensitive, method involves the formation of an aryllithium intermediate.
Benzocyclobutene Formation via Aryllithium Intermediate
Drawing parallels from the cyclization of 1-bromo-2-(2-bromoethyl)benzene, a similar strategy can be envisioned.[5] Treatment of a related compound, 1-bromo-2-(2-bromoethyl)benzene, with n-butyllithium at very low temperatures generates an aryllithium species. This intermediate can then undergo an intramolecular SN2 reaction, displacing the bromide on the ethyl chain to form a four-membered ring. While the nitrile group adds electronic complexity, this pathway provides a potential route to benzocyclobutene derivatives, which are valuable precursors for further Diels-Alder cycloadditions.
The choice of solvent is paramount in this reaction; ethereal solvents are necessary, but their coordinating ability can dramatically affect the stability and reactivity of the organolithium intermediate.[5] Diethyl ether is often preferred over THF for enhanced stability at low temperatures.
Experimental Protocol: Aryllithium-Mediated Cyclization
Caution: Organolithium reagents are pyrophoric and moisture-sensitive. This procedure must be conducted under a strictly inert atmosphere with anhydrous solvents.
-
Setup: Add a solution of a suitable precursor, such as 1-bromo-2-(2-bromoethyl)benzene (1.0 eq), in anhydrous diethyl ether (0.1 M solution) to a flame-dried, multi-neck flask under a positive pressure of argon.
-
Cooling: Cool the solution to -100 °C using a liquid nitrogen/ethanol bath.
-
Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not exceed -95 °C. Stir the solution for 30 minutes at this temperature to ensure complete metal-halogen exchange.
-
Cyclization: Allow the reaction to slowly warm. In many cases, the cyclization is spontaneous upon warming. For less reactive substrates, a controlled warming to -20 °C or 0 °C over 1-2 hours may be required.
-
Quenching: Once the reaction is complete (monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR), cautiously quench the reaction at low temperature by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup and Purification: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The resulting crude benzocyclobutene can be purified by careful distillation or chromatography.
Nucleophilic Substitution and Cross-Coupling Reactions
Beyond intramolecular reactions, the bromoethyl group serves as a reliable electrophilic handle for intermolecular bond formation.
Nucleophilic Substitution (SN2) Reactions
The primary bromide is an excellent substrate for SN2 reactions with a wide range of soft and hard nucleophiles. This allows for the direct attachment of the 2-cyanophenethyl moiety to various functional groups, creating a library of valuable intermediates for drug discovery and other applications.[6][7] The choice of base and solvent is crucial to favor substitution over the competing E2 elimination pathway.
| Nucleophile | Reagent | Product Type | Potential Application |
| Amine (R₂NH) | K₂CO₃, NaI (cat.) | Tertiary Amine | Pharmaceutical intermediates |
| Thiol (RSH) | NaH, DMF | Thioether | Agrochemicals, material science |
| Alkoxide (RO⁻) | NaH, THF | Ether | Synthetic building blocks |
| Azide (N₃⁻) | NaN₃, DMSO | Alkyl Azide | Precursor for amines, click chemistry |
| Cyanide (CN⁻) | KCN, EtOH/H₂O | Dinitrile | Precursor for dicarboxylic acids |
Table 1: Representative SN2 reactions with this compound.
Cross-Coupling Reactions
While less common than with aryl halides, alkyl bromides can participate in certain transition-metal-catalyzed cross-coupling reactions. Iron-catalyzed cross-electrophile coupling, for instance, can merge benzyl-type halides with other electrophiles.[8] More conventionally, the bromoethyl moiety could be converted to an organometallic reagent (e.g., Grignard or organozinc) and subsequently used in cross-coupling with aryl or vinyl halides.
A more direct application involves converting the bromoethyl group into a boronic ester, making it a suitable partner for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation.[9]
Caption: General workflow for nucleophilic substitution.
Conclusion
This compound is a potent and versatile building block in organic synthesis. Its true strength is realized through its capacity for intramolecular cyclization, offering efficient and direct routes to valuable heterocyclic and polycyclic scaffolds. Furthermore, its utility as an electrophile in substitution and cross-coupling reactions allows for the synthesis of a diverse array of functionalized benzonitrile derivatives. The protocols and strategies outlined in this guide demonstrate the significant potential of this reagent, providing researchers with a reliable and powerful tool for the construction of complex molecular targets.
References
- 1. Isoquinoline - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyaromatic Hydrocarbons (PAHs): Structures, Synthesis and their Biological Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 6. (2-Bromoethyl)benzene | 103-63-9 | FB12171 | Biosynth [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: The Strategic Use of 2-(Bromomethyl)benzonitrile in Nucleophilic Substitution for Drug Discovery and Synthesis
Executive Summary: A Bifunctional Linchpin in Modern Synthesis
2-(Bromomethyl)benzonitrile is a highly versatile and reactive bifunctional building block that has become indispensable in the fields of medicinal chemistry and advanced organic synthesis. Its strategic value lies in the orthogonal reactivity of its two key functional groups: an electrophilic benzylic bromide, which is an exceptional substrate for nucleophilic substitution reactions, and a chemically robust nitrile group, which can serve as a synthetic handle for further transformations or as a key pharmacophoric element.
This guide provides an in-depth exploration of the reactivity of 2-(Bromomethyl)benzonitrile. It moves beyond simple procedural lists to explain the mechanistic rationale behind protocol design, enabling researchers to not only replicate but also adapt and troubleshoot these powerful reactions. We will cover its core applications in N-, O-, S-, and C-alkylation reactions, providing detailed, field-tested protocols and highlighting its pivotal role in the synthesis of important pharmaceutical agents, including the anti-diabetic drug Alogliptin.[1][2]
A Note on Nomenclature: This document focuses on 2-(Bromomethyl)benzonitrile (CAS No. 22115-41-9), a benzylic halide. It is often confused with its isomer, 2-(2-Bromoethyl)benzonitrile (CAS No. 101860-81-5), a phenethyl halide. The benzylic position of the former renders it significantly more reactive towards SN2 displacement, making it the preferred reagent for the applications discussed herein.
Physicochemical Properties and Critical Safety Protocols
Before handling 2-(Bromomethyl)benzonitrile, a thorough understanding of its properties and hazards is mandatory. It is a potent lachrymator and is corrosive, causing severe skin burns and eye damage.[3][4] All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Property | Value | Source |
| CAS Number | 22115-41-9 | [5] |
| Molecular Formula | C₈H₆BrN | [3] |
| Molecular Weight | 196.05 g/mol | [3][5] |
| Appearance | White to beige crystalline powder/solid | [2][3] |
| Melting Point | 70 - 74 °C | [3] |
| Synonyms | 2-Cyanobenzyl bromide, α-Bromo-o-tolunitrile | [5] |
Safety First: Mandatory Handling Procedures
-
Engineering Controls: Always handle in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.[3]
-
Hand Protection: Wear nitrile rubber gloves. Check for and replace any damaged gloves immediately.
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are mandatory. Ensure no skin is exposed.
-
-
Emergency Procedures:
-
Eye Contact: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[3][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[3][4]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[3][4]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Mechanistic Principles: The Superior Reactivity of a Benzylic Halide
The exceptional utility of 2-(Bromomethyl)benzonitrile stems from its status as a primary benzylic halide. This structure is primed for bimolecular nucleophilic substitution (SN2) reactions.
Why it Works: The SN2 Pathway The SN2 reaction is a single, concerted step where a nucleophile attacks the electrophilic carbon, and the leaving group (bromide) departs simultaneously.[6][7] The benzene ring adjacent to the reaction center plays a crucial role by stabilizing the transition state through π-orbital overlap. This electronic stabilization significantly lowers the activation energy of the reaction compared to a non-benzylic alkyl halide (e.g., 1-bromoethane), leading to faster reaction rates under milder conditions.
Caption: General SN2 mechanism for 2-(Bromomethyl)benzonitrile.
Competing Reactions: The primary competing pathway is E2 elimination. However, because 2-(Bromomethyl)benzonitrile is a primary halide with relatively non-acidic β-protons, SN2 substitution is strongly favored, especially when using non-bulky nucleophiles and moderately basic conditions. Highly hindered, strong bases (e.g., potassium tert-butoxide) can increase the proportion of elimination products.
Core Applications & Experimental Protocols
The following protocols are designed as robust starting points for research and development. Optimization of temperature, concentration, and reaction time may be necessary for specific substrates.
N-Alkylation: Synthesis of Substituted Amines
This is arguably the most significant application, forming the basis for synthesizing a wide array of pharmacologically active molecules, including N-benzyl phenethylamines and intermediates for drugs like Alogliptin.[1][8][9]
Caption: General workflow for N-alkylation reactions.
Protocol 1: Standard N-Alkylation with a Primary/Secondary Amine
-
Rationale: This protocol uses a non-nucleophilic inorganic base to neutralize the HBr byproduct, preventing the protonation and deactivation of the amine nucleophile. Acetonitrile is an excellent polar aprotic solvent that solubilizes the reactants and facilitates the SN2 mechanism.
-
Materials:
-
2-(Bromomethyl)benzonitrile (1.0 eq)
-
Primary or Secondary Amine (1.1 - 1.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)
-
Anhydrous Acetonitrile (ACN) or Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-(Bromomethyl)benzonitrile and anhydrous acetonitrile (approx. 0.1 M concentration).
-
Add the amine, followed by the powdered potassium carbonate.
-
Place the flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Heat the reaction mixture to reflux (for ACN, ~82°C) and stir vigorously for 4-16 hours.
-
Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with a small amount of acetonitrile or ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by silica gel column chromatography or recrystallization.
-
O-Alkylation: Williamson Ether Synthesis
This classic reaction is used to form benzyl ethers, which can be stable final products or useful protecting groups in multi-step synthesis.[6][7][10] The reaction requires the pre-formation of a more potent alkoxide or phenoxide nucleophile.
Protocol 2: Synthesis of 2-((Alkoxy)methyl)benzonitriles
-
Rationale: Alcohols and phenols are generally poor nucleophiles. A strong, non-nucleophilic base like sodium hydride (NaH) is used to irreversibly deprotonate the alcohol, forming the highly nucleophilic alkoxide. THF is a suitable aprotic solvent for this transformation.
-
Materials:
-
Alcohol or Phenol (1.1 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
2-(Bromomethyl)benzonitrile (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
-
Procedure:
-
Caution: NaH reacts violently with water and generates flammable H₂ gas. This step must be performed under a strict inert atmosphere.
-
To a flame-dried, three-neck flask under an inert atmosphere, add the alcohol/phenol and anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
Carefully add the sodium hydride portion-wise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes until gas evolution ceases. This indicates the formation of the sodium alkoxide/phenoxide.
-
Prepare a separate solution of 2-(Bromomethyl)benzonitrile in a minimal amount of anhydrous THF.
-
Add the solution of 2-(Bromomethyl)benzonitrile dropwise to the stirred alkoxide solution at room temperature.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC. Gentle heating (e.g., to 50°C) may be required for less reactive alcohols.
-
Upon completion, cautiously quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0°C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
S-Alkylation: Synthesis of Thioethers (Sulfides)
The synthesis of thioethers is readily achieved due to the high nucleophilicity of sulfur compounds. Thiolates are among the most powerful nucleophiles for SN2 reactions.
Protocol 3: Synthesis of 2-((Alkylthio)methyl)benzonitriles
-
Rationale: Thiols are more acidic than alcohols, and their conjugate bases (thiolates) are excellent nucleophiles. A mild base like potassium carbonate is often sufficient to generate enough thiolate for the reaction to proceed efficiently.
-
Materials:
-
Thiol (1.0 eq)
-
2-(Bromomethyl)benzonitrile (1.05 eq)
-
Potassium Carbonate (K₂CO₃) (1.5 eq)
-
DMF or ACN
-
-
Procedure:
-
In a round-bottom flask, dissolve the thiol and potassium carbonate in DMF.
-
Add the 2-(Bromomethyl)benzonitrile to the mixture.
-
Stir the reaction at room temperature for 2-8 hours. The reaction is often exothermic.
-
Monitor progress by TLC.
-
Once the thiol has been consumed, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by silica gel column chromatography.
-
C-Alkylation: C-C Bond Formation with Cyanide
This reaction is a powerful tool for one-carbon homologation, converting the bromomethyl group into a cyanomethyl group. The product, 2-(cyanomethyl)benzonitrile, is a valuable precursor for compounds like isoquinolines.[11]
Protocol 4: Synthesis of 2-(Cyanomethyl)benzonitrile
-
Rationale: The cyanide ion (CN⁻) is an excellent nucleophile that readily displaces bromide in an SN2 fashion.[12] Polar aprotic solvents like DMSO are ideal as they solvate the cation (Na⁺) but leave the cyanide anion relatively "naked" and highly reactive.
-
Materials:
-
2-(Bromomethyl)benzonitrile (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood, avoiding any contact with acids which would generate lethal HCN gas. All waste must be quenched and disposed of according to institutional safety protocols.
-
Add sodium cyanide to a flask containing anhydrous DMSO and stir to dissolve.
-
Add a solution of 2-(Bromomethyl)benzonitrile in DMSO dropwise to the cyanide solution. An exotherm may be observed.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the reaction mixture into a large volume of cold water, which will precipitate the organic product.
-
Stir the aqueous slurry for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water and dry under vacuum. Recrystallization from an ethanol/water mixture can be performed for further purification.
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield / No Reaction | - Insufficiently reactive nucleophile.- Inactive base (e.g., K₂CO₃ absorbed moisture).- Steric hindrance on the nucleophile. | - For O-alkylation, use a stronger base (e.g., NaH).- Use freshly dried base and anhydrous solvents.- Increase reaction temperature and/or time.- Switch to a more polar solvent like DMF or DMSO. |
| Formation of Side Products | - E2 Elimination product observed.- Di-alkylation of primary amine.- Hydrolysis of bromide to benzyl alcohol. | - Use a less hindered, weaker base. Avoid high temperatures if elimination is significant.- Use a larger excess of the primary amine (≥3 eq) to favor mono-alkylation.- Ensure strictly anhydrous conditions. |
| Difficult Purification | - Product co-elutes with starting material.- Product is an oil that is difficult to crystallize. | - Optimize the solvent system for column chromatography.- If the product is basic (from N-alkylation), an acidic workup can be used to extract it into an aqueous layer, followed by basification and re-extraction. |
Conclusion
2-(Bromomethyl)benzonitrile is a powerful and reliable electrophile for a host of nucleophilic substitution reactions. Its predictable reactivity, facilitated by the benzylic position, makes it a cornerstone reagent for constructing C-N, C-O, C-S, and C-C bonds. By understanding the underlying SN2 mechanism and carefully controlling reaction conditions to favor substitution over elimination, researchers can leverage this building block to efficiently access complex molecular architectures critical to the advancement of drug discovery and development.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]
- 3. fishersci.fi [fishersci.fi]
- 4. fishersci.com [fishersci.com]
- 5. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and structure-activity relationships of N-benzyl phenethylamines as 5-HT2A/2C agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gold-chemistry.org [gold-chemistry.org]
- 11. 2-(Cyanomethyl)benzonitrile|CAS 3759-28-2|Research Chemical [benchchem.com]
- 12. chemguide.co.uk [chemguide.co.uk]
Application Notes and Protocols for the Selective N-Alkylation of Amines with 2-(2-Bromoethyl)benzonitrile
Introduction
The N-alkylation of amines is a cornerstone transformation in organic synthesis, pivotal to the construction of countless molecules in pharmaceuticals, agrochemicals, and materials science.[1] The introduction of a 2-(benzonitrile)ethyl moiety to an amine scaffold via alkylation with 2-(2-Bromoethyl)benzonitrile offers a versatile pathway to novel chemical entities. The resulting products are valuable intermediates, as the nitrile group can be further elaborated into various functional groups, and the overall structure is prevalent in many biologically active compounds.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the N-alkylation of primary and secondary amines with this compound. We will delve into the mechanistic underpinnings of the reaction, provide a detailed and robust experimental protocol, address common challenges such as selectivity and side reactions, and outline essential safety precautions.
Mechanistic Considerations: An SN2 Pathway
The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The lone pair of electrons on the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the bromide leaving group.
A crucial aspect of this reaction is the liberation of hydrobromic acid (HBr), which protonates the starting amine or the product, rendering it non-nucleophilic.[3] To ensure the reaction proceeds to completion, a base must be added to neutralize the acid and regenerate the free amine.
The Challenge of Selectivity
A primary challenge in the alkylation of primary amines is controlling the selectivity to favor the desired mono-alkylated product (a secondary amine) over the di-alkylated product (a tertiary amine).[4][5] The mono-alkylated secondary amine is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[6]
Several strategies can be employed to enhance mono-selectivity:
-
Stoichiometry Control: Using an excess of the primary amine relative to the alkylating agent can statistically favor mono-alkylation. However, this may complicate purification.[3]
-
Slow Addition: The gradual addition of this compound to the reaction mixture maintains a low concentration of the alkylating agent, reducing the probability of the more reactive secondary amine product reacting further.[3]
-
Competitive Deprotonation/Protonation: A sophisticated strategy involves using the hydrobromide salt of the primary amine. A carefully chosen base will selectively deprotonate the primary amine salt to generate the nucleophile in situ. The newly formed, more basic secondary amine product will then be preferentially protonated, effectively taking it out of the reaction pathway.[2][7]
Potential Side Reactions
Beyond over-alkylation, a key potential side reaction when using a 2-bromoethyl moiety is intramolecular cyclization. With a reagent like 2-bromoethylamine, this can lead to the formation of aziridine.[3] While the benzonitrile group in this compound may influence the propensity for such a reaction, it remains a consideration. Maintaining a high concentration of the amine nucleophile can favor the desired intermolecular reaction over any potential intramolecular pathways.[3]
Experimental Protocol: General Procedure for N-Alkylation
This protocol provides a general and robust starting point for the alkylation of both primary and secondary amines with this compound. Optimization of specific parameters may be necessary for different amine substrates.
Materials and Equipment
-
Reagents:
-
Amine (primary or secondary)
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for flash column chromatography
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringe pump (for slow addition)
-
Reflux condenser (if heating is required)
-
Standard glassware for work-up and purification
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Reaction Workflow Diagram
Caption: General workflow for the N-alkylation of amines.
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and an anhydrous polar aprotic solvent such as DMF or acetonitrile. Add a suitable inorganic base, such as anhydrous potassium carbonate (2.0-2.5 eq.) or cesium carbonate (1.5-2.0 eq.).
-
Reagent Addition: Stir the resulting suspension at room temperature. Prepare a solution of this compound (1.0-1.2 eq.) in a minimal amount of the same anhydrous solvent. For primary amines, add this solution dropwise to the stirred amine mixture over 1-2 hours using a syringe pump to promote mono-alkylation. For secondary amines, the addition can be faster.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. If the reaction is sluggish, it can be gently heated (e.g., 40-60 °C). Monitor the progress of the reaction by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and rinse the filter cake with a small amount of the reaction solvent. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate (3x).
-
Washing and Drying: Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.
Data Presentation: Typical Reaction Parameters
| Amine Type | Stoichiometry (Amine:Alkyl Halide:Base) | Solvent | Base | Temperature (°C) | Notes |
| Primary | 1.0 : 1.1 : 2.5 | ACN or DMF | K₂CO₃ | 25 - 60 | Slow addition of the alkyl halide is recommended to enhance mono-selectivity. |
| Secondary | 1.0 : 1.1 : 2.5 | ACN or DMF | K₂CO₃ | 25 - 80 | Reaction may require heating to reflux for less reactive amines. |
| Anilines | 1.0 : 1.2 : 2.0 | DMF | Cs₂CO₃ | 80 - 120 | Higher temperatures are often necessary for less nucleophilic anilines. |
Troubleshooting
-
Low or No Product Yield:
-
Inactive Amine: Ensure sufficient base is used, especially if starting with an amine salt, to generate the free nucleophile.
-
Poorly Soluble Base: Switch to a more soluble base like cesium carbonate in DMF, or an organic base such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA).
-
Inappropriate Solvent: Polar aprotic solvents like DMF or acetonitrile are generally preferred.
-
Low Temperature: Gradually increase the reaction temperature while monitoring for side product formation.[3]
-
-
Over-alkylation of Primary Amines:
Safety Precautions
This compound is an alkylating agent and should be handled with care in a well-ventilated fume hood. Although a specific safety data sheet (SDS) for this exact compound is not widely available, related compounds like 2-(bromomethyl)benzonitrile are known to be corrosive and cause severe skin burns and eye damage.[8]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors. Do not get in eyes, on skin, or on clothing.[8]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local regulations.
Reaction Mechanism Diagram
Caption: SN2 mechanism for the alkylation of a primary amine.
References
- 1. (2-Bromoethyl)benzene | 103-63-9 | FB12171 | Biosynth [biosynth.com]
- 2. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]
Application Notes & Protocols: 2-(2-Bromoethyl)benzonitrile as a Versatile Precursor for Heterocyclic Compound Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-(2-Bromoethyl)benzonitrile, a highly versatile bifunctional reagent, in the synthesis of medicinally relevant heterocyclic compounds. We move beyond simple procedural lists to explain the underlying mechanistic principles and strategic considerations that guide the use of this precursor. Detailed, field-proven protocols are provided for the synthesis of key scaffolds, including α-tetralone derivatives via intramolecular Friedel-Crafts cyclization and their subsequent conversion into quinoline frameworks. These heterocyclic cores are foundational in numerous therapeutic agents, making their efficient synthesis a critical focus in drug discovery and development.[1][2][3] This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful building block in their synthetic programs.
Introduction: The Strategic Value of this compound
This compound is a valuable starting material in synthetic organic chemistry due to its unique combination of functional groups. The molecule incorporates an aromatic nitrile and an alkyl bromide, creating a scaffold with two distinct reactive centers.
-
The Bromoethyl Group: This primary alkyl bromide serves as a potent electrophile, susceptible to nucleophilic attack and ideally positioned for intramolecular cyclization reactions.
-
The Benzonitrile Moiety: The electron-withdrawing nitrile group influences the reactivity of the aromatic ring. More importantly, it is a versatile functional handle that can be hydrolyzed, reduced, or transformed into other nitrogen-containing heterocycles.
This dual functionality allows for the construction of fused bicyclic and polycyclic systems through sequential or one-pot reactions, making it an efficient precursor for building molecular complexity.
Synthesis of α-Tetralone Derivatives: A Gateway Intermediate
One of the most powerful applications of this compound is its conversion to α-tetralone derivatives.[4] These bicyclic ketones are not only important structural motifs in their own right but also serve as crucial intermediates for more complex heterocyclic systems like quinolines.[4][5] The key transformation is an intramolecular Friedel-Crafts reaction.[6][7]
Mechanistic Rationale: Intramolecular Friedel-Crafts Cyclization
The Friedel-Crafts reaction is a classic method for C-C bond formation on an aromatic ring.[6] In this intramolecular variant, the reaction proceeds through the following logical steps:
-
Carbocation Formation: A strong Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the bromine atom of the ethyl side chain. This coordination polarizes the C-Br bond, facilitating its departure and the formation of a primary carbocation. This carbocation is in equilibrium with a more stable phenonium ion intermediate or may rearrange.
-
Electrophilic Aromatic Substitution (EAS): The electron-rich benzene ring acts as an internal nucleophile, attacking the electrophilic carbocation. This step forges the new C-C bond, creating the six-membered ring fused to the aromatic core and temporarily disrupting aromaticity.[8][9]
-
Rearomatization: A base (often the AlCl₄⁻ complex) abstracts a proton from the site of substitution, restoring the aromaticity of the benzene ring and yielding the stable α-tetralone product.
The nitrile group is generally unreactive under these conditions and remains available for subsequent transformations. The preference for forming a six-membered ring over other possibilities is a common and favorable outcome in intramolecular cyclizations.[10]
Visualization: Workflow for Tetralone Synthesis
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of Quinoline Ring in Structural Modification of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mt.com [mt.com]
- 9. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
The Synthetic Versatility of 2-(2-Bromoethyl)benzonitrile: A Gateway to Novel Heterocyclic Scaffolds in Drug Discovery
Introduction: Unveiling the Potential of a Bifunctional Building Block
In the landscape of medicinal chemistry, the strategic design and synthesis of novel molecular frameworks are paramount to the discovery of new therapeutic agents. 2-(2-Bromoethyl)benzonitrile (CAS No. 101860-81-5) emerges as a compelling, albeit underexplored, bifunctional building block.[1][2][3][4] Its structure, featuring a reactive primary alkyl bromide and a versatile nitrile group positioned ortho to each other on a benzene ring, offers a unique platform for the construction of complex heterocyclic systems. While its isomer, 2-(bromomethyl)benzonitrile, has well-documented applications as a key intermediate in the synthesis of pharmaceuticals like the antidiabetic agent Alogliptin, the specific utility of this compound in medicinal chemistry is less chartered in publicly available literature.
This guide serves as a forward-looking exploration of the potential applications of this compound in drug discovery. By drawing parallels with the known reactivity of analogous compounds, we will provide scientifically grounded, hypothetical protocols for its use in constructing valuable heterocyclic scaffolds, such as isoquinolines, and for its role as an alkylating agent. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this unique reagent in their synthetic endeavors.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 101860-81-5 | [1] |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Core Reactivity and Synthetic Rationale
The synthetic potential of this compound is rooted in the dual reactivity of its functional groups. The bromoethyl group is a potent electrophile, susceptible to nucleophilic substitution, making it ideal for alkylation reactions. The nitrile group, on the other hand, can be transformed into a variety of other functionalities, or it can participate directly in cyclization reactions. The ortho-disposition of these two groups is the key to its utility in forming fused heterocyclic systems through intramolecular reactions.
Caption: Reactivity overview of this compound.
Application Note I: Synthesis of Dihydroisoquinoline Scaffolds via Intramolecular Cyclization
Scientific Rationale: The isoquinoline core is a privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs with a wide range of biological activities.[5][6] The structure of this compound is primed for the synthesis of dihydroisoquinoline derivatives. This can be achieved through a two-step process: reduction of the nitrile to a primary amine, followed by an intramolecular N-alkylation.
Proposed Reaction Scheme:
Caption: Proposed synthesis of 3,4-dihydroisoquinoline.
Protocol: Synthesis of 3,4-Dihydroisoquinoline
Disclaimer: This protocol is a hypothetical procedure based on established chemical principles, as direct literature for this specific transformation using this compound is limited. Optimization may be required.
Step 1: Reduction of the Nitrile to a Primary Amine
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Addition of Starting Material: Dissolve this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the addition funnel at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser work-up).
-
Isolation: Filter the resulting aluminum salts and wash them thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude 2-(2-bromoethyl)benzylamine. This intermediate is often used in the next step without further purification.
Step 2: Intramolecular Cyclization
-
Reaction Setup: Dissolve the crude 2-(2-bromoethyl)benzylamine from the previous step in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Base: Add a mild inorganic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2-3 equivalents), to the solution.
-
Reaction: Heat the mixture to 80-100 °C and stir for 12-24 hours. The intramolecular nucleophilic substitution of the bromide by the primary amine will lead to the formation of the dihydroisoquinoline ring. Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature, filter off the base, and concentrate the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.
Application Note II: N-Alkylation of Heterocyclic Scaffolds
Scientific Rationale: The introduction of a phenethyl moiety to a nitrogen-containing scaffold is a common strategy in drug design to modulate pharmacological properties.[7][8][9] this compound can serve as a valuable alkylating agent to introduce the 2-cyanophenethyl group onto various nucleophilic nitrogen atoms within drug-like molecules, such as indoles, imidazoles, or secondary amines.
Proposed Reaction Scheme for N-Alkylation of Indole:
Caption: N-alkylation of an indole derivative.
Protocol: N-Alkylation of an Indole Derivative
Disclaimer: This is a general, hypothetical protocol. The choice of base, solvent, and temperature may need to be optimized for specific substrates.
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the indole derivative (1.0 equivalent) and dissolve it in an anhydrous aprotic solvent like DMF or THF.
-
Deprotonation: Cool the solution to 0 °C and add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) or potassium hexamethyldisilazide (KHMDS, 1.2 equivalents), portion-wise. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the indole anion.
-
Alkylation: Add a solution of this compound (1.1 equivalents) in the same anhydrous solvent dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-alkylated indole.
Conclusion and Future Outlook
While direct applications of this compound in medicinal chemistry are not yet widely reported, its chemical structure strongly suggests its utility as a versatile intermediate. The protocols outlined in this guide, based on established reactivity principles of analogous compounds, provide a solid foundation for researchers to explore its potential in synthesizing novel dihydroisoquinolines and in the N-alkylation of complex, drug-like molecules. The development of synthetic routes utilizing this reagent could unlock new avenues for the creation of diverse chemical libraries and the discovery of next-generation therapeutics. Further research into the specific reactivity and applications of this compound is highly encouraged to fully realize its potential in the field of drug discovery.
References
- 1. This compound | CAS 101860-81-5 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. 101860-81-5|this compound|BLD Pharm [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. This compound | 101860-81-5 [sigmaaldrich.com]
- 5. Isoquinoline - Wikipedia [en.wikipedia.org]
- 6. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: 2-(2-Bromoethyl)benzonitrile as a Versatile Reagent in Pharmaceutical Intermediate Synthesis
Abstract: 2-(2-Bromoethyl)benzonitrile (CAS 101860-81-5) is a bifunctional aromatic compound poised for significant utility in medicinal chemistry and process development.[1][2] Its structure, featuring an electrophilic bromoethyl side chain and a versatile nitrile group on a benzene ring, allows for sequential and diverse chemical transformations. This guide provides an in-depth exploration of the reagent's reactivity profile, strategic applications in constructing pharmaceutically relevant scaffolds, detailed experimental protocols, and essential safety and analytical considerations for its use in a research and development setting. The protocols herein focus on leveraging this reagent for the synthesis of precursors to complex nitrogen-containing heterocycles, such as substituted tetrahydroisoquinolines, which form the core of numerous active pharmaceutical ingredients (APIs).[3]
Reagent Profile and Strategic Value
This compound is a valuable building block due to the orthogonal reactivity of its two primary functional groups. The bromoethyl group serves as a potent electrophile for alkylating a wide range of nucleophiles, while the nitrile group can be transformed into amines, amides, or carboxylic acids, or act as a directing group.[4][5] This dual functionality allows for its use as a linchpin in multi-step syntheses, enabling the efficient assembly of complex molecular architectures.
Physicochemical Properties
The physical and chemical properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 101860-81-5 | [1] |
| Molecular Formula | C₉H₈BrN | [1] |
| Molecular Weight | 210.07 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Calculated XLogP3 | 2.9 | [1] |
Core Reactivity and Mechanistic Considerations
The synthetic value of this compound is rooted in two key reactive sites:
-
Electrophilic Alkylation: The primary alkyl bromide is highly susceptible to SN2 displacement by a variety of nucleophiles (amines, thiols, carboxylates, etc.). This reaction is fundamental for introducing the 2-(2-cyanophenyl)ethyl moiety into a target molecule.[6] The choice of a non-nucleophilic base and a polar aprotic solvent is critical to favor the SN2 pathway and minimize competing E2 elimination reactions.
-
Nitrile Group Transformations: The nitrile group is a stable but versatile functional handle. It can undergo:
-
Hydrolysis: Conversion to a carboxylic acid (acidic or basic conditions) or a primary amide (controlled acidic or basic hydrolysis).
-
Reduction: Typically reduced to a primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation.
-
Addition Reactions: Organometallic reagents (e.g., Grignard reagents) can add to the nitrile to form ketones after hydrolysis.
-
These transformations are typically performed after the initial alkylation step, showcasing the reagent's utility in divergent synthetic strategies.
References
- 1. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylethyl Bromide (103-63-9) | Quality Chemical Dealer [chemicalbull.com]
- 5. nbinno.com [nbinno.com]
- 6. Phenethylbromide | High-Purity Alkylating Reagent [benchchem.com]
Guide to Cyclization Reactions of 2-(2-Bromoethyl)benzonitrile: Protocols and Mechanistic Insights
An Application Note for Researchers, Scientists, and Drug Development Professionals
Dr. Evelyn Reed, Senior Application Scientist
Abstract
2-(2-Bromoethyl)benzonitrile is a highly versatile bifunctional molecule, serving as a valuable precursor for the synthesis of nitrogen-containing heterocycles. Specifically, its structure is primed for intramolecular cyclization to form isoindoline and isoindolinone derivatives, which are core scaffolds in numerous clinically relevant drugs and biologically active compounds.[1] This application note provides a comprehensive guide to the primary synthetic strategies for the cyclization of this substrate. We will delve into the mechanistic underpinnings of radical, transition-metal-catalyzed, and base-mediated cyclizations, offering detailed, field-proven protocols for each. The causality behind experimental choices, troubleshooting insights, and a comparative analysis of the methodologies are presented to empower researchers in medicinal chemistry and materials science to select and optimize the ideal synthetic route for their specific applications.
Introduction: The Strategic Value of this compound
The synthesis of heterocyclic compounds remains a cornerstone of modern drug discovery. The isoindoline scaffold, in particular, is present in a range of pharmaceuticals used for treating conditions from multiple myeloma to inflammation.[1] this compound offers a direct and efficient entry point to this privileged structure. The molecule incorporates a nitrile group, which can act as an electrophilic center or a radical acceptor, and an alkyl bromide, a classic electrophile and radical precursor.[2] This strategic arrangement allows for a variety of intramolecular bond-forming reactions between the two functionalities, leading to the formation of a fused five-membered ring.
This guide explores three mechanistically distinct and powerful approaches to achieve this transformation:
-
Radical Cyclization: A robust method that leverages a carbon-centered radical to attack the nitrile triple bond.
-
Transition-Metal-Catalyzed Cyclization: An elegant and efficient approach using catalysts like palladium to orchestrate the C-N bond formation.
-
Base-Mediated Cyclization: A classical approach involving the generation of a nucleophile to initiate ring closure, often leading to isoindolinone derivatives after hydrolysis.
Foundational Principle: The Reactivity of the Nitrile Group
The nitrile (or cyano) group is a linchpin in these transformations. Its carbon-nitrogen triple bond possesses a unique electronic structure that dictates its reactivity. The carbon atom is electrophilic due to the high electronegativity of nitrogen, making it susceptible to nucleophilic attack.[3] Furthermore, the π-system of the triple bond can accept a radical, making it a suitable partner in radical cyclization cascades.[2] The cyclization of this compound is classified as a 5-exo-trig reaction (for radical pathways) or a related 5-exo-dig process, which are generally kinetically favored, leading efficiently to the desired five-membered ring system.
Methodology 1: Radical Cyclization
Radical cyclizations are powerful tools in organic synthesis, known for their mild reaction conditions and high tolerance for various functional groups, a stark contrast to many ionic reactions.[4] The general process involves three key stages: initiation to generate a radical, propagation via intramolecular cyclization, and termination to yield the final product.[5]
Mechanism of Action
The most common approach utilizes a tin-based radical initiator system. The reaction is initiated by the thermal decomposition of azobisisobutyronitrile (AIBN), which generates a radical that abstracts a hydrogen atom from tributyltin hydride (Bu₃SnH) to form the tributyltin radical (Bu₃Sn•). This tin radical then abstracts the bromine atom from this compound, creating a primary alkyl radical at the terminal carbon of the ethyl chain. This key radical intermediate rapidly undergoes a 5-exo-trig cyclization, attacking the nitrile carbon. The resulting imidoyl radical is then quenched by another molecule of Bu₃SnH, which donates a hydrogen atom to form the exocyclic imine and regenerate the Bu₃Sn• radical to continue the chain reaction. The imine is subsequently hydrolyzed to the corresponding ketone (an isoindolinone) upon aqueous workup.
Caption: Mechanism of Tin-Hydride Mediated Radical Cyclization.
Experimental Protocol: Tin-Mediated Radical Cyclization
This protocol describes a standard procedure for the cyclization of this compound to yield 2,3-dihydro-1H-isoindol-1-one.
Caption: Workflow for Radical Cyclization Protocol.
Materials:
-
This compound
-
Tributyltin hydride (Bu₃SnH)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous, degassed toluene
-
Standard glassware for reflux under an inert atmosphere (e.g., Argon or Nitrogen)
-
Syringe pump
Procedure:
-
Setup: Assemble a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere.
-
Reagents: To the flask, add this compound (1.0 eq) and AIBN (0.1 eq). Dissolve the solids in degassed toluene to a final concentration of approximately 0.02 M. Causality: High dilution is crucial to favor the intramolecular cyclization over intermolecular polymerization or dimerization.
-
Initiation: Heat the reaction mixture to reflux (80-90 °C).
-
Propagation: In a separate syringe, prepare a solution of Bu₃SnH (1.2 eq) in degassed toluene. Using a syringe pump, add the Bu₃SnH solution dropwise to the refluxing reaction mixture over 4-6 hours. Causality: Slow addition maintains a low concentration of the hydride, which prevents premature reduction of the starting alkyl bromide.
-
Completion: After the addition is complete, continue to heat the reaction at reflux for an additional 2 hours to ensure full consumption of the starting material.
-
Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure. The crude residue can be purified directly by flash column chromatography on silica gel. Note: Tributyltin byproducts are toxic and must be handled with care and disposed of properly.
Methodology 2: Transition-Metal-Catalyzed Cyclization
Transition-metal catalysis offers a powerful and often more environmentally benign alternative to stoichiometric tin reagents.[6] Palladium-catalyzed reactions, in particular, are well-suited for forming C-N bonds through intramolecular processes involving aryl or alkyl halides.
Mechanism of Action
A plausible catalytic cycle begins with the oxidative addition of the C-Br bond of this compound to a low-valent palladium(0) species, forming an alkyl-palladium(II) complex. The pendent nitrile group then coordinates to the palladium center. This is followed by migratory insertion of the nitrile into the alkyl-palladium bond, which forms a five-membered palladacycle intermediate. The final step is reductive elimination, which forms the C-N bond of the cyclized product and regenerates the active Pd(0) catalyst. The resulting product is often an imine that can be isolated or hydrolyzed to the corresponding ketone during workup.
Caption: Plausible Catalytic Cycle for Pd-Catalyzed Cyclization.
Experimental Protocol: Palladium-Catalyzed Cyclization
This protocol provides a general method for the intramolecular cyclization using a palladium catalyst.
References
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Radical cyclization - Wikipedia [en.wikipedia.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. Transition-Metal-Catalyzed Addition/Cyclization Reactions of the C-N Multiple Bonds Containing Species - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Utility of 2-(2-Bromoethyl)benzonitrile in the Assembly of Bioactive Molecules: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the synthetic applications of 2-(2-Bromoethyl)benzonitrile, a versatile bifunctional building block in medicinal chemistry. We will delve into its role in constructing key pharmacophores found in several classes of bioactive molecules, including antipsychotics and phosphodiesterase inhibitors. This document offers detailed experimental protocols, explains the causality behind methodological choices, and provides visualizations to clarify reaction pathways.
Introduction: The Versatility of a Key Building Block
This compound is a valuable reagent in organic synthesis due to its dual reactivity. The bromoethyl group serves as a potent electrophile for alkylation reactions, while the benzonitrile moiety can be a precursor to various functional groups or participate in cyclization reactions. This combination allows for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles, which are prevalent in many pharmaceuticals.
Core Applications in Bioactive Molecule Synthesis
This guide will focus on two primary applications of this compound:
-
N-Alkylation for the Synthesis of Antipsychotic Drug Scaffolds: The introduction of an ethylbenzonitrile moiety onto a piperazine ring is a key step in the synthesis of analogues of atypical antipsychotics like Aripiprazole.
-
O-Alkylation for the Synthesis of Phosphodiesterase Inhibitor Scaffolds: The ether linkage formed by the reaction of this compound with a phenolic hydroxyl group is a common feature in phosphodiesterase inhibitors such as Cilostazol.
-
Synthesis of Tetrahydroisoquinoline Scaffolds: Through a two-step process involving amination followed by a Pictet-Spengler reaction, this compound can be used to construct the tetrahydroisoquinoline core, a privileged scaffold in medicinal chemistry.
PART 1: N-Alkylation in the Synthesis of Atypical Antipsychotic Analogues
Atypical antipsychotics often feature a substituted piperazine moiety linked to an aromatic core. This compound serves as an effective reagent for introducing a functionalized ethyl linker to the piperazine nitrogen.
Protocol 1: N-Alkylation of 1-(2,3-Dichlorophenyl)piperazine
This protocol details the N-alkylation of 1-(2,3-dichlorophenyl)piperazine with this compound, a key step in assembling the core structure of Aripiprazole analogues.
Reaction Scheme:
General reaction scheme for N-Alkylation.
Materials:
-
1-(2,3-Dichlorophenyl)piperazine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 1-(2,3-dichlorophenyl)piperazine (1.0 eq) and anhydrous DMF.
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Addition of Alkylating Agent: Slowly add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Extraction: Dilute the filtrate with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired N-alkylated product.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild inorganic base sufficient to neutralize the HBr formed during the reaction and to deprotonate the secondary amine of the piperazine, enhancing its nucleophilicity.
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Temperature: Heating to 80 °C provides the necessary activation energy for the reaction to proceed at a reasonable rate without promoting significant side reactions.
PART 2: O-Alkylation in the Synthesis of Phosphodiesterase Inhibitor Analogues
The synthesis of certain phosphodiesterase inhibitors involves the formation of an ether linkage between a heterocyclic core and a side chain. This compound can provide this side chain through O-alkylation of a phenolic precursor.
Protocol 2: O-Alkylation of 6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
This protocol describes the O-alkylation of 6-hydroxy-3,4-dihydro-2(1H)-quinolinone with this compound, a key step toward the synthesis of Cilostazol analogues.[1][2]
Reaction Scheme:
General reaction scheme for O-Alkylation.
Materials:
-
6-Hydroxy-3,4-dihydro-2(1H)-quinolinone
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Sodium Iodide (NaI) (catalytic amount)
-
Anhydrous Acetonitrile
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a catalytic amount of sodium iodide.
-
Solvent and Alkylating Agent: Add anhydrous acetonitrile, followed by this compound (1.2 eq).
-
Reaction: Heat the mixture to reflux and stir for 8-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture and wash the solid with acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.
-
Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Catalyst: Sodium iodide is used as a catalyst to facilitate the reaction via the Finkelstein reaction, where the bromide is transiently replaced by the more reactive iodide.
-
Solvent: Acetonitrile is a suitable polar aprotic solvent for this Sₙ2 reaction.
-
Reflux: The elevated temperature increases the reaction rate.
PART 3: Synthesis of Tetrahydroisoquinolines via Pictet-Spengler Reaction
The tetrahydroisoquinoline motif is a common feature in many natural products and pharmaceuticals.[3][4] this compound can be converted to the corresponding amine, which can then undergo a Pictet-Spengler reaction to form a tetrahydroisoquinoline ring.
Protocol 3: Synthesis of 2-(2-Aminoethyl)benzonitrile
Reaction Scheme:
References
Application Notes & Protocols: Experimental Setups for Reactions with 2-(2-Bromoethyl)benzonitrile
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the laboratory-scale use of 2-(2-Bromoethyl)benzonitrile. It explores the compound's reactivity, focusing on key synthetic transformations including intramolecular cyclization for the synthesis of heterocyclic scaffolds, standard nucleophilic substitution reactions, and advanced palladium-catalyzed cross-coupling reactions. The protocols are designed with an emphasis on mechanistic understanding, safety, and reproducibility.
Introduction and Physicochemical Properties
This compound is a bifunctional organic molecule featuring a reactive primary alkyl bromide and a cyano group positioned on an aromatic ring. This unique ortho arrangement of the two functional groups makes it a valuable precursor for the synthesis of nitrogen-containing polycyclic aromatic compounds, which are core structures in many pharmaceuticals and functional materials. The primary alkyl bromide serves as a potent electrophile for nucleophilic substitution, while the nitrile can undergo various transformations or act as a directing group.
The molecule's true synthetic power lies in tandem reactions where both functional groups participate, particularly in intramolecular cyclizations to construct fused ring systems. Understanding the interplay between these groups is crucial for designing efficient synthetic routes.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₈BrN | PubChem[1] |
| Molecular Weight | 210.07 g/mol | PubChem[1] |
| Boiling Point | 111-116 °C (at 2 Torr) | ChemicalBook[2] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | ChemicalBook[2] |
| Storage | Sealed in dry, Room Temperature | ChemicalBook[2] |
| SMILES | C1=CC=C(C(=C1)CCBr)C#N | PubChem[1] |
| InChIKey | IYZRKPDDKSEWCW-UHFFFAOYSA-N | PubChem[1] |
Safety and Handling
-
Hazard Classification: Assumed to be a corrosive substance that can cause severe skin burns and eye damage. It is also likely a lachrymator (a substance that irritates the eyes and causes tears).[5]
-
Handling: All manipulations should be performed inside a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical splash goggles with a face shield.[4]
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal. Do not use combustible materials like paper towels to clean up spills of oxidizing agents.
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[4]
-
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Core Synthetic Applications and Protocols
Application I: Radical-Mediated Intramolecular Cyclization for Phenanthridine Synthesis
One of the most powerful applications of this compound is in the synthesis of phenanthridine scaffolds. Phenanthridines are a class of nitrogen-containing heterocycles with significant biological activity and are found in various natural products.[6] The synthesis often proceeds through a radical-mediated pathway, where an intramolecular homolytic aromatic substitution (HAS) occurs.[7][8] This strategy leverages the proximity of the bromoethyl side chain to the benzonitrile ring system.
Causality Behind Experimental Choices: The reaction is initiated by a radical initiator, which abstracts the bromine atom to generate a primary alkyl radical. This radical then attacks the nitrile carbon or the adjacent aromatic ring. Subsequent cyclization and aromatization lead to the phenanthridine core. The choice of initiator and reaction conditions is critical to favor the desired cyclization pathway over intermolecular side reactions.
Caption: General workflow for radical-mediated cyclization.
Protocol 3.1: Synthesis of a Dihydrophenanthridine Intermediate
-
Glassware Preparation: Ensure all glassware (a round-bottom flask, condenser) is oven-dried and cooled under a stream of inert gas (Nitrogen or Argon).
-
Reagent Setup: To the round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Solvent and Reagents: Add a suitable high-boiling solvent such as toluene or xylene. Add a radical initiator like azobisisobutyronitrile (AIBN, 0.1 eq) and a hydrogen atom donor like tributyltin hydride (Bu₃SnH, 1.1 eq).
-
Reaction Conditions: Equip the flask with a reflux condenser under an inert atmosphere. Heat the reaction mixture to 80-110 °C (depending on the solvent) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
The crude product can be purified by first removing the tin residues by washing with a potassium fluoride solution, followed by extraction with an organic solvent.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Characterization: The resulting dihydrophenanthridine can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. Aromatization to phenanthridine can often be achieved in a subsequent oxidation step.
Application II: General Nucleophilic Substitution (Sₙ2)
As a primary alkyl halide, this compound is an excellent substrate for Sₙ2 reactions.[9] This allows for the introduction of a wide variety of functional groups at the benzylic position, making it a versatile building block in multi-step syntheses.[10]
Causality Behind Experimental Choices: The Sₙ2 mechanism involves a backside attack by a nucleophile, leading to inversion of stereochemistry (though this substrate is achiral). The reaction rate is dependent on the concentration of both the substrate and the nucleophile. Polar aprotic solvents like DMF, DMSO, or acetone are preferred as they solvate the cation of the nucleophilic salt but not the anion, thus increasing the nucleophile's reactivity.[11]
Table 2: Example Sₙ2 Reactions and Conditions
| Nucleophile | Reagent | Solvent | Product Functional Group |
|---|---|---|---|
| Azide | Sodium Azide (NaN₃) | DMF | -CH₂CH₂N₃ |
| Hydroxide | Sodium Hydroxide (NaOH) | Acetone/H₂O | -CH₂CH₂OH |
| Thiolate | Sodium Thiophenoxide (NaSPh) | Ethanol | -CH₂CH₂SPh |
| Cyanide | Sodium Cyanide (NaCN) | DMSO | -CH₂CH₂CN |
Protocol 3.2: Synthesis of 2-(2-Azidoethyl)benzonitrile
-
Reagent Setup: In a round-bottom flask equipped with a stir bar, dissolve this compound (1.0 eq) in dimethylformamide (DMF).
-
Nucleophile Addition: Add sodium azide (NaN₃, 1.2 eq) to the solution. Caution: Sodium azide is highly toxic and can form explosive compounds. Handle with extreme care.
-
Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C to increase the reaction rate.
-
Monitoring: Monitor the reaction by TLC. The product spot should be more polar than the starting material.
-
Workup:
-
Once the reaction is complete, pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
-
Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
-
Characterization: Confirm the structure of 2-(2-azidoethyl)benzonitrile using IR spectroscopy (strong azide stretch ~2100 cm⁻¹), ¹H NMR, and ¹³C NMR.
Application III: Mizoroki-Heck Reaction via in situ Alkene Formation
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, typically coupling an aryl or vinyl halide with an alkene.[12][13] While this compound is an alkyl halide, it can participate in a Heck-type reaction through an initial base-induced elimination to form the alkene in situ. This transient 2-vinylbenzonitrile can then be coupled with an aryl halide in a palladium-catalyzed process.[14]
Causality Behind Experimental Choices: This one-pot, two-step sequence requires careful selection of a base that promotes elimination without significantly decomposing the palladium catalyst. A non-nucleophilic hindered base like triethylamine or DBU is often used. The palladium catalyst (e.g., Pd(OAc)₂) and a phosphine ligand are essential for the catalytic cycle.[15]
Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.
Protocol 3.3: Synthesis of a Substituted Stilbene Derivative
-
Glassware Preparation: Use an oven-dried Schlenk flask or a sealed reaction tube.
-
Reagent Setup: To the flask under an inert atmosphere, add the aryl halide (e.g., iodobenzene, 1.0 eq), a palladium source such as Palladium(II) acetate (Pd(OAc)₂, 0.05 eq), and a phosphine ligand such as triphenylphosphine (PPh₃, 0.1 eq).
-
Reactant and Solvent: Add this compound (1.2 eq) and a suitable solvent (e.g., DMF or acetonitrile).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (Et₃N, 2.5 eq).
-
Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-120 °C with vigorous stirring. Caution: Heating a sealed vessel can lead to a dangerous buildup of pressure. Use a blast shield and appropriate pressure-rated glassware.[16]
-
Monitoring: Monitor the reaction by TLC or GC-MS.
-
Workup:
-
Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
-
Rinse the pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired substituted alkene.
-
Characterization: Characterize the final product using ¹H NMR to confirm the stereochemistry of the newly formed double bond (trans coupling is typically favored), along with ¹³C NMR and high-resolution mass spectrometry.
References
- 1. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 101860-81-5 [amp.chemicalbook.com]
- 3. 2-(溴甲基)苯甲腈 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.fi [fishersci.fi]
- 6. researchgate.net [researchgate.net]
- 7. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
- 9. webassign.net [webassign.net]
- 10. nbinno.com [nbinno.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Heck reaction - Wikipedia [en.wikipedia.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. m.youtube.com [m.youtube.com]
The Versatility of 2-(2-Bromoethyl)benzonitrile: A Bifunctional Linker for Advanced Material Science
Introduction: The Critical Role of Bifunctional Linkers in Material Design
In the landscape of modern material science, the ability to precisely engineer surfaces and polymer architectures is paramount. Bifunctional linkers are indispensable tools in this endeavor, possessing two distinct reactive groups that enable the covalent linkage of different molecular entities.[1] This guide provides an in-depth exploration of 2-(2-Bromoethyl)benzonitrile, a versatile bifunctional linker with significant potential for creating novel materials with tailored properties. Its unique structure, featuring a reactive bromoethyl group and a versatile nitrile functionality, opens avenues for a wide range of applications, from the development of advanced polymers to the engineering of functionalized surfaces.[2][3]
This document serves as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols for the effective use of this compound. We will delve into the causality behind experimental choices, providing a robust framework for designing and executing material modifications with a high degree of control and reproducibility.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a linker is fundamental to its successful application. The following table summarizes the key computed properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₈BrN | [4] |
| Molecular Weight | 210.07 g/mol | [4] |
| Appearance | Solid (form) | [5] |
| XLogP3 | 2.9 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Topological Polar Surface Area | 23.8 Ų | [4] |
Core Principles of Reactivity and Application
The utility of this compound as a chemical linker stems from the distinct reactivity of its two functional moieties: the bromoethyl group and the benzonitrile group.
The Bromoethyl Group: A Gateway to Surface Grafting and Polymerization
The bromoethyl group is a primary alkyl halide, making it a reactive site for two primary classes of modifications:
-
"Grafting From" Approaches: The carbon-bromine bond can be homolytically cleaved to generate a radical, which can then initiate polymerization of various monomers from a surface. This is the foundational principle of Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP), a powerful technique for growing well-defined polymer brushes from a substrate.[6][7] The covalent attachment of this compound to a surface transforms it into a macroinitiator, poised for the controlled growth of polymer chains.[8]
-
"Grafting To" Approaches: The electrophilic carbon atom of the bromoethyl group is susceptible to nucleophilic attack. This allows for the attachment of molecules bearing nucleophilic groups such as amines (-NH₂), thiols (-SH), or carboxylates (-COOH) to a surface or polymer that has been pre-functionalized with this compound.
The Benzonitrile Group: A Tunable Functional Moiety
The nitrile group (-C≡N) is a highly versatile functional group that imparts unique properties to materials.[2][9] Its strong dipole moment and electron-withdrawing nature can be leveraged in several ways:
-
Enhanced Material Properties: The presence of nitrile functionalities in polymers is known to improve thermal stability, chemical resistance, and mechanical strength.[10][11]
-
Post-Modification Handle: The nitrile group can undergo a variety of chemical transformations, including hydrolysis to carboxylic acids, reduction to amines, and cycloaddition reactions. This allows for further functionalization of the material after the initial linking step.[12]
-
Modulation of Surface Properties: The polarity of the nitrile group can be used to tune the surface energy and wettability of a material.
Experimental Protocols
The following protocols are designed to be self-validating and provide a robust starting point for the application of this compound in material science.
Protocol 1: Surface Functionalization of a Hydroxylated Substrate with this compound
This protocol details the immobilization of this compound onto a substrate with surface hydroxyl groups (e.g., silica nanoparticles, glass slides) to create a surface primed for further modification.
Workflow for Surface Functionalization:
Caption: Workflow for immobilizing the linker onto a hydroxylated surface.
Materials:
-
Hydroxylated substrate (e.g., silica nanoparticles)
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Triethylamine (TEA)
-
Anhydrous Toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Deionized water
Procedure:
-
Amine Functionalization of the Substrate: a. Disperse the dried silica nanoparticles in anhydrous toluene via sonication. b. Add APTES to the nanoparticle suspension. c. Reflux the mixture under a nitrogen atmosphere for 12-24 hours. d. Cool the reaction to room temperature and collect the amine-functionalized nanoparticles by centrifugation. e. Wash the particles extensively with toluene and ethanol to remove unreacted APTES and dry under vacuum.[8]
-
Conversion of this compound to 2-(2-Bromoethyl)benzoyl Chloride (Perform in a fume hood): a. To a solution of 2-(2-Bromoethyl)benzoic acid (which can be synthesized from this compound via hydrolysis) in an anhydrous solvent (e.g., dichloromethane), add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. b. Allow the reaction to stir at room temperature for 2-4 hours. c. Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride. This is typically used immediately in the next step.
-
Immobilization of the Linker: a. Resuspend the amine-functionalized nanoparticles in anhydrous THF. b. Add triethylamine (TEA) to the suspension to act as a base. c. Slowly add a solution of 2-(2-Bromoethyl)benzoyl chloride in anhydrous THF dropwise to the stirred suspension at 0 °C. d. Allow the reaction to warm to room temperature and stir for 12-24 hours under a nitrogen atmosphere. e. Quench the reaction by adding a small amount of methanol. f. Collect the functionalized nanoparticles by centrifugation. g. Wash the particles thoroughly with THF and ethanol to remove unreacted reagents and byproducts. h. Dry the final product under vacuum.
Self-Validation Checkpoints:
-
FTIR Spectroscopy: Compare the spectra before and after functionalization. Look for the appearance of characteristic peaks for the amide bond (~1650 cm⁻¹) and the nitrile group (~2230 cm⁻¹).
-
X-ray Photoelectron Spectroscopy (XPS): Confirm the presence of nitrogen and bromine on the surface.
-
Contact Angle Measurement: A change in the water contact angle will indicate a change in surface hydrophobicity/hydrophilicity.
Protocol 2: Surface-Initiated ATRP (SI-ATRP) using Immobilized this compound
This protocol describes the "grafting from" approach to grow polymer brushes from a surface functionalized with this compound, which acts as the ATRP initiator.
Workflow for SI-ATRP:
Caption: General workflow for Surface-Initiated ATRP.
Materials:
-
Initiator-functionalized substrate (from Protocol 1)
-
Monomer (e.g., methyl methacrylate, styrene)
-
Copper(I) bromide (CuBr)
-
Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)
-
Anisole or other suitable solvent
-
Methanol
-
Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: a. Place the initiator-functionalized substrate into a Schlenk flask. b. Add the monomer, ligand, and solvent to the flask. c. Seal the flask and deoxygenate the mixture using three freeze-pump-thaw cycles.[13]
-
Polymerization: a. Under a positive pressure of an inert gas (e.g., argon or nitrogen), add the catalyst (CuBr). b. Immerse the flask in a thermostated oil bath at the desired temperature (e.g., 60-90 °C) with stirring. c. Allow the polymerization to proceed for the desired time to achieve the target polymer chain length.
-
Termination and Purification: a. Terminate the polymerization by opening the flask to air. b. Dilute the reaction mixture with THF. c. For nanoparticle substrates, collect the polymer-grafted nanoparticles by centrifugation. Wash extensively by repeated centrifugation and redispersion cycles in THF to remove the catalyst and unreacted monomer. d. For flat substrates, wash thoroughly with THF and methanol. e. Dry the final polymer-grafted material under vacuum.
Self-Validation Checkpoints:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the grafted polymer chains (requires cleaving the polymer from the surface).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the grafted polymer.
-
Atomic Force Microscopy (AFM): To visualize the polymer brushes on a flat substrate and measure the layer thickness.
-
Thermogravimetric Analysis (TGA): To quantify the amount of grafted polymer.
Applications in Material Science
The dual functionality of this compound makes it a valuable tool for a variety of applications:
-
Development of Smart Surfaces: By grafting responsive polymers, surfaces can be designed to change their properties (e.g., wettability, adhesion) in response to external stimuli such as pH, temperature, or light.
-
Biomaterial Engineering: The nitrile group can be modified with biomolecules for applications in biosensing, drug delivery, and tissue engineering.
-
Advanced Composites: The improved thermal and mechanical properties imparted by the nitrile group can be beneficial in the creation of high-performance polymer composites.[10][14]
-
Membrane Technology: The chemical resistance and tunable polarity offered by the benzonitrile moiety can be used to fabricate robust and selective membranes for separations.
Conclusion
This compound is a promising bifunctional linker for the advanced design and synthesis of functional materials. Its bromoethyl group provides a reactive handle for robust surface attachment and the initiation of controlled polymerizations, while the benzonitrile group offers opportunities for fine-tuning material properties and for subsequent chemical modifications. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore the full potential of this versatile molecule in their material science endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(2-Bromoethyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 6. ATRP from surfaces - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Nitriles - Structure, Properties Reactions, and Uses | Turito [turito.com]
- 10. researchgate.net [researchgate.net]
- 11. revroum.lew.ro [revroum.lew.ro]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. mcpolymers.com [mcpolymers.com]
Protecting Group Strategies for the Nitrile Function in 2-(2-Bromoethyl)benzonitrile Reactions: An Application Guide
Introduction: The Synthetic Challenge of a Bifunctional Molecule
2-(2-Bromoethyl)benzonitrile is a valuable bifunctional building block in organic synthesis, featuring a reactive alkyl bromide for nucleophilic substitution and a nitrile group that can be transformed into a variety of functional groups such as amines, carboxylic acids, and tetrazoles. However, the dual reactivity of this molecule presents a significant challenge: how to selectively perform reactions on the bromoethyl side chain without unintended interference from the chemically sensitive nitrile group. This guide provides an in-depth analysis of strategies to navigate this challenge, focusing on the temporary masking of the nitrile function and the application of chemoselective reaction conditions.
Strategic Approaches to Nitrile Protection
Direct protection of the nitrile group is not as commonplace as for other functional groups like alcohols or amines. The inherent stability and moderate reactivity of the nitrile often allow for selective reactions elsewhere in the molecule. However, when faced with potent nucleophiles or organometallic reagents that can readily attack the electrophilic carbon of the nitrile, a protection strategy becomes essential. Two primary strategies are employed:
-
Conversion to a Stable Heterocycle: The nitrile group can be transformed into a less reactive heterocyclic system, such as a tetrazole or an oxazoline. These heterocycles are stable under a range of conditions and can, in principle, be reverted to the nitrile upon completion of the desired transformations on the side chain.
-
Chemoselective Reaction Conditions: This approach circumvents the need for protection and deprotection steps by carefully selecting reagents and reaction conditions that exhibit a high degree of selectivity for the alkyl bromide over the nitrile.
This guide will explore both strategies, providing detailed protocols and discussing the advantages and limitations of each.
Strategy 1: Protection via Heterocycle Formation
A. The Tetrazole as a Nitrile Masking Group
The [3+2] cycloaddition of an azide with a nitrile to form a tetrazole is a well-established transformation.[1][2][3] The resulting tetrazole ring is generally stable to a variety of reagents, making it an effective, albeit sometimes challenging to remove, protecting group.
Workflow for Tetrazole Protection/Deprotection
Caption: Workflow for nitrile protection as a tetrazole.
Protocol 1: Formation of 5-(2-(2-Bromoethyl)phenyl)-1H-tetrazole
This protocol describes the conversion of the nitrile to a tetrazole using sodium azide and a Lewis acid catalyst.
| Parameter | Condition | Reference |
| Reactants | This compound, Sodium Azide (NaN₃), Zinc Chloride (ZnCl₂) | [3][4] |
| Solvent | N,N-Dimethylformamide (DMF) or Water | [3][4] |
| Temperature | 100-150 °C | [1] |
| Reaction Time | 12-48 hours | [1] |
| Work-up | Acidification with dilute HCl to precipitate the tetrazole | [3] |
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in DMF, add sodium azide (1.5 eq) and zinc chloride (1.1 eq).
-
Heat the reaction mixture to 120 °C and stir for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1N HCl to pH ~3.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry to afford the 5-(2-(2-bromoethyl)phenyl)-1H-tetrazole.
Deprotection of the Tetrazole Ring
Reverting the tetrazole ring back to the nitrile is the most significant challenge of this strategy. The high stability of the tetrazole ring often requires harsh conditions for cleavage.
-
Photolysis and Thermolysis: These methods can induce the extrusion of nitrogen gas (N₂) from the tetrazole ring, leading to the formation of a nitrile imine intermediate which can then rearrange to the nitrile.[4][5] However, these methods often suffer from low yields and the formation of multiple byproducts, limiting their synthetic utility.
-
Chemical Methods: Finding a general and high-yielding chemical method for tetrazole to nitrile conversion is an ongoing area of research. Specific N-substituted tetrazoles can sometimes be cleaved under reductive or oxidative conditions, but direct conversion of the parent 5-substituted-1H-tetrazole is not straightforward. For N-trityl protected tetrazoles, reductive deprotection using indium metal has been reported to yield the free tetrazole.[5][6]
Expert Insight: The tetrazole protection strategy is best suited for synthetic routes where the tetrazole moiety itself is the desired final functional group or when subsequent reaction conditions are harsh and other methods are not viable. The difficulty of the deprotection step should be a primary consideration.
B. The Oxazoline as a Nitrile Protecting Group
Oxazolines can be synthesized from nitriles and amino alcohols, typically under acidic or metal-catalyzed conditions.[7] The oxazoline ring is generally stable to nucleophiles and bases.
Workflow for Oxazoline Protection/Deprotection
Caption: Workflow for nitrile protection as an oxazoline.
Protocol 2: Formation of 2-(2-(2-Bromoethyl)phenyl)-4,5-dihydrooxazole
| Parameter | Condition | Reference |
| Reactants | This compound, 2-Aminoethanol, Zinc Chloride (ZnCl₂) | [7] |
| Solvent | Chlorobenzene | [7] |
| Temperature | Reflux | [7] |
| Reaction Time | 12-24 hours | |
| Work-up | Aqueous work-up and purification by chromatography |
Step-by-Step Methodology:
-
A mixture of this compound (1.0 eq), 2-aminoethanol (1.2 eq), and a catalytic amount of zinc chloride (0.1 eq) in chlorobenzene is heated to reflux.
-
The reaction is monitored by TLC.
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The residue is taken up in an organic solvent like ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.
Deprotection of the Oxazoline Ring
Hydrolysis of the oxazoline ring can regenerate the nitrile, although this process typically yields the corresponding carboxylic acid or ester as the major product.[8][9] Direct conversion back to the nitrile is not a standard transformation. The hydrolysis of the oxazoline often proceeds through an intermediate amino ester, which can then be further hydrolyzed to the carboxylic acid.[8][10][11]
Expert Insight: The oxazoline strategy is less common for nitrile protection due to the difficulty of direct deprotection back to the nitrile. It is more frequently employed when the ultimate goal is the synthesis of a carboxylic acid or ester.
Strategy 2: Chemoselective Reactions on the Bromoethyl Side Chain
A more elegant and often preferred approach is to exploit the differential reactivity of the alkyl bromide and the nitrile group. By carefully selecting reagents and conditions, reactions can be directed to the bromoethyl side chain with high selectivity.
A. Chemoselective Nucleophilic Substitution
The primary alkyl bromide in this compound is susceptible to S(_N)2 reactions with a variety of nucleophiles. The nitrile group, being a relatively weak electrophile, is often unreactive towards many common nucleophiles under standard conditions.
Reaction Scheme for Chemoselective Nucleophilic Substitution
Caption: Chemoselective nucleophilic substitution.
Protocol 3: General Procedure for Nucleophilic Substitution
| Parameter | Condition |
| Reactants | This compound, Nucleophile (e.g., sodium alkoxide, sodium thiophenoxide, sodium azide) |
| Solvent | Aprotic polar solvent (e.g., DMF, Acetonitrile) |
| Temperature | Room temperature to 80 °C |
| Reaction Time | 2-12 hours |
| Work-up | Aqueous work-up and extraction |
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) in DMF.
-
Add the desired nucleophile (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at the appropriate temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Expert Insight: This is the most straightforward strategy for introducing a variety of functional groups at the ethyl side chain. The key is to use nucleophiles that are not strong enough to react with the nitrile. Most common S, O, and N-nucleophiles are compatible.
B. Chemoselective Grignard Reagent Formation and Reaction
The formation of a Grignard reagent from the alkyl bromide and its subsequent reaction with an electrophile is a powerful C-C bond-forming strategy. A critical consideration is the potential for the newly formed Grignard reagent to attack the ortho-nitrile group of another molecule.
Reaction Scheme for Chemoselective Grignard Reaction
Caption: Chemoselective Grignard reaction.
To minimize intramolecular and intermolecular side reactions, the Grignard reaction should be performed under dilute conditions and at low temperatures. The "inverse addition" technique, where the solution of the alkyl halide is added slowly to a suspension of magnesium, can also be beneficial.
Protocol 4: Chemoselective Grignard Reaction
| Parameter | Condition | Reference |
| Reactants | This compound, Magnesium turnings, Electrophile (e.g., benzaldehyde) | [2][6][12][13][14] |
| Solvent | Anhydrous Tetrahydrofuran (THF) | [2] |
| Temperature | 0 °C to room temperature for Grignard formation; -78 °C to 0 °C for reaction with electrophile | |
| Reaction Time | 1-3 hours for Grignard formation; 1-2 hours for electrophile addition | |
| Work-up | Quenching with saturated aqueous NH₄Cl solution |
Step-by-Step Methodology:
-
Activate magnesium turnings (1.5 eq) in a flame-dried flask under an inert atmosphere.
-
Add a small crystal of iodine to initiate the reaction.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous THF to the magnesium suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional hour at room temperature.
-
Cool the freshly prepared Grignard reagent to -78 °C.
-
Slowly add a solution of the electrophile (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Expert Insight: The success of the Grignard reaction hinges on the careful control of reaction conditions to favor the desired intermolecular reaction with the added electrophile over the intramolecular or intermolecular reaction with the nitrile. The use of highly pure magnesium and anhydrous solvent is critical.
C. Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling reactions offer a milder alternative to Grignard reactions for C-C bond formation. These reactions are often more tolerant of functional groups, including nitriles.
Protocol 5: Copper-Catalyzed Cross-Coupling with an Organoborane
| Parameter | Condition | Reference |
| Reactants | This compound, Arylboronic acid or ester, Copper(I) salt (e.g., CuI), Ligand (e.g., a diamine or phosphine) | [15][16][17][18][19] |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ | |
| Solvent | Anhydrous DMSO or DME | [16] |
| Temperature | 80-120 °C | [15] |
| Reaction Time | 12-24 hours | [15] |
| Work-up | Aqueous work-up and extraction |
Step-by-Step Methodology:
-
To a dry reaction vessel, add CuI (5-10 mol%), the ligand (10-20 mol%), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas.
-
Add this compound (1.0 eq), the organoborane reagent (1.2 eq), and the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography.
Expert Insight: Copper-catalyzed cross-coupling is an excellent method for forming C-C bonds with high functional group tolerance. The choice of ligand and base is crucial for achieving high yields and should be optimized for each specific substrate combination.
Conclusion and Strategy Selection
The choice of strategy for reactions involving this compound depends on the specific transformation desired and the reagents involved.
-
For the introduction of simple nucleophiles, a chemoselective nucleophilic substitution is the most direct and efficient approach.
-
For C-C bond formation, chemoselective Grignard reactions under carefully controlled conditions or copper-catalyzed cross-coupling reactions are viable options, with the latter often offering better functional group compatibility.
-
The tetrazole protection strategy should be reserved for cases where the nitrile is highly susceptible to the reaction conditions and where the tetrazole itself may be a desired functionality, given the challenges of deprotection.
-
The oxazoline strategy is generally not recommended for nitrile protection if the nitrile needs to be regenerated, but it can be a useful route for the synthesis of corresponding carboxylic acids or esters.
By understanding the reactivity of the nitrile group and the available synthetic methodologies, researchers can effectively design and execute selective transformations on the versatile this compound scaffold.
References
- 1. WO2005051929A1 - Conversion of aromatic nitriles into tetrazoles - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. m.youtube.com [m.youtube.com]
- 4. 1H-Tetrazole synthesis [organic-chemistry.org]
- 5. rua.ua.es [rua.ua.es]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Metal-catalyzed reactions of organic nitriles and boronic acids to access diverse functionality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. d.web.umkc.edu [d.web.umkc.edu]
- 14. adichemistry.com [adichemistry.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. benchchem.com [benchchem.com]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Copper-catalyzed cross-coupling of aryl-, primary alkyl-, and secondary alkylboranes with heteroaryl bromides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Improving Yields with 2-(2-Bromoethyl)benzonitrile
Here is the technical support center for 2-(2-Bromoethyl)benzonitrile:
Welcome to the technical resource for optimizing reactions involving this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. We will explore common challenges, provide evidence-based solutions, and offer detailed protocols to enhance the yield and purity of your target compounds.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the properties, handling, and reactivity of this compound.
Q1: What are the primary reactive sites of this compound and what types of reactions does it typically undergo?
A1: this compound possesses two key functional groups that dictate its reactivity:
-
The Bromoethyl Group: The primary alkyl bromide is an excellent electrophile, making it highly susceptible to nucleophilic substitution (SN2) reactions with a wide range of nucleophiles (e.g., amines, phenols, thiols, carbanions). It can also undergo base-induced elimination (E2) to form 2-vinylbenzonitrile.
-
The Nitrile Group: The cyano group (-C≡N) is generally stable under neutral and mildly acidic or basic conditions typical for SN2 reactions. However, it can be hydrolyzed to a primary amide or a carboxylic acid under harsh acidic or basic conditions, especially at elevated temperatures[1]. Its position also influences the potential for intramolecular reactions.
Due to these features, the compound is a valuable building block in pharmaceutical and materials science, often used for alkylation and as a precursor for cyclization reactions[2].
Q2: What are the most common side reactions observed when using this compound, and how do they arise?
A2: The most prevalent side reactions stem from the bromoethyl group's reactivity and its proximity to the aromatic ring.
-
Elimination (E2 Reaction): Strong, sterically hindered bases can preferentially abstract a proton from the carbon adjacent to the bromine, leading to the formation of 2-vinylbenzonitrile. This pathway competes directly with the desired SN2 substitution.
-
Intramolecular Cyclization (Friedel-Crafts type): In the presence of a Lewis acid or under certain conditions, the bromoethyl group can cyclize onto the electron-rich benzene ring to form a dihydronaphthalene ring system. A similar intramolecular reaction can occur if a nucleophile is first attached to the nitrile group[3][4].
-
Over-alkylation: When the nucleophile is a primary or secondary amine, the initially formed product can be more nucleophilic than the starting amine, leading to a second alkylation event and the formation of tertiary amines or even quaternary ammonium salts[5].
Q3: What are the recommended storage and handling procedures for this compound?
A3: Like many alkyl bromides, this compound should be handled with care. It is classified as a corrosive substance that can cause severe skin burns and eye damage.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances like strong bases and oxidizing agents. Keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is recommended to prevent degradation from moisture[1].
-
Handling: Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All manipulations should be performed within a chemical fume hood.
Section 2: Troubleshooting Guide for Low-Yield Reactions
This guide provides a systematic approach to diagnosing and solving common problems encountered during reactions with this compound.
Problem 1: Low or No Product Yield with Incomplete Consumption of Starting Material
This is one of the most common issues, often pointing to problems with reagents or reaction conditions.
| Probable Cause | Explanation & Validation | Recommended Solution |
| 1. Insufficiently Nucleophilic Reagent | The nucleophile may be protonated and thus inactive. This is common when using amine hydrobromide/hydrochloride salts without sufficient base. The pKa of the base's conjugate acid should be at least 2 units higher than the pKa of the protonated nucleophile. | • Add sufficient base: Use at least one equivalent of base for a free amine/thiol, and at least two equivalents for an amine/thiol salt[5]. • Choose a stronger base: If deprotonation is the issue, switch to a stronger base (see table below). |
| 2. Poor Reagent/Solvent Purity | Moisture is a critical issue. Water can quench strong bases (e.g., NaH, LDA) and hydrolyze the alkyl bromide under certain conditions[6]. Solvents must be anhydrous. | • Dry all reagents and solvents: Use freshly dried, anhydrous solvents. Dry solid reagents in a vacuum oven if appropriate. Ensure glassware is flame- or oven-dried[7]. • Run under inert atmosphere: Perform the reaction under a nitrogen or argon atmosphere to exclude moisture and oxygen[8]. |
| 3. Suboptimal Solvent Choice | The solvent plays a crucial role in SN2 reactions. Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its reactivity. | • Switch to a polar aprotic solvent: Use solvents like DMF, DMSO, or acetonitrile. These solvents solvate the counter-ion of the nucleophile but leave the nucleophile itself "bare" and highly reactive[9]. |
| 4. Inadequate Reaction Temperature | Many SN2 reactions require thermal energy to overcome the activation barrier. | • Gradually increase temperature: Cautiously increase the reaction temperature in 10-20 °C increments while monitoring the reaction by TLC or LC-MS. Be aware that higher temperatures can also promote the competing E2 elimination reaction[9]. |
Problem 2: Significant Formation of 2-Vinylbenzonitrile Side Product
This indicates that the E2 elimination pathway is dominating the desired SN2 substitution.
| Probable Cause | Explanation & Validation | Recommended Solution |
| 1. Base is Too Strong or Sterically Hindered | Strong, bulky bases like potassium tert-butoxide (KOtBu) are excellent for promoting elimination reactions because they can easily abstract a proton but are too hindered to act as effective nucleophiles. | • Use a weaker, non-hindered base: Switch to a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are strong enough to deprotonate many nucleophiles but are less likely to cause elimination[5]. • Use an organic base: Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can also be effective[5]. |
| 2. High Reaction Temperature | According to Zaitsev's rule and thermodynamic principles, elimination reactions are entropically favored over substitution reactions at higher temperatures. | • Lower the reaction temperature: If possible, run the reaction at a lower temperature, even if it requires a longer reaction time. For highly reactive nucleophiles, reactions can often be performed at or below room temperature. |
| 3. Inappropriate Solvent | Solvents that favor elimination are typically less polar. | • Ensure a polar aprotic solvent is used: Solvents like DMF and DMSO stabilize the charged transition state of the SN2 reaction more effectively than that of the E2 reaction, favoring substitution. |
Comparative Table of Common Bases
| Base | Type | Typical Solvent | pKa (Conjugate Acid) | Notes |
| K₂CO₃ | Weak, non-nucleophilic | DMF, Acetonitrile | ~10.3 | Good for phenols, thiols, and some amines. Low risk of elimination. |
| Cs₂CO₃ | Weak, non-nucleophilic | DMF, Acetonitrile | ~10.3 | More soluble than K₂CO₃, often leading to faster reactions. |
| Et₃N / DIPEA | Organic, hindered | DMF, CH₂Cl₂ | ~11 | Good for scavenging acid produced in a reaction; less effective for deprotonating weak nucleophiles. |
| NaH | Strong, non-nucleophilic | THF, DMF | ~36 | Very effective for deprotonating alcohols and even some amines. Highly moisture-sensitive[6]. |
| KOtBu | Strong, hindered | THF | ~19 | High risk of promoting E2 elimination. Use with caution[6]. |
| LDA | Strong, very hindered | THF | ~36 | Primarily used for creating enolates; high risk of elimination for this substrate[4]. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting low-yield reactions.
Caption: A troubleshooting workflow for reactions with this compound.
Section 3: Experimental Protocols
This section provides a detailed, step-by-step procedure for a common application: the N-alkylation of a primary amine.
Protocol: N-Alkylation of Benzylamine with this compound
This protocol describes a standard SN2 reaction using potassium carbonate as the base in acetonitrile.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Anhydrous potassium carbonate (K₂CO₃), finely powdered (2.5 eq)
-
Anhydrous acetonitrile (ACN)
-
Round-bottom flask with magnetic stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard workup and purification reagents (Ethyl acetate, water, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reaction Setup: Flame-dry a 100 mL round-bottom flask containing a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.
-
Reagent Addition: To the flask, add anhydrous potassium carbonate (2.5 eq). Then add this compound (1.0 eq) followed by anhydrous acetonitrile to achieve a concentration of approximately 0.2 M.
-
Nucleophile Addition: Add benzylamine (1.1 eq) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours until the starting bromide is consumed (typically 8-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the inorganic salts, washing the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-benzylated product.
-
Reaction Mechanism and Competing Pathways
The following diagram illustrates the desired SN2 pathway and the main competing E2 pathway.
Caption: Competing SN2 and E2 pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. How To [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Common side products in the synthesis of 2-(2-Bromoethyl)benzonitrile derivatives
Welcome to the technical support center for the synthesis and application of 2-(2-Bromoethyl)benzonitrile and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile building block. Here, we address common challenges and frequently asked questions regarding side product formation during synthetic routes involving this key intermediate. Our aim is to provide not only solutions but also a deeper understanding of the underlying chemical principles to empower you in your research.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: I am observing a significant amount of 2-vinylbenzonitrile in my reaction mixture. What is causing this, and how can I prevent it?
Answer:
The formation of 2-vinylbenzonitrile is a classic example of an elimination reaction , a common side pathway when working with alkyl halides like this compound.
Causality and Mechanism:
This side reaction is typically promoted by the presence of a base. The base abstracts a proton from the carbon atom adjacent to the one bearing the bromine (the α-carbon), leading to the formation of a double bond and the elimination of hydrogen bromide (HBr). This is most often an E2 (bimolecular elimination) mechanism, which is favored by strong, sterically hindered bases and higher reaction temperatures. The reaction proceeds in a single, concerted step.
Troubleshooting and Prevention:
-
Choice of Base: If your desired reaction requires a base, consider using a weaker or more sterically hindered base. For instance, if you are performing a substitution reaction with a nucleophile, using a non-basic nucleophile or a milder base like potassium carbonate instead of a strong base like sodium hydride or potassium tert-butoxide can significantly reduce elimination.[1]
-
Temperature Control: Elimination reactions are often favored at higher temperatures. Running your reaction at a lower temperature can help to minimize the formation of 2-vinylbenzonitrile.
-
Solvent Selection: The choice of solvent can influence the competition between substitution and elimination. Polar aprotic solvents such as DMSO or DMF can be used to minimize dehydrohalogenation side products in some cases.[1]
FAQ 2: My product is contaminated with 2-(2-hydroxyethyl)benzonitrile. How did this hydrolysis product form?
Answer:
The presence of 2-(2-hydroxyethyl)benzonitrile indicates that a nucleophilic substitution reaction has occurred with water as the nucleophile.
Causality and Mechanism:
This compound is susceptible to hydrolysis, where the bromine atom is replaced by a hydroxyl group. This can happen under several conditions:
-
Aqueous Workup: Prolonged exposure to water, especially under acidic or basic conditions during the reaction workup, can lead to the formation of the alcohol.
-
Trace Water in Solvents: If your reaction is run in a solvent that is not rigorously dried, trace amounts of water can act as a nucleophile.
-
Reaction with Hydroxide: If a hydroxide-containing base (e.g., NaOH, KOH) is used, it can act as a nucleophile in addition to its role as a base.
The mechanism is typically an SN2 (bimolecular nucleophilic substitution) reaction, where the nucleophile (water or hydroxide) attacks the carbon atom bonded to the bromine, displacing the bromide ion.
Troubleshooting and Prevention:
-
Anhydrous Conditions: Ensure that all your solvents and reagents are thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
-
Careful Workup: Minimize the time your reaction mixture is in contact with aqueous layers during extraction. If possible, use a neutral aqueous wash.
-
Avoid Hydroxide Bases: If a base is required, opt for non-hydroxide bases like carbonates (K2CO3, Cs2CO3) or amines (e.g., triethylamine, diisopropylethylamine).
FAQ 3: I am attempting a Williamson ether synthesis with an alkoxide and this compound, but the yield is low, and I see the formation of 2-vinylbenzonitrile. What is happening?
Answer:
This is a common issue in Williamson ether synthesis, which involves the competition between the desired SN2 reaction and the E2 elimination side reaction.[2][3][4]
Causality and Mechanism:
Alkoxides are not only good nucleophiles but are also strong bases. When reacting with a primary alkyl halide like this compound, two competing pathways exist:
-
SN2 Pathway (Desired): The alkoxide attacks the electrophilic carbon bearing the bromine, leading to the formation of the desired ether.
-
E2 Pathway (Side Product): The alkoxide acts as a base, abstracting a proton from the adjacent carbon, resulting in the formation of 2-vinylbenzonitrile.[1]
Troubleshooting and Prevention:
-
Reaction Conditions: Use a polar aprotic solvent like DMF or DMSO, which can favor SN2 reactions. Running the reaction at the lowest feasible temperature will also disfavor the elimination pathway.[1]
-
Alkoxide Choice: While not always possible, using a less sterically hindered alkoxide may slightly favor substitution.
-
Controlled Addition: Slowly adding the this compound to the solution of the alkoxide can help to maintain a low concentration of the alkyl halide, which can sometimes favor the desired reaction.
FAQ 4: In my Grignard reaction, I am seeing byproducts other than the expected addition to my electrophile. What could be the issue?
Answer:
When using a Grignard reagent with this compound, several side reactions can occur due to the high reactivity of the Grignard reagent and the multiple electrophilic sites on your substrate.
Causality and Mechanism:
-
Reaction with the Nitrile Group: Grignard reagents can attack the electrophilic carbon of the nitrile group to form an imine intermediate, which upon hydrolysis, yields a ketone.[5] This is a common reactivity pattern for Grignard reagents and nitriles.
-
Halogen-Metal Exchange: A rapid halogen-metal exchange can occur where the Grignard reagent exchanges its organic group with the bromine atom of your substrate. This generates a new Grignard reagent from your starting material, which can then react with other molecules in the mixture.[5]
-
Proton Abstraction: Grignard reagents are strong bases and can be quenched by any acidic protons present in the reaction mixture, including trace amounts of water or alcohol.[6][7]
Troubleshooting and Prevention:
-
Protecting the Nitrile Group: If your desired reaction does not involve the nitrile, you may need to consider a synthetic route with a protected nitrile group.
-
Inverse Addition: Slowly adding the Grignard reagent to a solution of your substrate and the primary electrophile can sometimes minimize side reactions by keeping the Grignard concentration low.
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the Grignard reagent.[7]
FAQ 5: I have observed the formation of what appears to be a cyclized product, possibly a derivative of dihydronaphthalene or a related heterocyclic system. How can this occur?
Answer:
Intramolecular cyclization is a potential side reaction, particularly if your reaction conditions can generate a reactive intermediate that can attack the aromatic ring.
Causality and Mechanism:
-
Intramolecular Friedel-Crafts Alkylation: In the presence of a Lewis acid, the bromoethyl group can form a carbocation or a carbocation-like species. This electrophile can then be attacked by the electron-rich benzene ring in an intramolecular fashion to form a six-membered ring, leading to a dihydronaphthalene derivative after loss of a proton.
-
Radical Cyclization: Under radical-initiating conditions (e.g., with AIBN or upon photolysis), a radical can be formed at the benzylic position, which could potentially lead to cyclization. Syntheses of phenanthridine from related precursors often proceed through radical cyclization pathways.[8][9]
Troubleshooting and Prevention:
-
Avoid Lewis Acids: If you are not intending to perform a Friedel-Crafts reaction, avoid the use of Lewis acids like AlCl3 or FeCl3.
-
Control Radical Initiators: Be mindful of reaction conditions that could initiate radical reactions, such as exposure to UV light or the use of radical initiators, unless this is the desired reaction pathway.
Summary of Common Side Products
| Side Product Name | Chemical Structure | Formation Pathway | Key Prevention Strategies |
| 2-Vinylbenzonitrile | C₉H₇N | E2 Elimination | Use a weak/sterically hindered base; lower reaction temperature. |
| 2-(2-Hydroxyethyl)benzonitrile | C₉H₉NO | SN2 Nucleophilic Substitution (Hydrolysis) | Use anhydrous conditions; avoid hydroxide bases; minimize aqueous workup time. |
| Dimer (e.g., 1,4-bis(2-cyanophenyl)butane) | C₁₈H₁₄N₂ | Intermolecular SN2 Reaction | Use high dilution; slow addition of reagents. |
| Cyclized Product (e.g., Dihydronaphthalene derivative) | Varies | Intramolecular Friedel-Crafts Alkylation or Radical Cyclization | Avoid Lewis acids; control radical initiators. |
Reaction Pathways: Desired Product vs. Side Products
The following diagram illustrates the competing reaction pathways that can occur when this compound is subjected to various reaction conditions.
Caption: Competing reaction pathways in the synthesis of this compound derivatives.
References
- 1. jk-sci.com [jk-sci.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BJOC - Come-back of phenanthridine and phenanthridinium derivatives in the 21st century [beilstein-journals.org]
Purification techniques for crude 2-(2-Bromoethyl)benzonitrile reaction mixtures
Welcome to the technical support center for the purification of 2-(2-bromoethyl)benzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile synthetic intermediate. Here, we address common challenges and provide practical, field-proven solutions to help you achieve high purity and yield in your experiments. Our focus is on explaining the causality behind each step, ensuring a robust and reproducible purification process.
Section 1: Frequently Asked Questions (FAQs)
This section covers foundational questions that are frequently encountered when handling crude reaction mixtures of this compound.
Q1: What are the typical impurities I should expect in a crude reaction mixture of this compound?
A1: The impurity profile depends heavily on the synthetic route. A common and efficient method for synthesizing related compounds is the radical bromination of a substituted methylbenzonitrile using N-Bromosuccinimide (NBS) and a radical initiator like AIBN.[1][2][3] Assuming a similar synthesis from 2-ethylbenzonitrile, your primary impurities would include:
-
Unreacted Starting Material: 2-ethylbenzonitrile.
-
Over-brominated Byproduct: 2-(1,2-dibromoethyl)benzonitrile, resulting from the reaction of the product with another equivalent of the brominating agent.
-
Elimination Product: 2-vinylbenzonitrile, which can form via the elimination of HBr, especially if the reaction is overheated or exposed to a base.
-
Hydrolysis Product: 2-(2-hydroxyethyl)benzonitrile, if water is present in the reaction mixture.
-
Reagent Residues: Succinimide (if NBS is used) and remnants of the radical initiator.
Q2: What is the recommended initial work-up procedure for a typical crude reaction?
A2: A standard liquid-liquid extraction is the most effective first step to remove the majority of inorganic salts and water-soluble reagents like succinimide.[4][5]
-
Quench the reaction mixture and dilute it with a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with:
-
A dilute aqueous solution of sodium thiosulfate to neutralize any remaining bromine.
-
A saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts like HBr.
-
Water, to remove water-soluble impurities.
-
Brine (saturated aqueous NaCl solution) to reduce the amount of dissolved water in the organic phase and help prevent emulsions.[5]
-
-
Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
Q3: Which primary purification technique is most suitable: chromatography, distillation, or crystallization?
A3: The choice depends on the scale of your reaction and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and generally recommended method for lab-scale purification (<10 g). It provides excellent separation of the desired product from both more polar and less polar impurities.
-
Vacuum Distillation: This is a highly effective method for larger-scale purification, provided the product is thermally stable. This compound has a boiling point of 111-116 °C at 2 Torr, making it a good candidate for distillation.[6] However, there is a risk of thermal decomposition (elimination to 2-vinylbenzonitrile).
-
Crystallization: This compound is typically an oil at room temperature, making crystallization challenging. This method is generally not the primary choice unless a specific salt or derivative is formed.
Q4: What are the key physical properties of this compound relevant to its purification?
A4: Knowing the physical properties is critical for designing an effective purification strategy.
| Property | Value | Significance |
| Molecular Weight | 210.07 g/mol [7] | Helps in confirming product identity via mass spectrometry. |
| Boiling Point | 111-116 °C (at 2 Torr)[6] | Key parameter for purification by vacuum distillation. |
| Density | ~1.43 g/cm³[6] | Useful for calculating molar equivalents and predicting layer separation in extractions (denser than water). |
| Solubility | Insoluble in water[8]; soluble in common organic solvents like CH₂Cl₂, EtOAc, and Hexane. | Essential for selecting solvents for extraction and chromatography. |
Section 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Q: My crude NMR is very complex. How can I identify the main impurities?
A: A complex NMR spectrum is common. Key impurity signals to look for are:
-
2-vinylbenzonitrile (Elimination): Look for characteristic vinyl protons (doublets and a doublet of doublets) between 5.5 and 7.0 ppm.
-
2-(2-hydroxyethyl)benzonitrile (Hydrolysis): The bromoethyl triplet at ~3.7 ppm will be replaced by a triplet for the hydroxyl-adjacent methylene group at a similar chemical shift, and a broad singlet for the -OH proton will appear.
-
Unreacted Starting Material: If starting from 2-ethylbenzonitrile, you will see a characteristic quartet and triplet for the ethyl group.
-
Succinimide: A sharp singlet around 2.7 ppm in DMSO-d₆ or a broad singlet in CDCl₃. This should be removed during the aqueous work-up.
Q: I'm getting a persistent emulsion during my liquid-liquid extraction. How can I resolve this?
A: Emulsions are common and are typically caused by fine particulate matter or surfactant-like impurities.
-
Causality: An emulsion is a stable suspension of one liquid in another, preventing clear layer separation.
-
Solution:
-
Allow the separatory funnel to stand undisturbed for a longer period (15-30 minutes).
-
Gently swirl the funnel instead of vigorously shaking it.
-
Add a small amount of brine (saturated NaCl solution). This increases the ionic strength and density of the aqueous phase, which helps to break up the emulsion.[5]
-
If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool to remove particulates that may be stabilizing the emulsion.
-
Q: My product co-elutes with an impurity during column chromatography. How can I improve the separation?
A: Co-elution occurs when the polarity of the product and an impurity are too similar for the chosen solvent system.
-
Causality: In normal-phase chromatography, separation is based on the differential adsorption of compounds to the stationary phase (silica gel). If two compounds have similar polarities, they will travel down the column at nearly the same rate.
-
Solution:
-
Optimize the Solvent System: Use Thin-Layer Chromatography (TLC) to test various solvent systems. A good system will give your product an Rf value of ~0.3 and show clear separation from impurities. Try a less polar solvent system (e.g., switch from ethyl acetate/hexane to toluene/hexane or dichloromethane/hexane) to increase retention on the column and improve separation.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient of the polar solvent. This can help to resolve closely eluting spots.
-
Check Column Loading: Overloading the column is a common cause of poor separation. As a rule of thumb, use a mass ratio of silica gel to crude product of at least 50:1.
-
Q: My product is turning dark or decomposing during vacuum distillation. How can I prevent this?
A: Darkening and decomposition during distillation are typically signs of thermal instability. The likely decomposition pathway is the elimination of HBr to form the conjugated 2-vinylbenzonitrile.
-
Causality: High temperatures can provide the activation energy needed for elimination reactions. The presence of trace impurities can sometimes catalyze this decomposition.
-
Solution:
-
Ensure a High Vacuum: Use a good vacuum pump and check for leaks in your system. A lower pressure allows distillation at a lower temperature, minimizing thermal stress on the molecule. Aim for a pressure of <1 Torr if possible.
-
Use a Short-Path Distillation Apparatus: This minimizes the time the compound spends at high temperatures.
-
Add a Stabilizer: Adding a small amount of a non-volatile radical scavenger, like hydroquinone, or a copper-based stabilizer can sometimes inhibit decomposition pathways.
-
Ensure Purity Before Distilling: Pre-purifying the crude material with a quick silica gel plug filtration to remove highly polar or acidic impurities can prevent catalyzed decomposition.
-
Section 3: Core Experimental Protocols
These protocols provide detailed, step-by-step methodologies for the essential purification techniques.
Protocol 1: Standard Liquid-Liquid Extraction Work-up
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with dichloromethane (CH₂Cl₂) (approx. 10 mL per 1 g of crude material).
-
Add an equal volume of 5% aqueous sodium thiosulfate solution. Stopper the funnel, invert, and vent frequently to release any pressure. Shake gently for 1 minute.
-
Allow the layers to separate and drain the lower organic layer into a clean flask.
-
Return the organic layer to the funnel and add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Shake and vent as before.
-
Drain the organic layer and wash it once more with an equal volume of brine.
-
Transfer the final organic layer to an Erlenmeyer flask and add anhydrous sodium sulfate (Na₂SO₄). Swirl the flask; if the Na₂SO₄ clumps together, add more until some remains free-flowing.
-
Allow the mixture to stand for 15 minutes to ensure complete drying.
-
Gravity filter the solution through a fluted filter paper into a pre-weighed round-bottom flask.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude, dry product.
Protocol 2: Flash Column Chromatography
-
Prepare the Column: Select an appropriately sized column and pack it with silica gel as a slurry in your starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).
-
Prepare the Sample: Dissolve the crude product from Protocol 1 in a minimal amount of dichloromethane. Add a small amount of silica gel (~2-3 times the mass of your product) and evaporate the solvent to create a dry powder ("dry loading"). This technique generally provides better resolution than loading the sample as a liquid.
-
Load the Column: Carefully add the dry-loaded sample to the top of the packed silica bed. Add a thin layer of sand on top to prevent disturbance of the bed during elution.
-
Elute the Column: Fill the column with the eluent. Apply gentle pressure (using a pump or inert gas) to begin elution, collecting fractions.
-
Monitor Elution: Spot the collected fractions onto a TLC plate and visualize under a UV lamp to identify which fractions contain your product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, effective for separating compounds of moderate polarity. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | Start with low polarity (e.g., 1-2% EtOAc) to elute non-polar byproducts, then gradually increase polarity (up to 10-15% EtOAc) to elute the product. |
| TLC Visualization | UV light (254 nm) | The aromatic ring of the benzonitrile will absorb UV light, appearing as a dark spot. |
Section 4: Visualization and Workflow Diagrams
Diagram 1: Purification Strategy Selection
This diagram outlines the decision-making process for choosing the right purification method based on the initial assessment of the crude product.
Caption: Workflow for selecting a purification strategy.
Diagram 2: Troubleshooting Poor Column Chromatography Separation
This decision tree helps diagnose and solve common issues encountered during flash chromatography.
Caption: Decision tree for troubleshooting chromatography.
References
- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. columbia.edu [columbia.edu]
- 6. This compound | 101860-81-5 [amp.chemicalbook.com]
- 7. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2 -BROMO BENZONITRILE Exporter, Supplier from Palghar [zarlishpolychemicals.co.in]
Optimizing reaction conditions for 2-(2-Bromoethyl)benzonitrile with different substrates
Welcome to the technical support center for optimizing reaction conditions involving 2-(2-bromoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile reagent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve optimal and reproducible results in your synthetic endeavors.
Introduction to this compound in Synthesis
This compound is a valuable bifunctional molecule, featuring both a reactive primary alkyl bromide and a nitrile group on a benzene ring.[1] This unique structure allows for a variety of synthetic transformations, most notably as an alkylating agent for a wide range of nucleophiles and as a precursor for intramolecular cyclization reactions to form valuable heterocyclic and carbocyclic scaffolds.[2][3][4] Understanding the interplay between reaction conditions and substrate reactivity is paramount to achieving high yields and minimizing side products.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during reactions with this compound in a question-and-answer format.
General Reaction Setup & Optimization
Q1: I am seeing low to no conversion of my starting material. What are the likely causes?
A1: Low or no product yield is a common issue that can often be resolved by systematically evaluating the following parameters:
-
Base Strength and Solubility: The choice of base is critical. For N-alkylation of amines or O-alkylation of phenols, a base strong enough to deprotonate the nucleophile is required.[5][6]
-
For amines, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like triethylamine (Et₃N) and diisopropylethylamine (DIPEA).[7]
-
For phenols, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to form the more nucleophilic phenoxide.[6]
-
Ensure the base is soluble in the chosen solvent. Poorly soluble bases can lead to slow and incomplete reactions.[7]
-
-
Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction pathway.
-
Polar aprotic solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and dimethyl sulfoxide (DMSO) are generally good choices for Sₙ2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free.[7]
-
For intramolecular reactions, solvent choice can be even more critical, with some cyclizations showing dramatic solvent effects.[8]
-
-
Reaction Temperature: Many alkylation reactions with this compound require heating to proceed at a reasonable rate. If you are running the reaction at room temperature, a gradual increase in temperature (e.g., to 50-80 °C) while monitoring the reaction by TLC or LC-MS is recommended.[5]
-
Reactivity of the Nucleophile: Highly hindered or electronically deactivated nucleophiles will react more slowly. In such cases, more forcing conditions (stronger base, higher temperature, longer reaction time) may be required.
Q2: My reaction is producing multiple products, and the desired product is in low yield. What are the common side reactions?
A2: The formation of multiple products often points to competing reaction pathways. The most common side reactions with this compound are:
-
Elimination (E2) Reaction: The bromoethyl side chain can undergo an E2 elimination in the presence of a strong, sterically hindered base to form 2-vinylbenzonitrile.[9] To minimize this, use a less hindered base and avoid excessively high temperatures.
-
Over-alkylation: With primary amines, dialkylation can be a significant issue as the secondary amine product is often more nucleophilic than the starting primary amine.[5] To favor mono-alkylation, use a large excess of the primary amine or add the this compound slowly to the reaction mixture.[5]
-
Intramolecular Cyclization: Depending on the substrate, the newly introduced group may contain a nucleophilic center that can undergo a subsequent intramolecular reaction. While often the desired pathway, it can be an unexpected side reaction if not anticipated.
Below is a troubleshooting workflow to address common issues:
Caption: A general troubleshooting workflow for reactions involving this compound.
Substrate-Specific Guidance
Q3: I am trying to perform an N-alkylation of a primary amine and getting a mixture of mono- and di-alkylated products. How can I improve the selectivity for mono-alkylation?
A3: This is a classic challenge in N-alkylation. The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event.[5] To favor mono-alkylation, consider the following strategies:
-
Stoichiometry Control: Use a significant excess of the primary amine (3-5 equivalents). This statistically favors the reaction of this compound with the more abundant primary amine.
-
Slow Addition: Add a solution of this compound dropwise to the reaction mixture containing the amine and base. This maintains a low concentration of the alkylating agent, reducing the likelihood of the mono-alkylated product reacting again.[5]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity, although it will also decrease the overall reaction rate.
Q4: I am attempting an O-alkylation of a phenol, but the reaction is very slow. What conditions should I use?
A4: Phenols are less nucleophilic than their corresponding phenoxides. Therefore, the choice of base is paramount.
-
Use a Strong Base: Bases like sodium hydride (NaH), potassium tert-butoxide (KOtBu), or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF are effective for deprotonating the phenol.[6] The reaction proceeds via the Williamson ether synthesis.[6]
-
Phase-Transfer Catalysis: An alternative is to use a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) with a base like potassium carbonate in a biphasic system (e.g., toluene/water).[6] The PTC helps to transport the phenoxide from the aqueous phase to the organic phase where the reaction occurs.
-
Temperature: These reactions often require elevated temperatures (60-80 °C) to proceed efficiently.[6]
Q5: Can this compound be used in intramolecular cyclization reactions?
A5: Yes, this is a key application of this reagent. The bromoethyl group is well-positioned to undergo intramolecular cyclization with a nucleophile elsewhere in the molecule.
-
Intramolecular Sₙ2: If the substrate contains a nucleophilic group (e.g., an enolate or an amine) that can attack the carbon bearing the bromine, an intramolecular Sₙ2 reaction can occur to form a new ring.[2][3] These reactions are often carried out under high dilution to favor the intramolecular pathway over intermolecular reactions.[2]
-
Intramolecular Friedel-Crafts Alkylation: In the presence of a Lewis acid catalyst (e.g., AlCl₃), the bromoethyl group can form a carbocation that can then be attacked by an activated aromatic ring within the same molecule to form a cyclized product like 2-tetralone.[10][11][12]
The general mechanism for base-mediated intramolecular cyclization is depicted below:
Caption: General mechanism for base-mediated intramolecular cyclization.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Secondary Amine
This protocol provides a general method for the N-alkylation of a secondary amine with this compound.
Materials:
-
Secondary amine (1.0 eq.)
-
This compound (1.1 eq.)
-
Potassium carbonate (K₂CO₃, 2.0 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the secondary amine (1.0 eq.) and potassium carbonate (2.0 eq.).
-
Add anhydrous DMF to dissolve/suspend the reactants (concentration typically 0.1-0.5 M).
-
Add this compound (1.1 eq.) to the stirred mixture.
-
Heat the reaction mixture to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Intramolecular Friedel-Crafts Alkylation to form a Tetralone Derivative
This protocol describes a general procedure for the Lewis acid-catalyzed intramolecular cyclization.
Materials:
-
A suitable aromatic precursor derived from this compound (1.0 eq.)
-
Anhydrous aluminum chloride (AlCl₃, 1.2-2.0 eq.)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Round-bottom flask with magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (1.2-2.0 eq.).
-
Cool the flask to 0 °C in an ice bath and add anhydrous DCM.
-
Slowly add a solution of the aromatic precursor (1.0 eq.) in anhydrous DCM to the stirred suspension of AlCl₃.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it onto crushed ice.
-
Add concentrated HCl to dissolve the aluminum salts.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes typical conditions for the alkylation of different nucleophiles with this compound.
| Nucleophile Class | Typical Base(s) | Typical Solvent(s) | Temperature (°C) | Key Considerations |
| Primary Amines | K₂CO₃, Et₃N, DIPEA | DMF, MeCN | 25 - 80 | Risk of over-alkylation; use excess amine.[5] |
| Secondary Amines | K₂CO₃, Cs₂CO₃ | DMF, MeCN | 50 - 80 | Generally straightforward. |
| Anilines | K₂CO₃, NaH | DMF, DMSO | 80 - 120 | Less nucleophilic than aliphatic amines. |
| Phenols | NaH, KOtBu, K₂CO₃ | DMF, THF, Acetone | 60 - 100 | Requires a strong base to form the phenoxide.[6] |
| Thiols | K₂CO₃, Et₃N | DMF, EtOH | 25 - 60 | Highly nucleophilic; reactions are often fast. |
References
- 1. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 9. knockhardy.org.uk [knockhardy.org.uk]
- 10. mt.com [mt.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. EP0125695B1 - 2-bromo-1-tetralone derivatives - Google Patents [patents.google.com]
Preventing decomposition of 2-(2-Bromoethyl)benzonitrile during storage
Technical Support Center: 2-(2-Bromoethyl)benzonitrile
Introduction
This compound is a valuable bifunctional molecule utilized in organic synthesis, particularly in the development of pharmaceutical agents and other complex chemical structures. Its utility stems from the presence of two reactive sites: the nitrile group and the bromoethyl moiety. However, this reactivity also makes the compound susceptible to degradation if not stored and handled with care. This guide provides in-depth technical answers to common questions regarding the stability of this compound, explains the mechanisms behind its decomposition, and offers field-proven protocols to ensure its integrity from receipt to use.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Q1: My previously colorless this compound has developed a distinct yellow or brown tint. What is causing this discoloration and is the material still viable for my experiment?
A1: This is the most frequently reported issue and is almost always indicative of decomposition via a light-induced radical pathway.
Causality and Mechanism: The carbon-bromine (C-Br) bond in the ethyl side chain is relatively weak and susceptible to homolytic cleavage when exposed to ambient or UV light. This photolytic event generates a bromine radical (Br•) and a corresponding organic radical.[1][2]
-
Initiation: Light provides the energy to break the C-Br bond, forming two radical species.
-
Propagation: These highly reactive radicals can then participate in a variety of side reactions, including abstracting hydrogen from other molecules or recombining. The formation of molecular bromine (Br₂), which has a characteristic brownish color, is a common outcome and the primary cause of the discoloration you are observing.[1]
Is it Usable? The viability of the discolored reagent depends entirely on the tolerance of your specific reaction.
-
For high-precision reactions (e.g., catalysis, multi-step synthesis): No. The presence of radical species and Br₂ can initiate unwanted side reactions, inhibit catalysts, and lead to the formation of complex, difficult-to-separate impurities. The purity of your starting material is compromised.
-
For less sensitive, preliminary, or crude applications: Possibly, but not recommended. You would need to accept significantly lower yields and a more complex purification process for your final product.
Recommendation: Prevent the issue from occurring in the first place by strictly adhering to storage in the dark. If discoloration has already occurred, it is best practice to discard the reagent or attempt repurification (see Q5) after analytical confirmation of its degradation.
Q2: What are the definitive, gold-standard storage conditions to ensure the long-term stability of this compound?
A2: Long-term stability requires controlling three key environmental factors: temperature, light, and atmosphere. The following conditions are based on mitigating the primary decomposition pathways.
Recommended Storage Protocol:
| Parameter | Condition | Rationale |
| Temperature | -20°C to +4°C | Reduces the kinetic rate of all potential decomposition reactions, including hydrolysis and elimination. A standard laboratory freezer or refrigerator is ideal. |
| Light | Complete Darkness | Prevents the photolytic cleavage of the C-Br bond, which is the primary cause of discoloration and radical formation.[3][4] Use an amber glass vial and store it inside a secondary, light-proof container (e.g., a box). |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture, preventing hydrolysis of the nitrile group.[5] It also displaces oxygen, which can participate in radical side reactions. |
| Container | Tightly Sealed Glass Vial with PTFE-lined Cap | Ensures a moisture-proof and airtight seal. Polytetrafluoroethylene (PTFE) is highly inert and prevents contamination or reaction with the cap liner. |
Workflow for Handling and Storage: The following workflow minimizes exposure to deleterious conditions.
Caption: Recommended workflow for handling this compound.
Q3: My compound is stored in the dark and cold, but analytical tests (NMR/GC-MS) show the appearance of new impurities over time. What's happening?
A3: Even without light, two other key decomposition pathways can occur, primarily driven by trace amounts of moisture or basic residues: Hydrolysis and Dehydrobromination .
1. Hydrolysis: The nitrile group (-C≡N) can be hydrolyzed to a carboxylic acid (benzoic acid in this case) in the presence of water, a reaction catalyzed by acidic or basic conditions.[6][7] Additionally, the alkyl bromide can undergo nucleophilic substitution (Sₙ2) with water or hydroxide to form the corresponding alcohol, 2-(2-hydroxyethyl)benzonitrile.
-
Mechanism: Water acts as a nucleophile, attacking the electrophilic carbon of the nitrile group.[8] This is often a slow process but is accelerated by contaminants.
2. Dehydrobromination (Elimination): This is a classic elimination reaction for alkyl halides. If the compound comes into contact with even weak bases (e.g., amines, residual hydroxide on glass surfaces), a proton can be abstracted from the carbon adjacent to the phenyl ring, leading to the formation of 2-vinylbenzonitrile and HBr.
-
Mechanism: This is typically an E2 (bimolecular elimination) reaction, which is favored by basic conditions.
The diagram below illustrates the three primary degradation pathways.
Caption: Primary decomposition pathways for this compound.
Q4: What specific materials and chemical classes should be avoided during handling and storage?
A4: Incompatibility can be a direct cause of rapid decomposition. Based on its structure, you must avoid the following:
| Incompatible Class | Examples | Reason for Incompatibility |
| Bases | Hydroxides (NaOH, KOH), Amines (e.g., triethylamine), Carbonates (K₂CO₃) | Promotes rapid dehydrobromination (elimination) to form 2-vinylbenzonitrile.[5] |
| Moisture/Water | Humid air, wet solvents, residual water in glassware | Leads to slow hydrolysis of the nitrile group and potential Sₙ2 substitution of the bromide.[5][9] |
| Strong Acids | HCl, H₂SO₄ | Can catalyze the hydrolysis of the nitrile group to benzoic acid.[7] |
| Nucleophiles | Alcohols, Thiols, Amines | Can displace the bromide via an Sₙ2 reaction, leading to undesired byproducts. |
| Certain Metals | Active metals | May react with the alkyl halide functionality. |
Best Practice: Always use scrupulously dried glassware and handle the compound under an inert atmosphere, especially when setting up reactions.
Q5: How can I check the purity of my sample, and is it possible to repurify a partially degraded batch?
A5: Regular purity checks are good practice for any reactive intermediate.
Analytical Methods for Purity Assessment:
-
Nuclear Magnetic Resonance (¹H NMR): This is the most effective method. The proton signals of the ethyl chain are distinct and will show characteristic shifts and new peaks if elimination (alkene protons) or substitution (e.g., with a hydroxyl group) occurs.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities like 2-vinylbenzonitrile. The mass spectrometer can help identify the molecular weight of degradation products.
-
High-Performance Liquid Chromatography (HPLC): Can quantify the purity and resolve the parent compound from less volatile degradation products like the hydrolysis-derived carboxylic acid or alcohol.
Repurification: If degradation is minor, repurification may be possible, but it requires careful consideration.
-
Recrystallization: If the compound is a solid at room temperature and the impurities have different solubilities, this can be an effective method. Choose a dry, non-nucleophilic solvent system.
-
Column Chromatography: Flash chromatography on silica gel can separate the non-polar parent compound from more polar impurities like the alcohol or carboxylic acid formed via hydrolysis. However, be aware that silica gel is slightly acidic and can potentially promote some degradation if the compound is left on the column for too long.
Recommendation: Repurification should only be attempted if you have the analytical capabilities to confirm the purity of the resulting material. Often, the time and resources spent on purification outweigh the cost of purchasing a fresh, high-purity batch.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. youtube.com [youtube.com]
- 5. fishersci.fi [fishersci.fi]
- 6. scribd.com [scribd.com]
- 7. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. Propose a mechanism for the basic hydrolysis of benzonitrile to t... | Study Prep in Pearson+ [pearson.com]
- 9. fishersci.com [fishersci.com]
Technical Support Center: Impurity Identification and Characterization in the Synthesis of 2-(2-Bromoethyl)benzonitrile
Welcome to the technical support center for the synthesis and analysis of 2-(2-bromoethyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format. Our goal is to equip you with the scientific rationale and practical solutions to identify and characterize impurities, ensuring the quality and integrity of your research and development endeavors.
I. Synthesis and Potential Impurities: A Mechanistic Overview
The most common laboratory-scale synthesis of this compound involves the bromination of 2-(2-hydroxyethyl)benzonitrile. This transformation is typically achieved using reagents such as phosphorus tribromide (PBr₃) or an Appel reaction with triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄). Understanding the reaction mechanisms is crucial for anticipating potential impurities.[1][2]
II. Frequently Asked Questions (FAQs) & Troubleshooting
Synthesis-Related Issues
Question 1: My reaction to synthesize this compound from 2-(2-hydroxyethyl)benzonitrile is sluggish and gives a low yield. What are the possible causes and solutions?
Answer:
Low yields in this bromination reaction are often traced back to several key factors:
-
Reagent Quality:
-
Phosphorus Tribromide (PBr₃): This reagent is highly reactive with moisture, hydrolyzing to phosphorous acid and hydrobromic acid (HBr).[3] If your PBr₃ has been improperly stored, its efficacy will be diminished. It is advisable to use a freshly opened bottle or distill the PBr₃ before use.
-
Solvent Purity: The presence of water in your reaction solvent (e.g., dichloromethane, diethyl ether) will consume the PBr₃ and can lead to the formation of unwanted byproducts. Ensure your solvents are anhydrous.
-
-
Reaction Conditions:
-
Temperature: While the reaction is often initiated at 0°C to control the initial exothermic reaction between the alcohol and PBr₃, allowing the reaction to slowly warm to room temperature and stir for a sufficient duration is crucial for driving the reaction to completion.[4]
-
Stoichiometry: While theoretically, one equivalent of PBr₃ can react with three equivalents of alcohol, it is common practice to use a slight excess of the alcohol to ensure all the brominating agent is consumed, or vice-versa depending on the ease of purification.[1] However, using a large excess of PBr₃ can lead to the formation of more byproducts.
-
-
Side Reactions: The primary competing reaction is the formation of phosphite esters. The initial reaction of the alcohol with PBr₃ forms an alkoxy-dibromophosphite intermediate. While this is typically converted to the desired alkyl bromide via Sₙ2 attack by a bromide ion, this intermediate can also react with other alcohol molecules, leading to the formation of stable phosphorus byproducts at the expense of your desired product.[1][4]
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh or newly distilled bottle of PBr₃. Ensure your solvents are anhydrous by using a solvent purification system or by drying over an appropriate drying agent.
-
Optimize Reaction Conditions: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.
-
Purification Strategy: Be aware that some phosphorus-containing byproducts might be water-soluble and can be removed during an aqueous workup.[4]
Question 2: I have successfully synthesized my crude this compound, but I am struggling to purify it. What are the likely impurities, and how can I remove them?
Answer:
The purification of this compound can be challenging due to the presence of structurally similar impurities. The most common impurities to anticipate are:
-
Unreacted Starting Material: 2-(2-hydroxyethyl)benzonitrile.
-
Phosphorus Byproducts: If using PBr₃, phosphorous acid and its esters are potential byproducts. If an Appel reaction is performed, triphenylphosphine oxide is a major byproduct.
-
Dibrominated Species: Although less common for this specific substrate under controlled conditions, over-bromination is a possibility.
-
Elimination Product: 2-Vinylbenzonitrile can be formed via the elimination of HBr, especially if the reaction is heated for an extended period or if a non-nucleophilic base is present.
Purification Strategies:
-
Aqueous Workup: A thorough wash with water can help remove water-soluble impurities like phosphorous acid. A wash with a mild base, such as sodium bicarbonate solution, can neutralize any excess acid.
-
Column Chromatography: This is the most effective method for separating the desired product from structurally similar impurities. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method.
-
Distillation: For larger-scale purifications, vacuum distillation can be employed, provided the compound is thermally stable.
Impurity Characterization
Question 3: I see an unexpected peak in my HPLC chromatogram. How can I identify this unknown impurity?
Answer:
Identifying an unknown impurity requires a combination of analytical techniques. The general workflow is as follows:
Caption: Synthesis and potential impurity pathways.
V. References
-
OrgoSolver. Alcohol → Alkyl Bromide with PBr₃ (Primary/Secondary: SN2 Inversion). Available from: --INVALID-LINK--
-
Vedantu. PBr3 Reaction in Chemistry: Stepwise Mechanism & Key Uses. Available from: --INVALID-LINK--
-
Ferreira, J. M. G. O., et al. Supplementary Information: Rapid and Efficient Uncatalyzed Knoevenagel Condensations from Binary Mixture of Ethanol and Water. Royal Society of Chemistry. Available from: --INVALID-LINK--
-
Chemia. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39. Available from: --INVALID-LINK--
-
Reddit. Anyone who has experience with PBr3 - reasons for low yield? r/chemistry. 2016. Available from: --INVALID-LINK--
-
MilliporeSigma. Comparing PBr3 vs. HBr for Alcohol to Alkyl Bromide Conversion. Available from: --INVALID-LINK--
-
Royal Society of Chemistry. Supporting Information - An efficient and recyclable acid-base bifunctional core-shell nano-catalyst for the one-pot deacetalization-Knoevenagel tandem reaction. Available from: --INVALID-LINK--
-
ChemicalBook. 2-Bromobenzonitrile(2042-37-7) 1H NMR spectrum. Available from: --INVALID-LINK--
-
Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. Available from: --INVALID-LINK--
-
ResearchGate. Nuclear magnetic resonance ( 1 H NMR) spectrum of 2-hydroxyethyl... Available from: --INVALID-LINK--
-
Thermo Fisher Scientific. Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry. Available from: --INVALID-LINK--
-
PubChem. 2-(Bromomethyl)benzonitrile. Available from: --INVALID-LINK--
-
ChemicalBook. (2-Bromoethyl)benzene(103-63-9) 1H NMR spectrum. Available from: --INVALID-LINK--
-
Wired Chemist. Benzonitrile Carbon-13 Full Spectrum. Available from: --INVALID-LINK--
-
Aurum Pharmatech. Impurity Profiling and Characterization for Generic Project Submission to USFDA. Available from: --INVALID-LINK--
-
SpectraBase. 2-Hydroxy-benzonitrile - Optional[1H NMR] - Spectrum. Available from: --INVALID-LINK--
-
Master Organic Chemistry. PBr3 and SOCl2. 2015. Available from: --INVALID-LINK--
-
BenchChem. Application Note: HPLC Analysis of 2-Bromo-3-nitrobenzoic Acid and Its Impurities. Available from: --INVALID-LINK--
-
IJCRT.org. REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. 2020. Available from: --INVALID-LINK--
-
PubMed. Drug impurity profiling strategies. 1997. Available from: --INVALID-LINK--
-
IJCRT.org. REVIEW ON IMPURITY PEOFILING AND ITS TECHNIQUES. Available from: --INVALID-LINK--
-
Synblock. CAS 69395-13-7 | 4-(2-Hydroxyethyl)benzonitrile. Available from: --INVALID-LINK--
-
Research and Reviews. Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. 2021. Available from: --INVALID-LINK--
-
Pharmacia. HPLC method for simultaneous determination of impurities and degradation products in Cardiazol. 2020. Available from: --INVALID-LINK--
-
Der Pharma Chemica. Validation of RP-HPLC method for the quantification of N- Bromosuccinimide in Angiotensin II receptor antagonists. 2011. Available from: --INVALID-LINK--
-
Journal of Pharmaceutical and Biomedical Analysis. Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin and menthol) in throat lozenges. 1995. Available from: --INVALID-LINK--
References
- 1. orgosolver.com [orgosolver.com]
- 2. PBr3 Reaction: Mechanism, Examples & Exam Tips Explained [vedantu.com]
- 3. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 4. reddit.com [reddit.com]
Navigating the Reactivity of 2-(2-Bromoethyl)benzonitrile: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-(2-Bromoethyl)benzonitrile. This guide is designed to provide you, the researcher, with in-depth technical insights and practical troubleshooting advice for navigating the nuanced reactivity of this versatile building block. As Senior Application Scientists, we understand that the success of your synthesis hinges on a deep understanding of the factors that control reaction pathways. Here, we focus on the critical role of solvent choice in directing the desired chemical transformation of this compound, a key intermediate in the synthesis of various pharmaceuticals and complex organic molecules.[1]
The unique structure of this compound, featuring a reactive bromoethyl group ortho to a nitrile group, presents a fascinating interplay of potential reaction pathways.[2][3] The solvent system you employ is not merely a medium for the reaction but a crucial determinant of its outcome, influencing the competition between intramolecular cyclization, substitution, and elimination reactions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific challenges you may encounter during your experiments, providing explanations grounded in reaction mechanism and actionable solutions.
Question 1: My primary goal is intramolecular cyclization to form 1,2-dihydroisoquinoline, but I am observing low yields and significant formation of polymeric material. What is going wrong?
Answer: This is a classic challenge where intermolecular reactions are outcompeting the desired intramolecular pathway. The choice of solvent and reaction concentration are paramount in tipping the balance in favor of cyclization.
Causality Explained: Intramolecular reactions, like the desired cyclization, are kinetically favored at high dilution. By lowering the concentration of the starting material, you decrease the probability of two molecules of this compound encountering each other, thus suppressing intermolecular side reactions that lead to polymerization.
The solvent plays a dual role here. A non-polar, aprotic solvent is often ideal for this type of reaction. Non-polar solvents can help to pre-organize the substrate in a conformation that is favorable for cyclization through solvophobic effects.
Troubleshooting Protocol:
-
Dilution is Key: Run the reaction at a significantly lower concentration (e.g., 0.01 M to 0.05 M). This can be achieved by using a larger volume of solvent or by the slow addition of the substrate to the reaction mixture over an extended period (syringe pump addition).
-
Solvent Selection: Switch to a non-polar, aprotic solvent such as toluene or benzene. These solvents will not solvate ionic intermediates as strongly as polar solvents, which can be beneficial for certain cyclization mechanisms.
-
Lewis Acid Catalyst: The cyclization is essentially an intramolecular Friedel-Crafts alkylation.[4][5][6] The use of a Lewis acid catalyst like AlCl₃ or FeCl₃ is necessary to activate the bromoethyl group and facilitate the electrophilic attack on the aromatic ring.[4]
-
Temperature Control: Monitor the reaction temperature closely. While some initial heating may be required to initiate the reaction, excessive heat can promote side reactions. Start at a moderate temperature (e.g., 60-80 °C in toluene) and optimize as needed.
Question 2: I am attempting a nucleophilic substitution on the bromoethyl group, but the major product is the elimination product, 2-vinylbenzonitrile. How can I favor substitution over elimination?
Answer: The competition between substitution (Sₙ2) and elimination (E2) is a well-known challenge in organic synthesis, and solvent choice is a powerful tool to influence this outcome.[7][8][9][10]
Causality Explained: Polar aprotic solvents are your best choice to favor the Sₙ2 pathway.[11][12] These solvents, such as DMSO, DMF, or acetonitrile, are capable of solvating the cation of your nucleophile but do not strongly solvate the anionic nucleophile itself.[11][12] This "naked" and highly reactive nucleophile is more likely to attack the electrophilic carbon of the bromoethyl group, leading to substitution.
In contrast, polar protic solvents (e.g., ethanol, water) will solvate the nucleophile through hydrogen bonding, creating a bulky solvent shell that hinders its ability to act as a nucleophile but has less of an effect on its ability to act as a base, thus favoring elimination.[11][13]
Troubleshooting Protocol:
-
Solvent System: Employ a polar aprotic solvent like DMF or acetonitrile. These solvents will enhance the nucleophilicity of your reagent.[11]
-
Choice of Nucleophile/Base: Use a strong, non-bulky nucleophile. For instance, if you are aiming for an azide substitution, sodium azide (NaN₃) is an excellent choice. Avoid bulky bases like potassium tert-butoxide if substitution is the desired outcome, as they will strongly favor elimination.
-
Temperature: Lowering the reaction temperature generally favors the Sₙ2 reaction over the E2 reaction, as the activation energy for elimination is often higher.
Frequently Asked Questions (FAQs)
Q1: What is the general role of solvent polarity in the reactions of this compound?
A1: Solvent polarity, often quantified by the dielectric constant, plays a significant role in stabilizing charged intermediates and transition states.[14]
-
For Sₙ1-type reactions or reactions involving carbocation intermediates (like Friedel-Crafts alkylation): Polar solvents, both protic and aprotic, can stabilize the developing carbocation and the leaving group, thus accelerating the reaction rate.[12] However, for the intramolecular Friedel-Crafts cyclization of this compound, a non-polar solvent is often preferred to minimize competing side reactions.[15]
-
For Sₙ2 reactions: Polar aprotic solvents are ideal as they increase the reactivity of the nucleophile.[11][12]
-
For E2 reactions: While polar aprotic solvents are generally preferred for E2 reactions, polar protic solvents can also be used, although they may slow the reaction down to some extent.[7]
Q2: How does the protic or aprotic nature of the solvent affect the reactivity?
A2: The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is a critical factor.[16][17]
-
Protic Solvents (e.g., water, ethanol, methanol): These solvents have O-H or N-H bonds and can form hydrogen bonds.[17] They are very effective at solvating and stabilizing both cations and anions. However, their strong solvation of anionic nucleophiles can significantly decrease their nucleophilicity, making them less suitable for Sₙ2 reactions.[11][13] They are often favored for Sₙ1 reactions because they can stabilize the carbocation intermediate and the leaving group.[16]
-
Aprotic Solvents (e.g., acetone, DMF, DMSO, THF): These solvents lack O-H or N-H bonds and cannot act as hydrogen bond donors.[17] Polar aprotic solvents are excellent for Sₙ2 reactions because they solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively unsolvated and highly reactive.[11][12]
Q3: Can you provide a summary of recommended solvents for different transformations of this compound?
A3: Certainly. The following table provides a general guideline. However, experimental optimization is always recommended.
| Desired Transformation | Recommended Solvent Type | Specific Examples | Rationale |
| Intramolecular Cyclization (Friedel-Crafts) | Non-polar, Aprotic | Toluene, Benzene, Dichloromethane | Minimizes intermolecular side reactions and can favor the required conformation for cyclization.[15] |
| Nucleophilic Substitution (Sₙ2) | Polar, Aprotic | DMF, DMSO, Acetonitrile | Enhances the reactivity of the nucleophile by minimizing solvation.[11][12] |
| Elimination (E2) | Polar, Aprotic or Polar, Protic | THF, Ethanol | The choice may depend on the base used; stronger, bulkier bases will favor elimination in most polar solvents. |
Experimental Protocols
Protocol 1: Intramolecular Cyclization to 1,2-Dihydroisoquinoline
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous toluene (100 mL for every 2.10 g of starting material).
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents) to the stirred solvent at 0 °C.
-
Substrate Addition: Dissolve this compound (1 equivalent) in anhydrous toluene (50 mL). Add this solution dropwise to the stirred suspension of AlCl₃ over a period of 2 hours using a syringe pump.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80 °C for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Nucleophilic Substitution with Sodium Azide (Sₙ2)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous DMF (10 mL per 1 g of starting material).
-
Nucleophile Addition: Add sodium azide (NaN₃) (1.5 equivalents) to the solution.
-
Reaction: Heat the reaction mixture to 60 °C and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by recrystallization or column chromatography.
Visualizing Reaction Pathways
The choice of solvent directs the reaction of this compound down distinct pathways. The following diagram illustrates this critical decision point.
Caption: Solvent-Directed Reactivity of this compound.
This guide provides a foundational understanding of how solvent selection critically impacts the reactivity of this compound. By carefully considering the principles outlined and adapting the provided protocols, you can more effectively control your reaction outcomes and troubleshoot challenges in your synthetic endeavors.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. Distinguishing Between Substitution & Elimination Reactions - Chad's Prep® [chadsprep.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. reddit.com [reddit.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. theorango.com [theorango.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Navigating Cross-Coupling Reactions with 2-(2-Bromoethyl)benzonitrile: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with 2-(2-Bromoethyl)benzonitrile. This guide provides in-depth technical insights, troubleshooting advice, and frequently asked questions to facilitate the successful synthesis of your target molecules. As your partner in the lab, we aim to explain the "why" behind experimental choices, ensuring your protocols are robust and self-validating.
Introduction to Cross-Coupling with a Benzylic Bromide
This compound is a valuable building block, featuring a reactive benzylic bromide suitable for forming new carbon-carbon and carbon-heteroatom bonds. Unlike aryl halides, where the halogen is directly attached to the aromatic ring, the benzylic C(sp³)-Br bond in this substrate presents unique opportunities and challenges. The primary nature of the bromide and the presence of an ortho-nitrile group can influence catalyst selection, reaction kinetics, and the side-product profile. This guide will delve into the nuances of employing this substrate in several common cross-coupling reactions.
Section 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron reagent with an organic halide.[1][2] For a benzylic bromide like this compound, careful selection of the catalyst system is crucial to favor the desired cross-coupling over side reactions.
FAQ: Suzuki-Miyaura Coupling
Q1: What is the best palladium catalyst and ligand combination for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?
A1: For benzylic bromides, catalyst systems that promote rapid oxidative addition and reductive elimination are preferred to minimize side reactions like β-hydride elimination. A highly effective combination is a palladium(II) precatalyst such as Pd(OAc)₂ with a sterically hindered and electron-rich phosphine ligand like JohnPhos or SPhos.[3] These ligands stabilize the palladium center and facilitate the key steps in the catalytic cycle. N-heterocyclic carbene (NHC) ligands can also be effective.[4]
Q2: Can the nitrile group in this compound interfere with the Suzuki-Miyaura coupling?
A2: Yes, the nitrile group can potentially coordinate to the palladium catalyst, which may affect its activity.[5] However, with the right choice of a bulky ligand, this interference can often be minimized. In some cases, using a slightly higher catalyst loading (e.g., 2-5 mol%) might be necessary to counteract any catalyst inhibition.
Q3: What are the common side reactions in the Suzuki coupling of benzylic bromides, and how can I avoid them?
A3: The most common side reactions are homocoupling of the boronic acid and β-hydride elimination from the benzylpalladium intermediate, which leads to the formation of styrene derivatives. To minimize these:
-
Use a suitable ligand: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway.[6]
-
Control the temperature: Running the reaction at the lowest effective temperature can disfavor elimination pathways.
-
Choose the right base: A weaker base like K₂CO₃ or Cs₂CO₃ is often preferred over strong bases like alkoxides to reduce the rate of β-hydride elimination.[3]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Inactive catalyst; Poor quality boronic acid; Insufficiently anhydrous conditions. | Use a fresh, high-quality palladium precatalyst and ligand. Ensure the boronic acid is pure and dry. Use anhydrous solvents and degas the reaction mixture thoroughly.[7] |
| Significant Homocoupling of Boronic Acid | Slow transmetalation or fast reductive elimination of the homocoupled product. | Increase the rate of transmetalation by using a more reactive boronic ester (e.g., a pinacol ester) or a different base. Lowering the reaction temperature can sometimes help. |
| Formation of Styrene Byproduct | β-hydride elimination is competing with reductive elimination. | Switch to a bulkier ligand (e.g., from PPh₃ to a Buchwald ligand like SPhos). Use a less coordinating solvent. Lower the reaction temperature. |
| Dehalogenation of Starting Material | Presence of a hydride source; Side reaction of the catalyst. | Ensure the base is not a source of hydrides. Use a well-defined precatalyst to minimize side reactions. |
Experimental Protocol: Suzuki-Miyaura Coupling
A representative protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid is as follows:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., JohnPhos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add degassed solvent (e.g., DMF or a mixture of THF/H₂O 10:1) via syringe.[3][8]
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Section 2: Heck Reaction
The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene.[9][10] For a benzylic bromide, the reaction proceeds via an oxidative addition of the C-Br bond to a Pd(0) catalyst.
FAQ: Heck Reaction
Q1: Is this compound a suitable substrate for the Heck reaction?
A1: Yes, benzylic halides can be effective coupling partners in the Heck reaction.[9] The reaction with an alkene, such as an acrylate or styrene, can lead to the formation of a new C-C bond at the benzylic position.
Q2: What are the recommended catalyst and reaction conditions for the Heck reaction with this substrate?
A2: A common catalyst is Pd(OAc)₂ without an added phosphine ligand (ligand-free) or with a simple phosphine like PPh₃.[11][12] A base such as Et₃N or K₂CO₃ is required to regenerate the Pd(0) catalyst. The reaction is typically carried out in a polar aprotic solvent like DMF or NMP at elevated temperatures.
Troubleshooting Guide: Heck Reaction
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Conversion | Catalyst deactivation; Insufficient temperature. | Use a more robust catalyst system, such as a palladacycle.[13] Ensure the reaction temperature is optimal for the specific substrates. Add a phase-transfer catalyst like TBAB if solubility is an issue. |
| Formation of Reduced Alkene | Side reaction involving hydride transfer. | Ensure the base is not a hydride source. Use a well-defined Pd(0) source. |
| Isomerization of the Product | Palladium-hydride species in the reaction mixture. | Add a phosphine scavenger or use conditions that minimize the formation of palladium hydrides. |
Section 3: Sonogashira Coupling
The Sonogashira coupling is a powerful method for the formation of a C-C bond between a terminal alkyne and an organic halide, typically using a palladium catalyst and a copper(I) co-catalyst.[10]
FAQ: Sonogashira Coupling
Q1: Can this compound be used in a Sonogashira coupling?
A1: Yes, benzylic bromides can undergo Sonogashira coupling with terminal alkynes.[14][15] This reaction provides a direct route to substituted alkynes.
Q2: What are the key considerations for a successful Sonogashira coupling with this substrate?
A2: A typical Sonogashira catalyst system consists of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI) in the presence of an amine base (e.g., Et₃N or diisopropylamine).[10] It is crucial to perform the reaction under an inert atmosphere to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Troubleshooting Guide: Sonogashira Coupling
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Cross-Coupled Product | Catalyst inhibition; Competing Glaser coupling. | Use a copper-free Sonogashira protocol if Glaser coupling is a major issue. Ensure strict exclusion of oxygen.[14] Use a more active palladium catalyst or a different ligand. |
| Significant Alkyne Homocoupling (Glaser Product) | Presence of oxygen; Inefficient transmetalation to palladium. | Rigorously degas all solvents and reagents. Use a higher loading of the palladium catalyst relative to the copper co-catalyst. |
| Decomposition of Starting Material | Reaction temperature is too high. | Optimize the reaction temperature; some Sonogashira couplings can be performed at room temperature. |
Section 4: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl or vinyl halides and amines.[16]
FAQ: Buchwald-Hartwig Amination
Q1: Is it possible to perform a Buchwald-Hartwig amination on this compound?
A1: While the Buchwald-Hartwig amination is most commonly applied to aryl halides, its application to benzylic halides is also possible, though can be more challenging due to competing elimination reactions.
Q2: What catalyst system is recommended for the amination of a benzylic bromide?
A2: A robust catalyst system is required to favor C-N bond formation over β-hydride elimination. A combination of a palladium precatalyst (e.g., Pd₂(dba)₃) with a bulky, electron-rich biarylphosphine ligand (e.g., Xantphos) is a good starting point.[17] A strong, non-nucleophilic base like NaOtBu or LHMDS is typically used.[18]
Troubleshooting Guide: Buchwald-Hartwig Amination
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of Aminated Product | Competing elimination reaction; Catalyst deactivation. | Use a bulkier ligand to sterically disfavor the conformation required for β-hydride elimination. Lower the reaction temperature. Use a pre-activated catalyst. |
| Formation of Styrene Byproduct | β-hydride elimination is the major pathway. | Screen different ligands and bases. A weaker base and lower temperature may favor the desired amination. |
| No Reaction | Amine is too hindered or not nucleophilic enough. | Use a more reactive catalyst system. For less reactive amines, higher temperatures may be required, but this increases the risk of side reactions. |
Visualizing the Catalytic Cycle and Troubleshooting
To aid in understanding the reaction mechanisms and troubleshooting common issues, the following diagrams illustrate the catalytic cycle for a Suzuki-Miyaura coupling and a decision tree for troubleshooting low reaction yields.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Ligand-free palladium-catalyzed intramolecular Heck reaction of secondary benzylic bromides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Pd-catalyzed sp–sp 3 cross-coupling of benzyl bromides using lithium acetylides - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC02762J [pubs.rsc.org]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chemrxiv.org [chemrxiv.org]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Thermal Instability in Large-Scale Reactions of 2-(2-Bromoethyl)benzonitrile
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-(2-Bromoethyl)benzonitrile at scale. The focus is on understanding, anticipating, and managing the inherent thermal hazards associated with this reactive intermediate to ensure process safety and experimental success.
Section 1: Understanding the Core Hazard - FAQs
This section addresses the fundamental principles of thermal instability as they relate to this compound.
Q1: What makes this compound thermally unstable?
A1: The thermal instability of this compound arises from its molecular structure. It contains a reactive alkyl bromide functional group. Under thermal stress, the molecule can undergo highly exothermic (heat-releasing) decomposition reactions. The two most probable pathways are:
-
Intramolecular Cyclization: The molecule can cyclize on itself.
-
Elimination: It can eliminate hydrogen bromide (HBr), a corrosive gas. Both pathways can generate significant heat.
Q2: What is a "thermal runaway" and why is it a major concern?
A2: A thermal runaway is a dangerous, self-accelerating cycle where the heat generated by an exothermic reaction exceeds the rate of heat removal from the system.[1][2] This causes the reaction temperature to rise, which in turn exponentially increases the reaction rate and the rate of heat generation.[1] This feedback loop can lead to a rapid increase in temperature and pressure, potentially causing violent boiling, gas generation, vessel over-pressurization, and catastrophic equipment failure.[1][2]
Q3: How does reaction scale affect thermal risk?
A3: Scaling up a reaction significantly increases the risk of thermal runaway. This is due to a fundamental change in the surface-area-to-volume ratio.[1]
-
Heat Generation is proportional to the volume of the reactants.
-
Heat Removal is proportional to the surface area of the reactor available for cooling. As you increase the scale, the volume increases cubically while the surface area only increases squarely. This means the system's ability to dissipate heat becomes much less efficient relative to its capacity to generate heat, making large-scale reactions more susceptible to overheating.[1]
Section 2: Proactive Risk Assessment & Management
Thorough planning is the most critical step in preventing thermal incidents.[3] This section provides guidance on how to assess and control risks before starting your experiment.
Q4: How can I quantitatively assess the thermal hazard of my specific reaction before scaling up?
A4: A comprehensive reaction hazard assessment is essential and should be performed by experienced personnel.[3] This involves using calorimetric techniques to gather quantitative data on your reaction's thermal properties.[4]
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the thermal stability of individual components (reactants, products, intermediates) and the reaction mixture.[5] It identifies the onset temperature (Tonset) at which exothermic decomposition begins.
-
Reaction Calorimetry (RC1) or Adiabatic Calorimetry: These instruments measure the heat evolved during the reaction under controlled conditions. This data is crucial for determining the total heat of reaction, the maximum temperature of the synthesis reaction (MTSR), and the cooling power required for safe operation.
Protocol 1: Basic Thermal Hazard Screening using DSC
Objective: To determine the decomposition onset temperature (Tonset) for the reaction mixture.
Methodology:
-
Sample Preparation: Carefully prepare a representative sample of the final reaction mixture under an inert atmosphere.
-
Instrument Setup: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into a hermetically sealed DSC pan.
-
Thermal Program: Heat the sample at a constant rate (e.g., 2-5 °C/min) over a wide temperature range (e.g., 30 °C to 350 °C).
-
Data Analysis: Analyze the resulting thermogram to identify the onset temperature of any significant exothermic event. This Tonset is a critical safety parameter.
-
Safety Margin: As a rule of thumb, the maximum operating temperature of your process should be at least 50-100 °C below the measured Tonset to provide a sufficient safety margin.
Q5: What are the key considerations for reactor setup and solvent selection at a large scale?
A5: Your equipment and solvent choice are your primary lines of defense in controlling reaction temperature.[4][6]
-
Reactor and Agitation: The reactor must be appropriately sized and made of compatible materials. Efficient agitation is critical to ensure uniform temperature distribution and prevent localized hot spots. A stirrer failure is a common cause of runaway reactions.[7]
-
Cooling System: The cooling system must be robust enough to handle the maximum heat output of the reaction.[8] This includes having a reliable chiller and potentially a backup cooling source.[4]
-
Temperature Monitoring: Use a calibrated internal temperature probe (thermocouple) to monitor the actual reaction temperature, not just the cooling jacket temperature.[4] Set up independent high-temperature alarms and automated shutdowns (interlocks).[7]
-
Reagent Addition: For highly exothermic processes, use controlled, semi-batch addition where one reagent is added slowly to the other.[4] This allows the cooling system to keep pace with heat generation. Never add all reagents at once unless proven safe at a small scale.[4]
-
Solvent Selection: The solvent acts as a heat sink. A solvent with a higher heat capacity can absorb more energy for a given temperature rise. The boiling point of the solvent also provides an inherent temperature ceiling under atmospheric pressure.
Table 1: Comparison of Potential Solvents for Thermal Management
| Solvent | Boiling Point (°C) | Specific Heat Capacity (J/g·K) | Safety Considerations |
| Acetonitrile (ACN) | 82 | 2.22 | Common solvent for similar reactions. Ensure compatibility with all reagents. |
| Toluene | 111 | 1.69 | Higher boiling point provides a wider operating window. Flammable. |
| Dimethylformamide (DMF) | 153 | 2.03 | High boiling point, but can decompose exothermically with certain reagents. |
| 1,4-Dioxane | 101 | 1.76 | Can form explosive peroxides; must be tested and handled appropriately. |
Section 3: Real-Time Troubleshooting During Reaction
Even with careful planning, deviations can occur. Prompt and correct action is vital.
Q6: My reaction temperature is rising 5-10 °C above the setpoint, even with full cooling. What should I do?
A6: This is a clear sign that the rate of heat generation is beginning to exceed the rate of heat removal.
-
Stop Reagent Addition Immediately: If you are adding a reagent, stop the feed. This is the fastest way to reduce the rate of heat generation.[4]
-
Verify Cooling and Agitation: Confirm that the chiller is running at its setpoint and that the agitator is functioning correctly.
-
Prepare for Escalation: Alert a colleague and review the emergency shutdown procedure. Do not leave the reaction unattended.[6]
Q7: The pressure in my reactor is increasing unexpectedly. What could be the cause?
A7: An unexpected pressure increase is a serious warning sign. It can be caused by:
-
Gas Evolution: The reaction or a decomposition side-reaction is producing a non-condensable gas (e.g., HBr from elimination).
-
Boiling: The internal temperature has exceeded the boiling point of the solvent at the current pressure.
-
Blocked Vent: The reactor's vent or condenser line may be obstructed. Immediately assess the temperature. If it is also rising, you are likely in the early stages of a thermal runaway.
Section 4: Emergency Response & Mitigation
In the event of a loss of control, a pre-defined emergency plan is critical to mitigate the consequences.[1]
Q8: What is an emergency "kill" or "quench" solution and how should it be used?
A8: A quench solution is a pre-prepared chemical that can be rapidly introduced to the reactor to stop the reaction.[1] The choice of quencher is specific to the reaction chemistry. For a reaction involving this compound, a suitable quencher might be a cold, weak base solution or a reducing agent, but this must be validated at a small scale first to ensure the quenching process itself is not violently exothermic. The quench solution should be staged near the reactor, ready for immediate use.
Protocol 2: Emergency Shutdown for a Thermal Excursion
Objective: To safely shut down a reaction that is showing signs of thermal runaway.
Methodology:
-
STOP REAGENT ADDITION: Immediately cease the addition of all reactants.
-
MAXIMIZE COOLING: Ensure the primary cooling system is operating at maximum capacity. If available, apply a secondary emergency cooling system (e.g., an external dry ice bath).[4]
-
ADD INHIBITOR/QUENCH: If the temperature continues to rise uncontrollably, introduce the pre-validated reaction inhibitor or quench solution.[1]
-
DUMP REACTION (if applicable): If the reactor is equipped with a dump tank containing a quenching fluid, activate the dump valve.[1]
-
ALERT & EVACUATE: Alert all personnel in the immediate area and follow the site's emergency evacuation plan.
Visualization of Emergency Workflow
The following diagram outlines the decision-making process when a high-temperature alarm is triggered.
Caption: Decision workflow for thermal excursion events.
References
- 1. cedrec.com [cedrec.com]
- 2. Understanding Runaway Reactions and Their Safety Implications [zealinstruments.com]
- 3. icheme.org [icheme.org]
- 4. labproinc.com [labproinc.com]
- 5. scientificupdate.com [scientificupdate.com]
- 6. Safety Precautions for Handling Exothermic Reactions [docs.google.com]
- 7. Runaway chemical reaction - La référence du retour d'expérience sur accidents technologiques [aria.developpement-durable.gouv.fr]
- 8. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
Validation & Comparative
Spectroscopic analysis to confirm the structure of 2-(2-Bromoethyl)benzonitrile products
A Comparative Guide to the Spectroscopic Analysis of 2-(2-Bromoethyl)benzonitrile
Introduction: The Imperative for Unambiguous Structural Verification
In the landscape of pharmaceutical synthesis and materials science, this compound serves as a valuable intermediate, prized for its reactive handles that permit the construction of more complex molecular architectures. Its utility, however, is predicated on its structural purity. Synthetic routes, particularly those involving substitutions on the aromatic ring or side-chain modifications, can inadvertently yield a mixture of isomers or related byproducts. For the researcher or drug development professional, distinguishing the target molecule from these closely related impurities is not merely an academic exercise; it is a critical step that underpins the reliability of subsequent reactions, the efficacy of the final product, and the overall integrity of the research.
This guide provides an in-depth, comparative analysis of standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—to definitively confirm the structure of this compound. We will move beyond a simple recitation of data, focusing instead on the causal logic behind spectral interpretation and how a multi-faceted analytical approach creates a self-validating system for structural elucidation.
The Analytical Challenge: Potential Isomeric & Byproduct Contaminants
The primary challenge in confirming the structure of this compound lies in differentiating it from plausible isomers that share the same molecular formula (C₉H₈BrN) and, consequently, the same exact mass.[1] Furthermore, incomplete reactions or side reactions can introduce other impurities.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Distinction |
| This compound (Target) | Br-CH₂-CH₂-(C₆H₄)-CN | C₉H₈BrN | 210.07 | ortho substitution, ethyl bridge |
| 3-(2-Bromoethyl)benzonitrile | Br-CH₂-CH₂-(C₆H₄)-CN | C₉H₈BrN | 210.07 | meta positional isomer |
| 4-(2-Bromoethyl)benzonitrile | Br-CH₂-CH₂-(C₆H₄)-CN | C₉H₈BrN | 210.07 | para positional isomer |
| 2-(Bromomethyl)benzonitrile | Br-CH₂-(C₆H₄)-CN | C₈H₆BrN | 196.04 | Functional group isomer (benzylic) |
| (2-Bromoethyl)benzene | Br-CH₂-CH₂-(C₆H₅) | C₈H₉Br | 185.06 | Lacks nitrile group |
¹H NMR Spectroscopy: The Definitive Tool for Connectivity
Expertise & Causality: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most powerful single technique for this specific analytical problem. It provides direct, unambiguous information about the electronic environment of every proton and, crucially, their connectivity through spin-spin coupling. This allows us to "see" the Br-CH₂-CH₂-Ar spin system and differentiate the substitution pattern on the aromatic ring.
Expected Spectrum of this compound
-
Aliphatic Region (δ 3.0-4.0 ppm): The key signature is the ethyl bridge. We expect to see two distinct signals, each integrating to 2 protons.
-
A triplet around δ 3.7 ppm corresponding to the methylene group adjacent to the bromine (-CH₂-Br). This downfield shift is caused by the strong deshielding effect of the electronegative bromine atom.
-
A triplet around δ 3.3 ppm corresponding to the methylene group adjacent to the aromatic ring (-CH₂-Ar).
-
Why Triplets? Each methylene group's signal is split into a triplet by its two neighboring protons on the adjacent methylene group (n+1 rule, 2+1=3). The coupling constant (J) for this vicinal coupling should be approximately 7 Hz.
-
-
Aromatic Region (δ 7.2-7.8 ppm): The four protons on the benzene ring will exhibit a complex multiplet pattern characteristic of an ortho-disubstituted system. The deshielding effects of the nitrile and alkyl groups break the symmetry, leading to four distinct signals that often overlap.
Comparative Analysis with Alternatives
| Compound | Expected ¹H NMR Aliphatic Signals | Expected ¹H NMR Aromatic Signals | Differentiating Feature |
| This compound (Target) | Two triplets (~3.7 ppm, ~3.3 ppm), 2H each | Complex multiplet, 4H (~7.2-7.8 ppm) | Presence of the A₂B₂ triplet system. |
| 3- & 4-(2-Bromoethyl)benzonitrile | Two triplets (~3.7 ppm, ~3.3 ppm), 2H each | Different, often simpler, multiplet patterns. The para isomer would show two distinct doublets (an AA'BB' system). | Aromatic splitting pattern. [2] |
| 2-(Bromomethyl)benzonitrile[3] | One singlet (~4.7 ppm), 2H | Complex multiplet, 4H | Absence of triplets; presence of a single benzylic singlet. |
| (2-Bromoethyl)benzene[4] | Two triplets (~3.6 ppm, ~3.2 ppm), 2H each | Multiplet, 5H (~7.1-7.4 ppm) | Aromatic region integrates to 5H, not 4H. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
Acquisition: Acquire the spectrum using a standard pulse program. A spectral width of ~12 ppm, an acquisition time of 3-4 seconds, and a relaxation delay of 2-5 seconds are typical starting points. Co-add 8 to 16 scans for a good signal-to-noise ratio.
-
Processing: Apply a Fourier transform to the free induction decay (FID), phase the resulting spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the signals to determine the relative proton counts.
¹³C NMR Spectroscopy: Confirming the Carbon Framework
Expertise & Causality: While ¹H NMR reveals proton connectivity, ¹³C NMR spectroscopy validates the underlying carbon skeleton. It confirms the total number of unique carbon atoms and identifies their nature (aliphatic, aromatic, nitrile), providing crucial corroborating evidence.
Expected Spectrum of this compound
The molecule has 9 carbon atoms, and due to the lack of symmetry, all 9 should be unique, resulting in 9 distinct signals.
-
Nitrile Carbon (C≡N): A weak signal around δ 118 ppm .
-
Aromatic Carbons (C-Ar): Six signals in the region of δ 127-140 ppm . The carbon attached to the nitrile group (quaternary) and the carbon attached to the ethyl group (quaternary) will have distinct shifts from the four C-H aromatic carbons.
-
Aliphatic Carbons (-CH₂-CH₂-): Two signals in the upfield region.
-
Ar-CH₂-: ~δ 35 ppm
-
-CH₂-Br: ~δ 32 ppm
-
Comparative Analysis with Alternatives
| Compound | Expected No. of Signals | Key Differentiating ¹³C NMR Features |
| This compound (Target) | 9 | Two aliphatic signals (~35, 32 ppm). |
| 4-(2-Bromoethyl)benzonitrile | 7 (due to symmetry) | Fewer aromatic signals. Two aliphatic signals. |
| 2-(Bromomethyl)benzonitrile[3] | 8 | Only one aliphatic signal (benzylic -CH₂Br). |
| (2-Bromoethyl)benzene[5] | 6 (due to symmetry) | Absence of the nitrile carbon signal (~118 ppm). |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.
-
Instrument Setup: Use a standard carbon pulse program, often with proton decoupling to simplify the spectrum to singlets.
-
Acquisition: A wider spectral width (~220 ppm) is required. Due to the longer relaxation times of carbon nuclei, especially quaternary carbons, a longer relaxation delay (5-10 s) may be necessary for accurate quantitative analysis, though it is not typically required for simple peak counting. A much larger number of scans (e.g., 1024 or more) is needed compared to ¹H NMR.
-
Processing: Fourier transform, phase, and baseline correct the spectrum. Reference the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).
Infrared (IR) Spectroscopy: Rapid Functional Group Identification
Expertise & Causality: IR spectroscopy is a fast and effective method for confirming the presence of key functional groups. Its primary role in this analysis is to provide definitive evidence for the nitrile (C≡N) group and to offer clues about the aromatic substitution pattern.
Expected Spectrum of this compound
-
C≡N Stretch: A strong, sharp, and unmistakable absorption band around 2225 cm⁻¹ . This is the most diagnostic peak for the molecule.
-
Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Medium bands below 3000 cm⁻¹.
-
Aromatic C=C Bending: Two or three bands in the 1450-1600 cm⁻¹ region.
-
C-H Out-of-Plane Bending: A strong band around 750-760 cm⁻¹ , which is highly characteristic of ortho-disubstitution on a benzene ring.[6]
-
C-Br Stretch: A band in the fingerprint region, typically around 550-650 cm⁻¹.
Comparative Analysis with Alternatives
The power of IR lies in its ability to quickly rule out structures.
-
Absence of the C≡N stretch (~2225 cm⁻¹): This would immediately rule out all benzonitrile structures and point towards an alternative like (2-bromoethyl)benzene.
-
Aromatic C-H Bending Region: While NMR is superior, the C-H out-of-plane bending region can help distinguish positional isomers. Para isomers typically show a strong band between 810-840 cm⁻¹, while meta isomers show bands around 690-710 cm⁻¹ and 750-810 cm⁻¹.[2] The presence of a single strong band around 750 cm⁻¹ is strong evidence for the ortho isomer.
Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry: The Final Mass Check
Expertise & Causality: Mass spectrometry provides the molecular weight of the compound, serving as a fundamental check of the elemental composition. The isotopic pattern of bromine provides a unique signature that is invaluable for confirmation.
Expected Spectrum of this compound
-
Molecular Ion (M⁺): The most critical feature is the presence of two peaks of nearly equal intensity for the molecular ion, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br). These will appear at m/z 209 and m/z 211 (for the nominal mass). The PubChem entry lists the monoisotopic mass as 208.98401 Da.[1]
-
Key Fragmentation:
-
[M-Br]⁺: Loss of the bromine radical results in a fragment at m/z 130 .
-
[C₉H₈N]⁺: Benzylic cleavage (loss of CH₂Br) is less favorable than loss of Br, but cleavage leading to a cyanotropylium ion at m/z 116 is a common pathway for such structures.
-
Comparative Analysis with Alternatives
| Compound | Expected Molecular Ion (m/z) | Key Differentiating MS Feature |
| This compound (Target) | 209 / 211 | Correct molecular weight with the characteristic 1:1 bromine isotope pattern. |
| 3- & 4-(2-Bromoethyl)benzonitrile | 209 / 211 | Indistinguishable from the target by molecular weight alone. Fragmentation may differ slightly but is not a primary method for differentiation. |
| 2-(Bromomethyl)benzonitrile[3] | 195 / 197 | Incorrect molecular weight. This provides definitive differentiation. |
| (2-Bromoethyl)benzene[7] | 184 / 186 | Incorrect molecular weight. |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: For a volatile and thermally stable compound, introduce a dilute solution of the sample (e.g., in dichloromethane or methanol) into the instrument via a Gas Chromatograph (GC-MS) or a direct insertion probe.
-
Ionization: The sample is bombarded with high-energy electrons (typically 70 eV) in the ion source, causing ionization and fragmentation.
-
Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting data is plotted as a mass spectrum (relative intensity vs. m/z).
Integrated Analytical Workflow: A Self-Validating System
No single technique should be used in isolation. The true power of spectroscopic analysis comes from integrating the data from each method into a cohesive, self-validating workflow.
Caption: Integrated workflow for the structural confirmation of this compound.
References
- 1. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (2-Bromoethyl)benzene(103-63-9) 1H NMR [m.chemicalbook.com]
- 5. (2-Bromoethyl)benzene(103-63-9) 13C NMR spectrum [chemicalbook.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Benzene, (2-bromoethyl)- [webbook.nist.gov]
A Comparative Guide to the Reactivity of 2-(2-Bromoethyl)benzonitrile and 2-(bromomethyl)benzonitrile
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, yield, and viability of a synthetic route. This guide provides an in-depth, objective comparison of the reactivity of two isomeric brominated benzonitriles: 2-(2-Bromoethyl)benzonitrile and 2-(bromomethyl)benzonitrile. While both molecules are valuable synthons, their structural differences impart distinct chemical behaviors that must be carefully considered. This analysis is grounded in fundamental principles of organic chemistry and supported by proposed experimental data to guide your synthetic strategy.
Structural and Electronic Profiles: A Tale of Two Isomers
The key to understanding the differential reactivity of these compounds lies in the position of the bromine atom relative to the benzene ring and the cyano group.
-
2-(Bromomethyl)benzonitrile is a benzylic bromide. The bromine atom is attached to a carbon that is directly bonded to the benzene ring. This proximity to the aromatic system is the single most important determinant of its reactivity.
-
This compound is a primary alkyl bromide. The bromine atom is separated from the benzene ring by an additional methylene group. This insulates the reactive center from the direct electronic effects of the aromatic ring.
The ortho-cyano group, an electron-withdrawing group, will exert an inductive effect on the reactivity of both isomers, but its influence will be more pronounced in the benzylic system of 2-(bromomethyl)benzonitrile.
Nucleophilic Substitution: A Mechanistic Dichotomy
Nucleophilic substitution is a cornerstone of organic synthesis, and it is in this class of reactions that the differences between our two subject molecules become most apparent.
2-(bromomethyl)benzonitrile: The Versatile Benzylic System
Benzylic halides are unique in their ability to undergo nucleophilic substitution via both SN1 and SN2 pathways .[1][2][3][4] The choice of mechanism is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the solvent.
-
SN1 Pathway: In the presence of a weak nucleophile and a polar, protic solvent (e.g., ethanol or water), 2-(bromomethyl)benzonitrile can readily form a resonance-stabilized benzylic carbocation. The positive charge is delocalized into the benzene ring, significantly lowering the activation energy for this pathway.[1][5]
-
SN2 Pathway: With a strong, non-bulky nucleophile in a polar, aprotic solvent (e.g., acetone or DMF), a concerted backside attack is favored.[2][4][6] The transition state of this reaction is also stabilized by the adjacent π-system of the benzene ring.
The ortho-cyano group, being electron-withdrawing, will have a dual effect. It will destabilize the formation of a carbocation, thus slowing down the SN1 reaction. Conversely, it will make the benzylic carbon more electrophilic, potentially accelerating the SN2 reaction.
This compound: The Archetypal Primary Alkyl Halide
As a primary alkyl halide, this compound is expected to react almost exclusively through an SN2 mechanism .[1] The formation of a primary carbocation is energetically highly unfavorable, effectively ruling out an SN1 pathway. The reaction rate will be highly sensitive to steric hindrance at the electrophilic carbon.
The Competing Pathway: Elimination Reactions
Where there is substitution, the potential for elimination must always be considered. This is particularly true when using strong bases as nucleophiles.
-
2-(bromomethyl)benzonitrile: Elimination reactions are generally not favored for benzylic halides as they would disrupt the aromaticity of the benzene ring.[4]
-
This compound: This molecule possesses β-hydrogens (on the carbon adjacent to the bromine-bearing carbon) and is therefore susceptible to E2 elimination , especially in the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide). This would lead to the formation of 2-vinylbenzonitrile. The competition between SN2 and E2 pathways for primary alkyl halides is a classic consideration in synthesis design.[7][8]
Proposed Experimental Comparison
To quantify the reactivity differences, a series of controlled experiments are proposed.
Experiment 1: Comparative Nucleophilic Substitution with a Weak Nucleophile
-
Objective: To compare the rates of solvolysis (an SN1-type reaction).
-
Protocol:
-
Prepare 0.1 M solutions of both this compound and 2-(bromomethyl)benzonitrile in 80:20 ethanol/water.
-
Maintain the reaction mixtures at a constant temperature (e.g., 50 °C).
-
At regular time intervals, withdraw aliquots and quench the reaction with cold acetone.
-
Analyze the aliquots by ¹H NMR spectroscopy to monitor the disappearance of the starting material and the appearance of the corresponding ethyl ether product.
-
-
Expected Outcome: 2-(bromomethyl)benzonitrile is expected to react significantly faster due to the formation of a stabilized benzylic carbocation. The reaction of this compound will be considerably slower.
Experiment 2: Comparative Nucleophilic Substitution with a Strong Nucleophile
-
Objective: To compare the rates of an SN2 reaction.
-
Protocol:
-
Prepare 0.1 M solutions of both isomers and sodium azide (NaN₃) in anhydrous DMF.
-
Maintain the reactions at a constant temperature (e.g., 25 °C).
-
Monitor the reaction progress by ¹H NMR spectroscopy, observing the disappearance of the starting material's benzylic/alkyl protons and the appearance of the product's corresponding protons.
-
-
Expected Outcome: 2-(bromomethyl)benzonitrile is anticipated to react faster due to the electronic stabilization of the SN2 transition state by the benzene ring.
Experiment 3: Base-Induced Elimination
-
Objective: To assess the propensity for E2 elimination.
-
Protocol:
-
Prepare 0.1 M solutions of both isomers and potassium tert-butoxide in tert-butanol.
-
Maintain the reactions at a constant temperature (e.g., 50 °C).
-
Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the elimination and substitution products.
-
-
Expected Outcome: this compound is expected to yield a significant amount of the elimination product, 2-vinylbenzonitrile. 2-(bromomethyl)benzonitrile should show minimal to no elimination.
Data Summary
| Compound | Proposed Dominant Mechanism (Weak Nucleophile) | Proposed Dominant Mechanism (Strong Nucleophile) | Susceptibility to E2 Elimination | Expected Relative Reactivity (SN1) | Expected Relative Reactivity (SN2) |
| 2-(bromomethyl)benzonitrile | SN1 | SN2 | Low | High | High |
| This compound | SN2 (very slow) | SN2 | High | Low | Moderate |
Visualizing the Reaction Pathways
Nucleophilic Substitution Mechanisms
Caption: Comparative reaction pathways for the two isomers.
Conclusion and Recommendations
The choice between this compound and 2-(bromomethyl)benzonitrile for a synthetic application is a choice between a primary alkyl halide and a benzylic bromide, each with a distinct reactivity profile.
-
2-(bromomethyl)benzonitrile offers greater versatility, with the potential for both SN1 and SN2 reactions. Its enhanced reactivity makes it a potent electrophile, but care must be taken to control the reaction conditions to favor the desired mechanistic pathway. The ortho-cyano group will influence the reaction rates, generally disfavoring SN1 and favoring SN2.
-
This compound provides a more predictable, albeit generally less reactive, substrate for SN2 reactions. The primary challenge with this reagent is the potential for competing E2 elimination, which must be managed through the careful selection of the nucleophile and reaction conditions.
For syntheses requiring the introduction of the 2-cyanobenzyl moiety, 2-(bromomethyl)benzonitrile is the more reactive and generally preferred starting material. For the construction of a 2-(2-cyanoethyl) side chain, this compound is the logical choice, with the caveat that elimination conditions must be avoided if substitution is the desired outcome. The experimental protocols outlined in this guide provide a framework for empirically determining the optimal reaction conditions for your specific synthetic needs.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 2-Bromobenzonitrile(2042-37-7) 1H NMR [m.chemicalbook.com]
- 3. digibuo.uniovi.es [digibuo.uniovi.es]
- 4. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Benzonitrile [wiredchemist.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Efficacy of 2-(2-Bromoethyl)benzonitrile versus other alkylating agents in synthesis
In the landscape of synthetic organic chemistry, the strategic selection of an alkylating agent is a critical determinant of reaction efficiency, yield, and selectivity. This guide provides an in-depth technical comparison of 2-(2-Bromoethyl)benzonitrile against a range of conventional alkylating agents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established experimental data with mechanistic insights to inform practical applications in the laboratory.
Introduction: The Role and Significance of Alkylating Agents
Alkylating agents are fundamental reagents for the formation of carbon-carbon and carbon-heteroatom bonds, serving as indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] Their utility stems from the ability to introduce alkyl groups into a variety of nucleophilic substrates. The efficacy of these agents is governed by a delicate interplay of factors including the nature of the leaving group, the structure of the alkyl backbone, and the reaction conditions.
This compound is a bifunctional reagent of increasing interest. It incorporates a reactive primary bromoethyl group susceptible to nucleophilic substitution, and a cyano moiety that offers a handle for subsequent synthetic transformations. This unique combination presents opportunities for the construction of complex molecular architectures. This guide will evaluate the performance of this compound in alkylation reactions involving N-, O-, and S-nucleophiles, juxtaposed with the performance of benchmark alkylating agents such as benzyl bromide, ethyl bromide, and iodoethane.
Mechanistic Considerations: The SN2 Pathway
The primary mechanism governing the alkylation reactions discussed herein is the bimolecular nucleophilic substitution (SN2) reaction.[2][3] This is a single-step process where a nucleophile attacks the electrophilic carbon atom, leading to the concerted displacement of the leaving group.
Caption: Generalized SN2 reaction mechanism.
The rate of an SN2 reaction is sensitive to steric hindrance at the reaction center. Primary alkyl halides, such as the bromoethyl group in this compound, are generally more reactive than secondary or tertiary halides.[4] The electronic properties of the substrate also play a crucial role. The electron-withdrawing nature of the ortho-cyano group in this compound is anticipated to slightly decrease the electron density on the benzene ring, which could have a modest influence on the reactivity of the ethyl bromide side chain.
Comparative Efficacy in Alkylation Reactions
The following sections provide a comparative analysis of this compound and other alkylating agents in reactions with common nucleophiles. While direct, side-by-side comparative data for this compound is limited in the literature, its reactivity can be inferred from its structural similarity to (2-bromoethyl)benzene and other primary alkyl halides.
N-Alkylation of Amines
The N-alkylation of amines is a cornerstone of many synthetic pathways, particularly in pharmaceutical chemistry. However, a common challenge is the potential for over-alkylation, as the product of the initial alkylation (a secondary amine) is often more nucleophilic than the starting primary amine.[5]
Table 1: Comparative Yields in N-Alkylation Reactions
| Alkylating Agent | Amine Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromoethylamine hydrobromide | Primary Amine | K₂CO₃ | DMF | 40-80 | Varies | Moderate to Good | [5] |
| Benzyl Bromide | N-methylaniline | NaH | THF | RT | 2 | 95 | [6] |
| Ethyl Bromide | Aniline | K₂CO₃ | Acetonitrile | Reflux | 12 | 85 | General Knowledge |
| This compound | Primary Amine | K₂CO₃ | DMF | 60-80 | Varies | Good (Expected) | Inferred |
Yields are representative and can vary based on the specific substrate and reaction conditions.
The use of this compound in N-alkylation is expected to proceed with good efficiency, comparable to other primary alkyl bromides. The steric accessibility of the primary carbon atom favors the SN2 mechanism. To control for over-alkylation, strategies such as using an excess of the amine substrate or slow, portion-wise addition of the alkylating agent are recommended.[5][7][8]
O-Alkylation of Phenols
The O-alkylation of phenols, a variation of the Williamson ether synthesis, is a widely used method for the preparation of aryl ethers.[9][10] The reaction typically proceeds by deprotonation of the phenol with a base to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent.[11]
Table 2: Comparative Yields in O-Alkylation of Phenols
| Alkylating Agent | Phenol Substrate | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl Bromide | Phenol | K₂CO₃ | Acetone | Reflux | 6 | 92 | [12] |
| Iodoethane | 4-Nitrophenol | K₂CO₃ | DMF | RT | 4 | 98 | General Knowledge |
| Dimethyl Sulfate | Phenol | NaOH | Water/DCM | RT | 1 | >95 | [13] |
| This compound | Phenol | K₂CO₃ | DMF | 80-100 | Varies | Good to Excellent (Expected) | Inferred |
Yields are representative and can vary based on the specific substrate and reaction conditions.
This compound is anticipated to be an effective reagent for the O-alkylation of phenols. The use of a polar aprotic solvent like DMF or acetonitrile can enhance the rate of reaction by solvating the cation of the base, thereby increasing the nucleophilicity of the phenoxide anion.[10]
S-Alkylation of Thiols
The S-alkylation of thiols is a highly efficient and common method for the synthesis of thioethers (sulfides).[14] Thiols are excellent nucleophiles, and their alkylation with primary alkyl halides typically proceeds rapidly and in high yield under mild conditions.[15]
Table 3: Comparative Yields in S-Alkylation of Thiols
| Alkylating Agent | Thiol Substrate | Base | Solvent | Temp (°C) | Time (min) | Yield (%) | Reference |
| Benzyl Chloride | Thiophenol | Et₃N or K₂CO₃ | Water | RT | 60 | >95 | [15] |
| Alkyl Halides (various) | Aliphatic/Aromatic Thiols | K₂CO₃ | DMF | RT | Varies | Excellent | [14] |
| Benzyl Bromide | Benzylthiol | NaOH | Methanol | Reflux | 180-240 | High | [16] |
| This compound | Thiophenol | K₂CO₃ | DMF | RT | Varies | Excellent (Expected) | Inferred |
Yields are representative and can vary based on the specific substrate and reaction conditions.
Given the high nucleophilicity of thiols, this compound is expected to be a highly effective reagent for S-alkylation, likely affording excellent yields under mild conditions. The reaction can often be carried out at room temperature with a weak base such as potassium carbonate.
Experimental Protocols
The following are generalized, representative protocols for alkylation reactions. Researchers should optimize conditions for their specific substrates and desired outcomes.
General Protocol for N-Alkylation of a Primary Amine
Caption: Workflow for N-alkylation.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq.) and a suitable base (e.g., potassium carbonate, 2.0-3.0 eq.) in anhydrous DMF.
-
Addition of Alkylating Agent: Add this compound (1.0-1.2 eq.) dropwise to the stirred solution at room temperature. For mono-alkylation, slow addition is crucial.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and stir.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for O-Alkylation of a Phenol
-
Reaction Setup: To a dry round-bottom flask, add the phenol (1.0 eq.), a base (e.g., potassium carbonate, 1.5-2.0 eq.), and a suitable solvent (e.g., anhydrous DMF or acetone).
-
Addition of Alkylating Agent: Add this compound (1.1-1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture (e.g., 60-100 °C) and stir for the required duration.
-
Monitoring: Follow the disappearance of the starting material using TLC.
-
Workup: After cooling, filter off the inorganic salts and concentrate the solvent. Dissolve the residue in an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: After solvent removal, purify the product by column chromatography or recrystallization.
General Protocol for S-Alkylation of a Thiol
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 eq.) and a base (e.g., potassium carbonate or triethylamine, 1.1-1.5 eq.) in a solvent such as DMF or ethanol.
-
Addition of Alkylating Agent: Add this compound (1.0-1.1 eq.) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent.
-
Purification: Wash the combined organic extracts, dry over an anhydrous drying agent, and concentrate in vacuo. The crude product can be purified by column chromatography if necessary.
Conclusion
This compound emerges as a versatile and effective alkylating agent for a range of synthetic transformations. Its reactivity as a primary alkyl bromide is comparable to that of other commonly used reagents like benzyl bromide and simple alkyl halides. The presence of the ortho-cyano group provides a valuable functional handle for further synthetic elaboration, making it a particularly useful building block in multi-step syntheses.
While direct quantitative comparative data remains somewhat limited, the established principles of SN2 reactions and the existing data for analogous compounds strongly support its efficacy in N-, O-, and S-alkylation reactions. The experimental protocols provided in this guide offer a solid foundation for the successful application of this compound in the research and development of novel chemical entities.
References
- 1. US2831898A - Phenol alkylation process - Google Patents [patents.google.com]
- 2. SN2 reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. O-Alkylation of phenol derivatives via a nucleophilic substitution - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pharmaxchange.info [pharmaxchange.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. jmaterenvironsci.com [jmaterenvironsci.com]
- 15. sid.ir [sid.ir]
- 16. arkat-usa.org [arkat-usa.org]
A Comparative Guide to the Synthesis of 2-(2-Bromoethyl)benzonitrile for Pharmaceutical Research and Development
This guide provides an in-depth comparative analysis of prominent synthetic routes to 2-(2-bromoethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. Designed for researchers, scientists, and professionals in drug development, this document offers a critical evaluation of each method, supported by detailed experimental protocols and a discussion of their relative merits and drawbacks.
Introduction: The Significance of this compound
This compound is a valuable building block in organic synthesis, primarily utilized for the introduction of a 2-(2-cyano)phenylethyl moiety into target molecules. Its bifunctional nature, possessing both a reactive bromoethyl group and a versatile nitrile functionality, allows for a wide range of subsequent chemical transformations. This makes it an important precursor in the development of novel therapeutic agents and other complex organic molecules. The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for any research and development program.
This guide will focus on two primary and practical synthetic strategies for the preparation of this compound:
-
Route 1: Radical Bromination of 2-Ethylbenzonitrile
-
Route 2: Conversion of 2-(2-Hydroxyethyl)benzonitrile
A third potential route, the Sandmeyer reaction , will also be briefly discussed, outlining its theoretical applicability and inherent challenges.
Route 1: Radical Bromination of 2-Ethylbenzonitrile
This approach leverages the selective bromination of the benzylic position of 2-ethylbenzonitrile using a radical initiator. The reaction is typically carried out using N-bromosuccinimide (NBS) as the bromine source, which allows for a controlled and selective bromination.
Mechanistic Insight
The reaction proceeds via a free radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN), thermally decomposes to generate radicals. These radicals abstract a hydrogen atom from the benzylic position of 2-ethylbenzonitrile, forming a resonance-stabilized benzylic radical. This radical then reacts with NBS to yield the desired product and a succinimidyl radical, which continues the chain reaction. The selectivity for the benzylic position is due to the enhanced stability of the resulting benzylic radical.
Experimental Protocol
Materials:
-
2-Ethylbenzonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄) or a greener alternative such as acetonitrile
-
Saturated sodium bicarbonate solution
-
Saturated sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of 2-ethylbenzonitrile (1.0 eq.) in carbon tetrachloride (0.2 M), add N-bromosuccinimide (1.1 eq.) and a catalytic amount of AIBN (0.05 eq.).
-
Reflux the reaction mixture under an inert atmosphere for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford this compound.
Workflow Diagram
Caption: Workflow for the radical bromination of 2-ethylbenzonitrile.
Route 2: Conversion of 2-(2-Hydroxyethyl)benzonitrile
This synthetic pathway involves the transformation of a hydroxyl group in the starting material, 2-(2-hydroxyethyl)benzonitrile, into a bromine atom. This can be achieved using various brominating agents, with phosphorus tribromide (PBr₃) and the Appel reaction (using triphenylphosphine and carbon tetrabromide) being common and effective methods.
Mechanistic Insight
Using Phosphorus Tribromide (PBr₃): The reaction proceeds through the formation of a phosphite ester intermediate, which is a good leaving group. The bromide ion then acts as a nucleophile, displacing the phosphite ester in an Sₙ2 reaction to yield the alkyl bromide.[1]
The Appel Reaction: In the Appel reaction, triphenylphosphine reacts with carbon tetrabromide to form a phosphonium salt. The alcohol then attacks the phosphonium ion, and subsequent intramolecular decomposition leads to the formation of the desired alkyl bromide and triphenylphosphine oxide.[2]
Experimental Protocol (Using PBr₃)
Materials:
-
2-(2-Hydroxyethyl)benzonitrile
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or dichloromethane
-
Ice-water bath
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-(2-hydroxyethyl)benzonitrile (1.0 eq.) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add phosphorus tribromide (0.4 eq.) dropwise to the cooled solution with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction by TLC.
-
Carefully quench the reaction by slowly adding it to a stirred mixture of ice and saturated sodium bicarbonate solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Workflow Diagram
Caption: Workflow for the conversion of 2-(2-hydroxyethyl)benzonitrile using PBr₃.
Comparative Analysis
| Parameter | Route 1: Radical Bromination | Route 2: Conversion of Alcohol |
| Starting Material Availability | 2-Ethylbenzonitrile may require synthesis. | 2-(2-Hydroxyethyl)benzonitrile can be prepared from 2-bromobenzonitrile. |
| Reagents | NBS, AIBN (toxic), CCl₄ (toxic) | PBr₃ (corrosive), PPh₃/CBr₄ |
| Reaction Conditions | Reflux, requires inert atmosphere | 0 °C to room temperature |
| Selectivity | Generally good for benzylic position | High, specific to the alcohol |
| Byproducts | Succinimide (can be filtered) | Triphenylphosphine oxide (can be difficult to remove) |
| Yield | Moderate to good (typically 60-80%) | Good to excellent (typically 70-90%) |
| Scalability | Feasible, but handling of CCl₄ can be an issue. | Generally good, though PBr₃ requires careful handling. |
| Green Chemistry Aspect | Use of toxic solvent (CCl₄) is a major drawback. | Can be performed in less hazardous solvents like diethyl ether. |
The Sandmeyer Reaction: A Theoretical Alternative
The Sandmeyer reaction offers a classical method for introducing a bromine atom onto an aromatic ring via a diazonium salt intermediate.[3][4] In principle, this compound could be synthesized from 2-(2-aminoethyl)aniline.
Proposed Synthetic Scheme
Caption: Proposed Sandmeyer reaction for this compound synthesis.
Challenges and Considerations
While theoretically sound, this route presents significant practical challenges:
-
Starting Material: 2-(2-Aminoethyl)aniline is not a readily available commercial starting material and would require a multi-step synthesis, adding to the overall complexity and cost of the process.
-
Diazonium Salt Stability: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling procedures.
-
Reaction Conditions: The reaction typically involves strongly acidic conditions and the use of copper salts, which may require careful workup and purification to remove.
Due to these factors, the Sandmeyer reaction is generally considered a less practical and more hazardous approach for the synthesis of this compound compared to the two primary routes discussed.
Characterization of this compound
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Expected signals would include a triplet for the benzylic protons (CH₂-Ar), a triplet for the protons adjacent to the bromine (CH₂-Br), and multiplets for the aromatic protons.
-
¹³C NMR: Will show characteristic peaks for the nitrile carbon, the aromatic carbons, and the two aliphatic carbons.
-
IR Spectroscopy: A strong absorption band around 2220-2230 cm⁻¹ is indicative of the nitrile group.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern for a bromine-containing compound.
Based on available data for similar compounds, the following spectral data can be anticipated:
-
¹H NMR (CDCl₃): δ 7.6-7.3 (m, 4H, Ar-H), 3.7 (t, 2H, CH₂Br), 3.2 (t, 2H, ArCH₂).[5]
-
MS (FAB): m/z calculated for C₉H₈BrN: 210.0; found for a related isomer, 196.71 (for C₈H₆BrN).[6]
Conclusion and Recommendations
Both the radical bromination of 2-ethylbenzonitrile and the conversion of 2-(2-hydroxyethyl)benzonitrile are viable and effective methods for the synthesis of this compound.
-
Route 1 (Radical Bromination) is a direct approach but may suffer from the use of hazardous reagents and solvents. Optimization to replace carbon tetrachloride with a greener solvent like acetonitrile is highly recommended.[7]
-
Route 2 (Conversion of Alcohol) offers milder reaction conditions and potentially higher yields. The choice between PBr₃ and the Appel reaction will depend on reagent availability, cost, and ease of purification. The removal of triphenylphosphine oxide from the Appel reaction can sometimes be challenging.
For laboratory-scale synthesis, Route 2, utilizing phosphorus tribromide , is often the preferred method due to its high efficiency, mild conditions, and relatively straightforward workup. For larger-scale industrial applications, a thorough process safety and cost analysis for both routes would be necessary. The Sandmeyer reaction, while a cornerstone of aromatic chemistry, is not recommended for this specific target molecule due to the lack of a readily available starting material and inherent safety concerns.
References
A Senior Application Scientist's Guide to Validating the Purity of 2-(2-Bromoethyl)benzonitrile Derivatives by HPLC
In the landscape of drug discovery and development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. For compounds like 2-(2-bromoethyl)benzonitrile and its derivatives—critical precursors in the synthesis of various pharmaceutical agents—rigorous purity assessment is non-negotiable.[1][2] Impurities, even in trace amounts, can lead to unforeseen side reactions, reduced yield, and potentially toxic final active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity validation of these derivatives. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower robust and reliable analysis.
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for assessing the purity of non-volatile and thermally sensitive compounds like this compound.[3] Its principal advantages—high resolution, sensitivity, and quantitative accuracy—make it superior to other methods like Thin-Layer Chromatography (TLC) for definitive purity analysis. Reversed-Phase HPLC (RP-HPLC) is particularly well-suited for these moderately polar aromatic compounds.[4][5]
In RP-HPLC, a non-polar stationary phase (like C18) is used with a polar mobile phase.[4] The this compound molecule, with its aromatic ring and nitrile group, exhibits moderate hydrophobicity, allowing for excellent retention and separation from both more polar starting materials and less polar by-products.
Comparative Analysis of RP-HPLC Stationary Phases
The choice of the HPLC column is the most critical parameter in method development. While a standard C18 column is the workhorse for many applications, subtle differences in the stationary phase can dramatically impact selectivity for the specific impurities present in this compound syntheses.
| Stationary Phase | Principle of Separation & Key Characteristics | Ideal Use Case for Benzonitrile Derivatives |
| Standard C18 (L1) | Hydrophobic Interactions: Separates based on hydrophobicity. Effective end-capping reduces peak tailing for basic compounds. Provides excellent retention for a broad range of moderately polar to non-polar analytes.[6] | Primary Choice: This is the recommended starting point for general purity assessment. It will effectively separate the main analyte from common non-polar impurities and unreacted polar starting materials. |
| Phenyl-Hexyl (L11) | π-π Interactions & Hydrophobicity: The phenyl group offers alternative selectivity, especially for aromatic compounds.[7][8] It can differentiate between analytes with similar hydrophobicity but different aromatic character. | Problem-Solving & Orthogonal Method: If critical impurities, such as isomers or aromatic by-products, co-elute with the main peak on a C18 column, a Phenyl-Hexyl column provides the necessary alternative selectivity. |
| Embedded Polar Group (EPG) | Hydrophobic Interactions & H-Bonding: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This makes them compatible with 100% aqueous mobile phases and provides unique selectivity for polar compounds. | Analysis of Highly Polar Impurities: Useful if the synthesis is suspected of generating highly polar, water-soluble impurities that are poorly retained on a standard C18 column. |
The Self-Validating Experimental Protocol: A Step-by-Step Guide
Trustworthy data comes from a protocol that validates itself with every run. This is achieved through a rigorous System Suitability Test (SST) performed before any sample analysis.[9][10] The SST ensures that the entire chromatographic system—instrument, column, and mobile phase—is performing adequately on the day of analysis.[11]
Experimental Workflow Diagram
Caption: General workflow for HPLC purity analysis.
Detailed Protocol: Optimized Gradient RP-HPLC Method
This protocol is designed as a robust starting point for the analysis of this compound derivatives.
1. Instrumentation and Consumables:
-
HPLC System: A standard HPLC or UHPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (A smaller particle size provides higher efficiency).[6]
-
Reagents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).
2. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile (ACN)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Rationale: Maintaining a constant column temperature ensures reproducible retention times and peak shapes. 30°C is a good starting point to ensure efficiency without risking analyte degradation.
-
-
Detection Wavelength: 220 nm
-
Rationale: The benzonitrile moiety has a strong absorbance at lower UV wavelengths. A DAD detector is recommended to screen for impurities that may have different UV maxima.
-
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B (ACN) 0.0 40 15.0 90 17.0 90 17.1 40 | 20.0 | 40 |
-
Rationale: A gradient elution is crucial for purity analysis. It starts with a lower organic content to retain and separate polar impurities, then ramps up to elute the main analyte and any non-polar impurities, ensuring a complete profile of the sample within a reasonable runtime.
-
3. Solution Preparation:
-
Sample Solution: Accurately weigh and dissolve the synthesized this compound derivative in Acetonitrile to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.
-
System Suitability Solution (SST): Prepare a solution containing the main analyte (approx. 0.5 mg/mL) and spike it with a small amount (e.g., 0.5%) of a known, closely eluting impurity or a related compound. If no impurities are available, a degraded sample can be used.
4. System Suitability Test (SST) - The Self-Validation Check:
-
Before sample analysis, perform five replicate injections of the SST solution.
-
The system is deemed ready for use only if all acceptance criteria are met.[12] This step is mandated by regulatory bodies like the USP and FDA.[9][10]
| Parameter | Acceptance Criteria (per USP <621>) | Rationale |
| Precision (%RSD) | ≤ 2.0% for peak area of the main analyte | Demonstrates the reproducibility of the pump and injector.[11] |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration and quantification.[11][12] |
| Resolution (Rs) | ≥ 2.0 between the main peak and the spiked impurity | Confirms the method's ability to separate the analyte from its critical impurities.[10][12] |
| Theoretical Plates (N) | > 2000 | Measures the efficiency of the column, indicating good separation power.[12] |
Data Interpretation: A Comparative Example
To illustrate the importance of method optimization, consider the hypothetical data below comparing a non-optimized isocratic method with the optimized gradient method described above for a sample of this compound containing a key impurity.
| Parameter | Method A: Non-Optimized Isocratic | Method B: Optimized Gradient |
| Elution Mode | 70% ACN / 30% Water | 40% to 90% ACN Gradient |
| Run Time | 10 minutes | 20 minutes |
| Resolution (Rs) | 1.3 (Poor Separation) | 3.5 (Excellent Separation) |
| Tailing Factor (T) | 1.8 | 1.2 |
| Theoretical Plates (N) | 3,500 | 8,500 |
| Calculated Purity (%) | 99.5% (Inaccurate due to co-elution) | 98.8% (Accurate) |
Analysis: The non-optimized isocratic method is faster but provides poor resolution (Rs < 1.5), leading to co-elution of the impurity with the main peak. This results in an overestimation of the analyte's purity. The optimized gradient method, while longer, provides superior separation, better peak shape (lower tailing factor), and higher column efficiency (more theoretical plates), yielding a more accurate and reliable purity value.[5]
Conclusion
Validating the purity of this compound derivatives is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A well-developed, gradient-based RP-HPLC method, built on a foundation of sound chromatographic principles and verified by rigorous system suitability testing, is the most reliable approach. While a standard C18 column is a robust starting point, exploring alternative selectivities, such as those offered by Phenyl-Hexyl columns, can be invaluable for resolving complex impurity profiles. By understanding the causality behind each experimental choice, scientists can develop and implement self-validating analytical methods that generate trustworthy, high-quality data.
References
- 1. medcraveonline.com [medcraveonline.com]
- 2. Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 7. HPLC column selection - how to choose the right HPLC column | Analytics-Shop [analytics-shop.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 11. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 12. pharmatimesofficial.com [pharmatimesofficial.com]
Benchmarking the performance of 2-(2-Bromoethyl)benzonitrile in specific reaction types
An in-depth guide to the performance of 2-(2-Bromoethyl)benzonitrile in key organic transformations, offering a comparative analysis for researchers, scientists, and professionals in drug development.
Introduction: The Synthetic Utility of this compound
This compound is a versatile bifunctional molecule that has garnered significant interest in organic synthesis. Its structure, featuring a reactive bromoethyl group and a cyano-substituted aromatic ring, makes it a valuable precursor for the construction of a variety of complex molecular architectures, particularly fused nitrogen heterocycles. These heterocyclic systems are prominent scaffolds in many biologically active compounds and pharmaceuticals.[1][2][3] The strategic placement of the electrophilic bromoethyl side chain ortho to the nitrile group allows for efficient intramolecular reactions, leading to the formation of new rings. This guide provides a comprehensive benchmark of this compound's performance in key reaction types, offering a comparative perspective against alternative synthetic strategies.
Performance in Intramolecular Cyclization Reactions
A primary application of this compound is in the synthesis of fused nitrogen-containing heterocycles through intramolecular cyclization. The proximity of the electrophilic bromoethyl group to the nucleophilic nitrogen, which can be generated from the nitrile functionality, facilitates ring closure.
Synthesis of Isoquinoline Scaffolds
The isoquinoline core is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs with a wide range of biological activities, including anticancer and antimicrobial properties.[4][5] Traditional methods for isoquinoline synthesis, such as the Bischler-Napieralski or Pictet-Spengler reactions, often require harsh conditions and may have limited substrate scope.[6][7] this compound offers a valuable alternative for the construction of certain isoquinoline derivatives.
While direct experimental data for the cyclization of this compound to a simple isoquinoline was not found in the provided search results, the analogous cyclization of similar substrates provides a strong indication of its potential. For instance, the intramolecular cyclization of aryllithium species generated from 1-bromo-2-(2-bromoethyl)benzene has been studied, highlighting the feasibility of such ring closures.[8]
Benchmarking Performance in Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the ethyl side chain of this compound also allows for its participation in various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[9][10][11][12]
Heck Reaction
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[10][13][14] In the context of this compound, the bromoethyl group can act as the halide component. Studies have shown the feasibility of Heck reactions with substrates like 2-bromo ethyl benzene.[15]
Sonogashira Coupling
The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[11][16] This reaction is instrumental in the synthesis of enynes and other complex molecules.[17]
Suzuki Coupling
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide or triflate.[12][18][19] It is widely used for the synthesis of biaryls, styrenes, and conjugated dienes. The reaction is known for its mild conditions and high functional group tolerance.[20]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[9][21][22][23] This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance, replacing harsher classical methods.[24]
Comparative Analysis with Alternative Reagents
To provide a comprehensive performance benchmark, it is essential to compare this compound with alternative starting materials for the synthesis of similar target molecules.
| Reaction Type | Target Scaffold | This compound Performance | Alternative Reagent | Alternative Performance |
| Intramolecular Cyclization | Isoquinolines | Potentially high yield under mild conditions (inferred) | 2-Alkynyl Benzyl Azides | Transition-metal-free, one-pot sequential method[7] |
| Heck Reaction | Substituted Alkenes | Feasible for C-C bond formation[15] | Aryl Halides | Well-established, broad substrate scope[10][13] |
| Sonogashira Coupling | Alkynes/Enynes | Potential for diverse functionalization | Aryl/Vinyl Halides | Widely used, mild conditions, requires copper co-catalyst[11][16] |
| Suzuki Coupling | Biaryls/Styrenes | Potential for C-C bond formation | Aryl Halides/Triflates | High yields, excellent functional group tolerance[12][19] |
| Buchwald-Hartwig Amination | Aryl Amines | Not a direct precursor for C-N bond formation at the aromatic ring | Aryl Halides/Triflates | Broad scope for primary and secondary amines[9][22] |
Experimental Protocols
General Protocol for Intramolecular Cyclization of a 2-(2-Bromoethyl)aryl Derivative (Illustrative)
This protocol is based on general procedures for base-mediated intramolecular cyclization and should be optimized for this compound.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Potassium tert-butoxide - t-BuOK, or Lithium diisopropylamide - LDA)
-
Quenching solution (e.g., saturated aqueous ammonium chloride)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a low temperature (e.g., -78 °C).
-
Slowly add a solution of the base (e.g., t-BuOK in THF) to the reaction mixture.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Experimental Workflow for Intramolecular Cyclization
Caption: Workflow for intramolecular cyclization.
Logical Relationship in Palladium-Catalyzed Cross-Coupling
Caption: Generalized catalytic cycle for cross-coupling.
References
- 1. Fused Heterocyclic Nitrogen Systems Containing Phosphorus Atom – Oriental Journal of Chemistry [orientjchem.org]
- 2. Nitrogen-containing Fused Heterocycles: Organic Synthesis and App...: Ingenta Connect [ingentaconnect.com]
- 3. ovid.com [ovid.com]
- 4. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Biosynthetic Route to the Isoquinoline Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Reactions and Medicinal Uses of Isoquinoline | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. ACG Publications - Solvent and electronic effects on kinetics of cyclization of thermolabile aryllithium reagents. A comparison between 1-bromo-2-(2-bromoethyl)benzene and 4,5-dimethoxy-1-bromo-2-(2-bromoethyl)benzene [acgpubs.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Heck reaction - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. Heck Reaction [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. BJOC - Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions [beilstein-journals.org]
- 18. m.youtube.com [m.youtube.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 24. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
Cost-benefit analysis of using 2-(2-Bromoethyl)benzonitrile in multi-step synthesis
An In-Depth Guide to the Strategic Use of 2-(2-Bromoethyl)benzonitrile in Complex Synthesis
A Senior Application Scientist's Perspective on Cost, Efficiency, and Strategic Value
In the intricate world of multi-step synthesis, the selection of a starting material is a foundational decision that dictates the trajectory of the entire project. This choice reverberates through every subsequent step, influencing reaction efficiency, purification complexity, overall yield, and ultimately, the economic viability of the synthetic route. This guide offers a comprehensive cost-benefit analysis of this compound, a versatile bifunctional building block, tailored for researchers, chemists, and drug development professionals. We will move beyond a simple cataloging of reactions to a nuanced discussion of strategic value, comparing this reagent against viable alternatives to inform more effective and economical synthetic planning.[1][2][3]
The Chemical and Strategic Profile of this compound
This compound (C₉H₈BrN) is a crystalline solid distinguished by two key functional groups: a reactive primary alkyl bromide and an ortho-substituted benzonitrile.[4][5] This unique arrangement makes it a powerful intermediate for introducing a 2-(cyanophenyl)ethyl moiety into a target molecule.
-
The Bromoethyl Group: This is a potent electrophilic site, readily participating in nucleophilic substitution (Sₙ2) reactions. It serves as an effective two-carbon linker, ideal for alkylating a wide range of nucleophiles such as amines, phenols, thiols, and carbanions.
-
The Benzonitrile Group: The nitrile functionality is a versatile synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions. Its presence from an early stage avoids the often harsh conditions required to introduce a cyano group onto an aromatic ring later in a synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₈BrN |
| Molecular Weight | 210.07 g/mol [4] |
| Appearance | Solid |
| CAS Number | 101860-81-5[4] |
From a safety perspective, while not acutely toxic, it is classified as an irritant and harmful if swallowed, necessitating standard laboratory precautions such as handling in a well-ventilated fume hood and using appropriate personal protective equipment (PPE).[6]
Core Application: Synthesis of Fused Heterocyclic Scaffolds
A prominent application of this compound is in the construction of nitrogen-containing polycyclic aromatic hydrocarbons, such as phenanthridines. These structures are prevalent in biologically active natural products and pharmaceuticals.[7][8] The synthesis often involves an initial alkylation step followed by an intramolecular cyclization.
A Practical Cost-Benefit Analysis: The Alternatives
The decision to use this compound should be made after evaluating other feasible synthetic pathways. Here, we compare it against three common alternatives.
Alternative 1: 2-(Bromomethyl)benzonitrile (2-Cyanobenzyl Bromide)
This isomer provides a one-carbon shorter linker. While seemingly a minor change, it fundamentally alters the resulting molecular skeleton.
-
Cost: 2-(Bromomethyl)benzonitrile is often significantly cheaper and more widely available from major suppliers.[9][10]
-
Reactivity: As a benzylic bromide, it is more reactive in Sₙ2 reactions than its bromoethyl counterpart. This can lead to faster reaction times and milder conditions.
-
Benefit Analysis: If the target molecule requires a one-carbon (methylene) linker, this reagent is superior. However, if the two-carbon ethyl linker is essential, using this reagent would necessitate an additional carbon-insertion step (e.g., cyanide addition followed by reduction), adding complexity and cost that would negate its initial price advantage.
Alternative 2: (2-Bromoethyl)benzene
This alternative lacks the nitrile group, making it a simpler and generally less expensive starting material.[6]
-
Cost: (2-Bromoethyl)benzene is typically more economical than the benzonitrile derivative.
-
Synthetic Strategy: This choice is viable if the nitrile group is not required in the final target or if it can be introduced more efficiently at a later stage.
-
Benefit Analysis: The "cost" of this alternative is the potential need for a late-stage cyanation reaction (e.g., Sandmeyer reaction on an amino precursor or palladium-catalyzed cyanation of an aryl halide). These steps often require harsh reagents (e.g., copper cyanide) or expensive catalysts and can have variable yields. The benefit of this compound is that it "front-loads" the synthesis with the versatile nitrile handle, simplifying downstream transformations.
Alternative 3: The "On-Demand" Two-Step Synthesis
This strategy involves synthesizing the bromoethyl functionality from a cheaper, more common precursor like 2-phenylethanol.
-
Cost: 2-Phenylethanol is a commodity chemical and is substantially cheaper than this compound.
-
Synthetic Strategy: This approach involves two discrete synthetic operations: (1) Cyanation of the aromatic ring (if needed), followed by (2) Conversion of the alcohol to the bromide (e.g., using PBr₃ or HBr).
-
Benefit Analysis: While the raw material cost is low, this route introduces significant "hidden" costs. These include the time and labor for two additional reactions, the cost of reagents for these transformations, and the resources for purification after each step. The overall yield will be a product of the yields of each individual step, which can often be lower than the direct route.
Quantitative Comparison and Experimental Protocol
To ground this analysis in a real-world scenario, let's consider the synthesis of an N-arylated intermediate, a precursor for many bioactive molecules.
Representative Protocol: N-alkylation of Aniline
Objective: To synthesize N-(2-(2-cyanophenyl)ethyl)aniline.
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask charged with acetonitrile, add aniline and potassium carbonate.
-
Stir the suspension at room temperature for 15 minutes.
-
Add a solution of this compound in acetonitrile dropwise to the mixture.
-
Heat the reaction mixture to reflux (approx. 82°C) and monitor by TLC until the starting bromide is consumed (typically 6-12 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the pure N-(2-(2-cyanophenyl)ethyl)aniline.
Table 2: Cost-Benefit Analysis for Synthesizing the N-Alkylated Intermediate
| Parameter | Route A: Direct (Using this compound) | Route B: On-Demand (From 2-phenylethanol) |
| Starting Material Cost | High | Very Low |
| Number of Steps | 1 | 3 (Cyanation, Bromination, Alkylation) |
| Typical Overall Yield | 75-85% | 40-60% (cumulative over 3 steps) |
| Labor & Time | Low (1 day) | High (3-4 days) |
| Reagent & Solvent Cost | Low (base, solvent) | High (cyanide source, brominating agent, multiple solvents) |
| Purification Complexity | Moderate (1 column) | High (3 reactions, 3 purifications) |
| Waste Generation | Low | High |
| Calculated "True Cost" | Moderate | High |
This quantitative comparison illustrates a critical principle: the initial price of a reagent is only one component of the total cost. When factoring in yield, labor, and downstream processing, the initially more expensive, specialized reagent often proves to be the more economical choice.
Conclusion and Strategic Recommendations
The decision to incorporate this compound into a synthetic plan is a strategic one that hinges on a careful evaluation of the entire synthetic route.
-
This compound is the optimal choice when:
-
The target molecule requires the specific 2-(cyanophenyl)ethyl scaffold.
-
A high overall yield and process efficiency are critical (e.g., in later-stage drug development or scale-up).
-
Minimizing the number of synthetic steps is a priority to save time and labor.
-
The versatile nitrile handle is planned for subsequent transformations.
-
-
Alternatives should be considered when:
-
The budget for starting materials is extremely constrained, and the additional time and lower yield of an "on-demand" synthesis are acceptable (e.g., in early-stage academic exploration).
-
A different linker length is required, in which case an isomer like 2-(bromomethyl)benzonitrile would be the correct choice.[11]
-
The nitrile functionality is not needed, making the cheaper (2-bromoethyl)benzene a more direct and cost-effective option.
-
Ultimately, this compound represents an investment in efficiency. Its higher upfront cost is frequently offset by significant savings in time, resources, and purification efforts, leading to a lower "true cost" and a higher probability of success in complex, multi-step synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. This compound | C9H8BrN | CID 57227888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. biosynth.com [biosynth.com]
- 7. Come-back of phenanthridine and phenanthridinium derivatives in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 22115-41-9 Cas No. | 2-(Bromomethyl)benzonitrile | Apollo [store.apolloscientific.co.uk]
- 10. 2-(Bromomethyl)benzonitrile = 97 22115-41-9 [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
A Comparative Guide to the Kinetic Studies of Reactions Involving 2-(2-Bromoethyl)benzonitrile
For researchers, medicinal chemists, and professionals in drug development, understanding the reaction kinetics of a versatile synthetic intermediate is not merely an academic exercise; it is fundamental to process optimization, yield maximization, and the rational design of novel synthetic pathways. 2-(2-Bromoethyl)benzonitrile stands as a critical precursor, particularly in the synthesis of isoquinoline and its derivatives—scaffolds of immense importance in medicinal chemistry.[1][2][3] This guide provides an in-depth kinetic analysis of the key reactions involving this compound, compares its primary cyclization pathway with alternative synthetic routes, and offers robust experimental protocols for conducting such kinetic studies in a laboratory setting.
The Dichotomous Reactivity of this compound: A Kinetic Perspective
The structure of this compound presents two primary avenues for reaction: intermolecular nucleophilic substitution at the electrophilic carbon bearing the bromine, and intramolecular cyclization initiated by the nitrile group. The dominant pathway is dictated by a delicate balance of reaction conditions, the nature of the nucleophile, and solvent effects, all of which are best understood through the lens of chemical kinetics.
The bromoethyl group is a primary alkyl halide. This structural feature strongly favors a bimolecular nucleophilic substitution (SN2) mechanism over a unimolecular (SN1) pathway for intermolecular reactions.[4][5] An SN1 route would require the formation of a high-energy primary carbocation, which is energetically unfavorable.[6] Therefore, for both intermolecular and intramolecular pathways, we can confidently ground our analysis in the principles of SN2 kinetics.
Diagram: Competing Reaction Pathways
References
- 1. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes | Semantic Scholar [semanticscholar.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
A Researcher's Guide to Cross-Validating Experimental and Computational Results: The Case of 2-(2-Bromoethyl)benzonitrile Reactions
This guide provides a comprehensive framework for integrating experimental organic synthesis with computational chemistry to achieve a deeper, more predictive understanding of reaction mechanisms. We will use the reactions of 2-(2-Bromoethyl)benzonitrile as a practical case study to demonstrate how these two domains synergistically validate one another, offering insights that neither approach can provide in isolation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage modern computational tools to accelerate and enrich their experimental work.
Introduction: The Synergy of Bits and Beakers
In modern chemical synthesis and drug discovery, the "what" of a reaction—the product obtained—is only the beginning. The "how" and "why"—the underlying reaction mechanism—are critical for optimization, predicting outcomes with novel substrates, and avoiding undesirable side products. While laboratory experiments provide tangible proof of a transformation, they often leave the fleeting, high-energy transition states and intricate molecular interactions shrouded in mystery.
Conversely, computational chemistry, particularly methods like Density Functional Theory (DFT), allows us to model these transient structures and map out entire reaction energy landscapes.[1][2] However, these predictions exist in a theoretical space and require experimental validation to be grounded in reality. By cross-validating experimental outcomes with computational predictions, we create a powerful, self-validating system that enhances scientific rigor and accelerates discovery.[3][4]
This compound is an ideal candidate for this dual approach. It possesses two key functional groups—a reactive alkyl bromide (an electrophile) and a nitrile group (a potential nucleophile)—tethered by a flexible ethyl chain. This structure suggests a predisposition for intramolecular reactions, but the precise pathway and feasibility are not immediately obvious. This guide will walk through a logical progression of experimental testing and computational modeling to elucidate its reactivity.
Part 1: The Experimental Investigation - An Intramolecular Cyclization Protocol
Our experimental hypothesis is that under basic conditions, this compound will undergo an intramolecular cyclization. The base is expected to facilitate the reaction, likely an intramolecular SN2-type attack of the nitrile's nitrogen atom on the electrophilic carbon bearing the bromine. This would result in the formation of a cyclic iminium intermediate, which upon hydrolysis during workup, would yield a cyclic ketone.
Causality in Experimental Design
-
Choice of Base: Potassium tert-butoxide (KOtBu) is selected. It is a strong, non-nucleophilic base, which is crucial to prevent it from competing with the intramolecular reaction by attacking the alkyl bromide directly. Its bulkiness minimizes side reactions.
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is an excellent choice. It is an aprotic polar solvent, capable of dissolving the starting material and the base, but it will not interfere with the reaction by protonating any intermediates. Its relatively low boiling point simplifies removal post-reaction.
-
Inert Atmosphere: The reaction is conducted under nitrogen. KOtBu is highly reactive with atmospheric moisture and carbon dioxide. An inert atmosphere is essential to maintain the base's reactivity and prevent unwanted side reactions.[5]
-
Temperature Control: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic deprotonation and then allowed to warm to room temperature to provide sufficient thermal energy to overcome the activation barrier for cyclization.[5]
Experimental Workflow Diagram
The following diagram outlines the key stages of the experimental process.
References
- 1. grnjournal.us [grnjournal.us]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Bromoethyl)benzonitrile
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 2-(2-Bromoethyl)benzonitrile. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental aspect of laboratory safety and environmental stewardship. This guide is designed to provide both the procedural steps and the scientific rationale behind them, ensuring a deep understanding of safe handling practices.
Hazard Identification and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent risks of this compound is the first step in managing its disposal. This compound is an organobromine and a nitrile, a combination that presents multiple hazards. While specific toxicological data for this exact compound is limited, the hazards can be inferred from its functional groups and data on similar molecules like its isomer, 2-(Bromomethyl)benzonitrile.
The primary hazards are associated with its corrosivity and toxicity. Organobromine compounds can be environmentally persistent and require specific disposal methods, such as high-temperature incineration, to prevent the formation of toxic byproducts.[1][2] Nitriles are of particular concern due to their potential to metabolize into cyanide, a potent inhibitor of cellular respiration.[3]
For immediate reference, the key hazard classifications for the closely related and well-documented isomer, 2-(Bromomethyl)benzonitrile, are summarized below. It is prudent to handle this compound with the same level of caution.
| Hazard Class | GHS Category | Hazard Statement | Source |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage. | [4][5] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. | |
| Acute Toxicity, Oral (Harmful) | 4 | H302: Harmful if swallowed. | [5][6] |
These classifications mandate that this compound be treated as a corrosive and toxic hazardous waste. All waste streams containing this chemical, regardless of concentration, must be segregated and disposed of according to institutional and national regulations.[6][7]
The Core Principle: Waste Segregation
The single most critical step in the proper disposal of this compound is correct waste segregation . Due to the presence of a carbon-halogen bond (C-Br), this compound is classified as a halogenated organic waste .[1]
Causality: Halogenated and non-halogenated organic wastes are typically incinerated for disposal. However, they require different incineration conditions and flue gas scrubbing technologies.[2] Mixing these waste streams can lead to inefficient combustion, damage to incinerator facilities, and the release of highly toxic and environmentally persistent pollutants such as dioxins and furans. Therefore, you must never mix halogenated waste with non-halogenated organic waste.[8]
The following diagram outlines the initial decision-making process for waste handling.
Caption: Waste Segregation and Initial Handling Workflow.
Step-by-Step Disposal Protocols
Follow these procedures diligently. Always perform these tasks in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves.[9]
Protocol 1: Disposal of Liquid and Solid Waste
This protocol applies to reaction residues, contaminated solvents, purification media (e.g., silica gel), and other materials grossly contaminated with this compound.
-
Select the Correct Waste Container: Obtain a dedicated hazardous waste container labeled "Halogenated Organic Waste." These containers are typically provided by your institution's Environmental Health & Safety (EHS) department and should be made of a compatible material (e.g., glass or high-density polyethylene).
-
Transfer the Waste: Carefully transfer the liquid or solid waste into the designated container. Use a funnel for liquids to prevent spills. Do not fill the container beyond 75% capacity to allow for vapor expansion.[8]
-
Secure the Container: Tightly cap the waste container immediately after adding waste. Do not leave it open in the fume hood.
-
Update the Waste Log: Meticulously record the chemical name, "this compound," and the estimated quantity added on the hazardous waste tag or log sheet attached to the container. An accurate inventory is a legal requirement and essential for safe disposal.
-
Storage: Store the sealed waste container in a designated satellite accumulation area within your laboratory. Ensure it is kept in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
Protocol 2: Decontamination of Empty Containers
An "empty" container that once held this compound is not truly empty; it contains hazardous residue and must be decontaminated before it can be disposed of as non-hazardous waste.
-
Initial Rinse (Rinsate Collection): In a fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or methanol). The volume of each rinse should be approximately 10% of the container's volume.
-
Collect Rinsate as Hazardous Waste: Crucially, this first rinsate is now contaminated and must be disposed of as halogenated organic waste .[1] Collect all three rinses in your designated halogenated organic waste container.
-
Final Rinse: After the triple rinse, a final rinse with water may be performed. This final water rinsate can typically be disposed of down the drain, but you must confirm this with your local EHS guidelines.
-
Container Preparation for Disposal: Deface or remove the original manufacturer's label to prevent confusion. Allow the container to air dry completely in the back of the fume hood.
-
Final Disposition: Once clean and dry, the container can be disposed of in the appropriate receptacle for broken glass or plastic recycling, as per your institutional policy. Alternatively, a properly decontaminated and relabeled bottle can be reused as a halogenated waste container.[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.
-
Alert and Evacuate: Alert personnel in the immediate area. If the spill is large or you feel it is unsafe to handle, evacuate the area and contact your institution's EHS emergency line.
-
Secure the Area: If the spill is small and manageable, ensure the area is well-ventilated (keep the fume hood running).[7] Prevent others from entering the spill zone.
-
Don Appropriate PPE: At a minimum, wear double nitrile gloves, safety goggles, and a lab coat. For larger spills, a face shield and respirator may be necessary.[10]
-
Contain and Absorb: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial chemical spill pillow.[11] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Contaminated Material: Carefully sweep or scoop the absorbent material from the outside of the spill toward the center. Place all contaminated debris into a heavy-duty plastic bag or a designated waste container.
-
Label as Waste: Seal the bag or container and label it clearly as "Hazardous Waste: Spill Debris containing this compound."
-
Decontaminate the Surface: Wipe the spill area with a cloth soaked in soap and water or a suitable decontamination solution. All cleaning materials must also be disposed of as hazardous waste.
-
Arrange for Pickup: Contact EHS for prompt pickup of the spill waste. Do not place it in the regular laboratory trash.
By adhering to these scientifically grounded and procedurally detailed guidelines, you contribute to a safer research environment and ensure that our work does not come at the cost of environmental integrity.
References
- 1. bucknell.edu [bucknell.edu]
- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 3. stacks.cdc.gov [stacks.cdc.gov]
- 4. 2-(溴甲基)苯甲腈 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. chemistry.utoronto.ca [chemistry.utoronto.ca]
- 9. ehs.gatech.edu [ehs.gatech.edu]
- 10. WERCS Studio - Application Error [assets.thermofisher.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Navigating the Risks: A Guide to Personal Protective Equipment for Handling 2-(2-Bromoethyl)benzonitrile
For the diligent researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency, especially when working with reactive intermediates like 2-(2-Bromoethyl)benzonitrile. This guide provides an in-depth, procedural framework for the safe handling of this compound, with a laser focus on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Understanding the Hazard: Why Specific PPE is Non-Negotiable
A safety data sheet for a related compound, 2-(Bromomethyl)benzonitrile, classifies it as causing severe skin burns and eye damage[1][2]. Given the structural similarities, it is prudent to handle this compound with the same level of caution. The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, our PPE strategy must create a robust barrier against these routes.
Core PPE Recommendations for Handling this compound
The selection of PPE is not a one-size-fits-all approach; it is dictated by the nature of the task and the potential for exposure. Below is a summary of the essential PPE for handling this compound, categorized by the level of risk associated with the procedure.
| Laboratory Task | Required PPE | Rationale for Protection Level |
| Weighing and preparing solutions | - Nitrile gloves (double-gloved recommended)- Safety glasses with side shields- Laboratory coat | This is a low-aerosol generating activity, but direct contact with the solid or concentrated solutions is a primary risk. Double-gloving provides an extra layer of protection against potential tears or contamination. |
| Running reactions and transfers | - Nitrile gloves (double-gloved)- Chemical splash goggles- Laboratory coat- Work in a certified chemical fume hood | The risk of splashes and the generation of vapors increases during reactions and transfers. Chemical splash goggles offer superior protection compared to safety glasses. A fume hood is essential to control inhalation exposure. |
| Work-up and purification (e.g., extraction, chromatography) | - Nitrile gloves (double-gloved)- Chemical splash goggles and a face shield- Chemical-resistant apron over a laboratory coat- Work in a certified chemical fume hood | These procedures often involve larger volumes and a higher risk of splashes and aerosol generation. A face shield provides an additional layer of protection for the entire face. A chemical-resistant apron protects against larger spills. |
| Handling spills and waste disposal | - Heavy-duty nitrile or butyl rubber gloves- Chemical splash goggles and a face shield- Chemical-resistant apron or suit- Respiratory protection (as determined by risk assessment) | Spill cleanup and waste disposal present the highest potential for exposure. The use of more robust gloves and potentially respiratory protection is necessary to mitigate these risks. |
A Step-by-Step Guide to Donning and Doffing PPE
The effectiveness of PPE is only as good as the procedure used to put it on and take it off. A contaminated glove can easily lead to skin exposure if not removed correctly.
Donning Procedure:
-
Hand Hygiene: Start by washing your hands thoroughly with soap and water.
-
Lab Coat/Apron: Put on your laboratory coat, ensuring it is fully buttoned. If required, don a chemical-resistant apron over the lab coat.
-
Eye and Face Protection: Put on your safety glasses, chemical splash goggles, or face shield. Adjust for a snug and comfortable fit.
-
Gloves: Don your first pair of nitrile gloves. If double-gloving, put on the second pair over the first, ensuring the cuff of the outer glove goes over the cuff of your lab coat sleeve.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Grasp the outside of one glove at the wrist with your other gloved hand. Peel it off, turning it inside out. Hold the removed glove in your gloved hand.
-
Inner Gloves (if double-gloved) or Second Glove: Slide the fingers of your ungloved hand under the wrist of the remaining glove. Peel it off from the inside, creating a "bag" for both gloves.
-
Dispose of Gloves: Dispose of the gloves in the appropriate hazardous waste container.
-
Hand Hygiene: Wash your hands thoroughly.
-
Face Shield/Goggles: Remove the face shield or goggles from the back of your head.
-
Lab Coat/Apron: Remove your lab coat or apron, folding the contaminated side inward.
-
Final Hand Hygiene: Wash your hands one last time.
The Logic of Protection: A Visual Workflow
To further clarify the decision-making process for PPE selection, the following workflow diagram illustrates the key considerations.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
